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  • Product: PNU 142586 Sodium Salt

Core Science & Biosynthesis

Foundational

Deciphering the Mechanism of Action of PNU-142586 Sodium Salt: A Paradigm Shift in Linezolid-Induced Hematologic Toxicity

Executive Summary Linezolid is a cornerstone oxazolidinone antibiotic utilized against multidrug-resistant Gram-positive pathogens. Historically, its primary metabolites—PNU-142300 (aminoethoxyacetic acid) and PNU-142586...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linezolid is a cornerstone oxazolidinone antibiotic utilized against multidrug-resistant Gram-positive pathogens. Historically, its primary metabolites—PNU-142300 (aminoethoxyacetic acid) and PNU-142586 (hydroxyethylglycine)—were classified as microbiologically inactive byproducts[1]. However, recent pharmacotoxicological breakthroughs have redefined PNU-142586 as the primary toxicophore responsible for linezolid-induced hematologic toxicity, specifically thrombocytopenia and anemia.

As a Senior Application Scientist, I present this technical whitepaper to elucidate the eukaryotic mechanism of action of PNU-142586 sodium salt[2]. By transitioning from a purely antimicrobial focus to human host-cell interactions, we will dissect how PNU-142586 acts as a catalytic inhibitor of human DNA topoisomerases (TOP2A and TOP2B), its clearance mechanisms via the human organic anion transporter 3 (hOAT3)[3], and the self-validating experimental protocols required to study these pathways.

Metabolic Generation and Pharmacokinetics

Linezolid undergoes non-enzymatic oxidative cleavage of its morpholine ring in vivo. This yields two major metabolites: PNU-142300 via the lactam pathway, and PNU-142586 via the lactone pathway[1]. The sodium salt of PNU-142586 is frequently utilized in in vitro assays to overcome the poor aqueous solubility of the free acid, ensuring uniform bioavailability in cell-free and cell-based systems[2].

The elimination of PNU-142586 is highly dependent on renal clearance. Crucially, the active tubular secretion of PNU-142586 is mediated by hOAT3 (human organic anion transporter 3)[3]. In patients with renal or hepatic impairment, the accumulation of PNU-142586 occurs at an exponential rate compared to the parent drug[1][4].

G LZD Linezolid (Parent Drug) Lactone Lactone Pathway (Non-enzymatic oxidation) LZD->Lactone PNU PNU-142586 (Hydroxyethylglycine Metabolite) Lactone->PNU hOAT3 hOAT3 Transporter (Renal Tubular Secretion) PNU->hOAT3 Excretion Renal Excretion hOAT3->Excretion DDI hOAT3 Inhibitors (e.g., Lansoprazole) DDI->hOAT3 Inhibits

Figure 1: Metabolic generation of PNU-142586 and its hOAT3-mediated renal clearance pathway.

The Core Mechanism of Action: TOP2 Catalytic Inhibition

While linezolid exerts its antibacterial effect by binding to the 23S rRNA of the bacterial 50S ribosomal subunit[1], PNU-142586 exhibits profound off-target effects on eukaryotic cells. PNU-142586 is a potent catalytic inhibitor of DNA topoisomerase II-alpha (TOP2A) and DNA topoisomerase II-beta (TOP2B) .

Molecular Causality of Toxicity

Unlike TOP2 poisons (e.g., etoposide) which stabilize the transient DNA-enzyme cleavage complex to induce double-strand breaks, PNU-142586 acts upstream as a catalytic inhibitor . It physically blocks the initial binding of DNA to the TOP2 enzyme and simultaneously inhibits ATP hydrolysis.

  • ATP Hydrolysis Blockade: TOP2 requires ATP hydrolysis to drive the conformational changes necessary for DNA strand passage. By inhibiting this, PNU-142586 halts the decatenation of intertwined DNA strands.

  • Replication Arrest: The inability to resolve topological stress halts DNA replication and transcription in rapidly dividing cells.

  • Megakaryocytic Cytotoxicity: Megakaryocytes, the precursors to platelets, are highly sensitive to TOP2 inhibition due to their requirement for endomitosis (repeated DNA replication without cell division). PNU-142586 exerts concentration-dependent cytotoxicity on these cells, directly causing clinical thrombocytopenia[3][5].

G PNU PNU-142586 Accumulation TOP2 TOP2A & TOP2B Enzymes PNU->TOP2 Block Blocks DNA Binding & Inhibits ATP Hydrolysis TOP2->Block DNA DNA Replication Halted (Endomitosis Failure) Block->DNA Cyto Megakaryocyte Cytotoxicity DNA->Cyto Thrombo Clinical Thrombocytopenia Cyto->Thrombo

Figure 2: Mechanistic cascade of PNU-142586-induced megakaryocyte cytotoxicity and thrombocytopenia.

Clinical Implications and Drug-Drug Interactions (DDIs)

The toxicity of PNU-142586 is highly exposure-dependent. In patients with normal renal function, the metabolite is efficiently cleared. However, in patients with severe renal dysfunction, the Cmin​ of PNU-142586 increases exponentially[4].

Furthermore, because PNU-142586 relies on hOAT3 for renal secretion, co-administration with hOAT3 inhibitors creates a severe DDI. For instance, Lansoprazole (a proton pump inhibitor) potently inhibits hOAT3-mediated transport of PNU-142586 ( IC50​=0.59μM )[3][6]. This DDI significantly elevates the systemic area under the curve (AUC) of PNU-142586, exacerbating hematologic toxicity even in patients with normal baseline renal function[3].

Quantitative Pharmacokinetic & Toxicity Thresholds
Parameter / BiomarkerLinezolid (Parent)PNU-142300 (Metabolite 2)PNU-142586 (Metabolite 3)
Primary Target Bacterial 50S RibosomeUnknown / InactiveHuman TOP2A / TOP2B
Clearance Mechanism Hepatic / Renal (30%)Renal (10%)Renal via hOAT3 (40%)
Toxicity Cmin​ Threshold >7.0 mg/L >3.6 mg/L >4.3 mg/L
Lansoprazole hOAT3 IC50​ N/AN/A 0.59±0.38μM

Table 1: Comparative pharmacokinetic and toxicity parameters. Data synthesized from recent clinical monitoring studies[1][3][6].

Self-Validating Experimental Protocols

To rigorously investigate the mechanisms of PNU-142586, researchers must employ self-validating assay systems. Below are two field-proven protocols designed to isolate causality.

Protocol 1: In Vitro hOAT3 Transport Inhibition Assay

Purpose: To validate the specific hOAT3-mediated uptake of PNU-142586 and quantify DDI potential. Causality Logic: By using both hOAT3-expressing cells and mock-transfected cells, we subtract passive diffusion to isolate active, transporter-mediated influx.

  • Cell Preparation: Seed HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and empty-vector control cells (HEK-pBK) in 24-well plates at 2×105 cells/well.

  • Pre-incubation: Wash cells twice with Hank's Balanced Salt Solution (HBSS) and pre-incubate at 37°C for 15 minutes.

  • Dosing: Prepare a transport buffer containing 10μM PNU-142586 sodium salt. For inhibition arms, co-administer Lansoprazole at titrated concentrations (0.1 to 10μM ).

  • Uptake Phase: Replace the pre-incubation buffer with the dosing buffer. Incubate for exactly 5 minutes (linear uptake phase).

  • Termination: Stop the reaction by adding ice-cold HBSS containing 1% BSA, followed by three rapid washes with ice-cold HBSS.

  • Quantification: Lyse cells using 0.1 N NaOH. Neutralize and analyze the intracellular concentration of PNU-142586 via LC-MS/MS. Normalize data to total protein content using a BCA assay.

Protocol 2: TOP2A Catalytic Decatenation Assay

Purpose: To prove that PNU-142586 inhibits the catalytic activity of TOP2A rather than acting as a DNA poison. Causality Logic: Kinetoplast DNA (kDNA) is a massive network of catenated (interlocked) DNA rings. Only functional TOP2 can pass double strands through one another to release free minicircles. If PNU-142586 inhibits ATP hydrolysis or DNA binding, the kDNA network remains intact and trapped in the gel well.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of recombinant human TOP2A, 200 ng of kDNA substrate, and assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM DTT).

  • Inhibitor Addition: Add PNU-142586 sodium salt at varying concentrations (1, 10, 50, 100μM ). Include a vehicle control (DMSO/Water) and a positive control (Etoposide).

  • Initiation: Add 1 mM ATP to initiate the catalytic cycle. Incubate at 37°C for 30 minutes.

  • Termination: Halt the reaction by adding a stop buffer containing 1% SDS and 50μg/mL Proteinase K. Incubate for 15 minutes at 37°C to digest the TOP2A enzyme and release the DNA.

  • Visualization: Resolve the samples on a 1% agarose gel containing ethidium bromide (1 V/cm for 2 hours).

  • Analysis: Functional TOP2A will yield fast-migrating minicircle bands. PNU-142586-treated samples will show retention of high-molecular-weight kDNA in the loading well, confirming catalytic inhibition.

G Step1 Prepare Cell-Free TOP2A System Step2 Add PNU-142586 (Dose Response) Step1->Step2 Step3 Introduce kDNA & ATP Step2->Step3 Step4 Incubate & Stop Reaction Step3->Step4 Step5 Gel Electrophoresis (Check Minicircles) Step4->Step5

Figure 3: Step-by-step workflow for the TOP2A catalytic decatenation assay.

Conclusion

The characterization of PNU-142586 sodium salt represents a critical evolution in antimicrobial pharmacovigilance. By recognizing its role as a potent human TOP2A/TOP2B inhibitor and understanding its hOAT3-dependent clearance, researchers and clinicians can better predict, model, and mitigate linezolid-induced hematologic toxicity. Future drug development should leverage these protocols to screen novel oxazolidinones for similar off-target topoisomerase liabilities.

References

  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 National Center for Biotechnology Information (PMC)[Link]

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia Biomedicine & Pharmacotherapy (PubMed)[Link]

  • High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia Microbiology Spectrum - ASM Journals[Link]

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Exploratory

In Vitro Binding Affinity and Mechanistic Profiling of PNU-142586 Sodium Salt to Topoisomerase II (TOP2)

Executive Summary Linezolid is a critical oxazolidinone antibiotic utilized for the treatment of multidrug-resistant Gram-positive infections. However, its clinical efficacy is frequently dose-limited by severe hematolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linezolid is a critical oxazolidinone antibiotic utilized for the treatment of multidrug-resistant Gram-positive infections. However, its clinical efficacy is frequently dose-limited by severe hematologic toxicities, most notably thrombocytopenia. Recent pharmacological breakthroughs have paradigm-shifted our understanding of this adverse event: the toxicity is not driven by the parent drug itself, but rather by its primary circulating metabolite, PNU-142586[1].

As drug development professionals, understanding the precise target engagement of drug metabolites is critical for designing safer therapeutics. This technical guide provides an in-depth analysis of the in vitro binding affinity and inhibitory mechanisms of PNU-142586 sodium salt against human DNA Topoisomerase II alpha (TOP2A) and beta (TOP2B), detailing the self-validating experimental systems required to accurately quantify these interactions.

Mechanistic Grounding: PNU-142586 as a Direct TOP2 Inhibitor

Unlike Linezolid—which exerts its primary antibacterial effect by binding the bacterial 50S ribosomal subunit and its off-target chronic toxicity via mitochondrial protein synthesis inhibition—PNU-142586 acts as a direct catalytic inhibitor of human TOP2 enzymes[2].

The Causality of Toxicity

TOP2A and TOP2B are essential enzymes that manage DNA tangles and supercoils by creating transient double-strand breaks, passing another DNA strand through the break, and resealing the backbone. [1] demonstrated that PNU-142586 disrupts DNA replication and transcription in highly proliferative hematopoietic cells by impeding the binding of DNA to TOP2. It locks the enzyme in a conformation favorable for DNA cleavage while simultaneously inhibiting ATP hydrolysis. This dual-action inhibition leads to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis of megakaryocytic lineages[1].

Experimental Choice: Why the Sodium Salt?

In rigorous in vitro biochemical assays, the sodium salt of PNU-142586 (C16H19FN3NaO6, CID 139024571) is explicitly utilized over its free acid form[3]. As application scientists, we must eliminate physicochemical artifacts during kinetic measurements. The sodium salt formulation provides optimal thermodynamic solubility in physiological assay buffers (e.g., Tris-HCl, pH 7.4). High aqueous solubility ensures that the compound remains completely dissolved, preventing micro-precipitations that could artificially scatter light in spectrophotometric assays or cause non-specific protein aggregation, thereby ensuring that any observed enzyme inhibition is a true reflection of target engagement.

MOA LZD Linezolid (Parent Drug) Metab Hepatic Metabolism LZD->Metab PNU PNU-142586 Sodium Salt Metab->PNU TOP2 TOP2A / TOP2B PNU->TOP2 Binds Target Inhib1 Blocks DNA Binding TOP2->Inhib1 Inhib2 Inhibits ATP Hydrolysis TOP2->Inhib2 Tox Hematologic Toxicity Inhib1->Tox Inhib2->Tox

Mechanistic pathway of PNU-142586 generation and subsequent TOP2 inhibition leading to toxicity.

Quantitative Binding Affinity and Kinetic Data

The binding affinity and functional inhibition of PNU-142586 have been quantified using orthogonal biochemical assays. The kinetoplast DNA (kDNA) decatenation assay serves as the gold standard for functional TOP2 inhibition, while ATPase assays directly measure target engagement at the nucleotide-binding domain[2].

Table 1: In Vitro Pharmacological Profile of Linezolid and its Metabolites against TOP2A

CompoundTargetAssay TypeIC50 / Binding AffinityMechanism of Action
PNU-142586 TOP2AkDNA Decatenation~150 μMFunctional inhibition of DNA decatenation
PNU-142586 TOP2AATPase Domain300.8 ± 31.3 μMInhibition of ATP hydrolysis
Linezolid TOP2AkDNA Decatenation>1000 μM (No inhibition)Off-target mitochondrial translation
PNU-142300 TOP2AkDNA Decatenation>1000 μM (No inhibition)Inactive metabolite

Data synthesized from recent comparative in vitro cytotoxicity studies[1][2].

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols describe the self-validating systems used to determine the binding and inhibitory kinetics of PNU-142586 sodium salt.

Protocol A: Topoisomerase II kDNA Decatenation Assay

The Causality of the Assay Choice: The kDNA decatenation assay is deployed as a self-validating functional system. Kinetoplast DNA exists as a massive, interlocked network of minicircles. Because Topoisomerase I can only relax supercoils, it is physically incapable of releasing these minicircles[1]. Therefore, the appearance of free minicircles on an agarose gel is an exclusive, undeniable readout of TOP2 double-strand passage activity.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x TOP2 Assay Buffer (50 mM Tris-HCl pH 7.4, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol), 200 ng of kDNA, and varying concentrations of PNU-142586 sodium salt (titrated from 0 to 1000 μM)[2].

  • Enzyme Addition: Initiate the reaction by adding 1 unit of purified human TOP2A or TOP2B to each tube. Include a vehicle control (no compound) and a positive control (e.g., Novobiocin).

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes. The ATP-dependent reaction allows active TOP2 to decatenate the kDNA network.

  • Reaction Termination: Halt the catalytic activity by adding a Stop Buffer containing SDS and proteinase K, followed by a standard DNA loading dye[2].

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer until adequate separation is achieved.

  • Quantification: Visualize under UV light. Inhibition by PNU-142586 is indicated by the persistence of catenated kDNA (remaining in the well), whereas active TOP2 produces fast-migrating decatenated minicircles.

Workflow Step1 1. Reagent Prep (PNU-142586 + kDNA) Step2 2. Enzyme Addition (Human TOP2A/TOP2B) Step1->Step2 Step3 3. Incubation (37°C, 30 mins, ATP) Step2->Step3 Step4 4. Termination (Stop Buffer) Step3->Step4 Step5 5. Electrophoresis (1% Agarose Gel) Step4->Step5 Step6 6. Quantification (Decatenated kDNA) Step5->Step6

Step-by-step experimental workflow for the in vitro TOP2 kDNA decatenation assay.

Protocol B: ATPase Domain Target Engagement Assay

The Causality of the Assay Choice: TOP2 requires ATP hydrolysis to reset its conformation after DNA strand passage. By measuring the release of inorganic phosphate (Pi), researchers can isolate whether PNU-142586 acts as a catalytic inhibitor at the ATPase domain rather than merely intercalating into the DNA substrate[1].

Step-by-Step Methodology:

  • Setup: Combine purified TOP2A ATPase domain with PNU-142586 sodium salt in a magnesium-rich reaction buffer.

  • Substrate Addition: Add 1 mM ATP to initiate the hydrolysis reaction.

  • Detection: Following a 30-minute incubation, utilize a malachite green colorimetric assay reagent. The reagent forms a complex with free inorganic phosphate (Pi) released by ATP hydrolysis, producing a colorimetric shift.

  • Kinetics: Measure absorbance at 620 nm using a microplate reader. Calculate the IC50 (determined to be ~300.8 μM) by plotting the rate of Pi release against the log concentration of PNU-142586[2].

References

  • Thu VTA, et al. "Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586." Science Advances, Vol. 11, Issue 22, 2025. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139024571, PNU 142586 Sodium Salt." PubChem, 2025. URL:[Link]

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Foundational

Pharmacokinetic Profile and Toxicodynamics of PNU 142586 Sodium Salt in Human Serum: A Comprehensive Technical Guide

Executive Summary For decades, PNU 142586 sodium salt—the primary metabolite of the oxazolidinone antibiotic linezolid—was classified merely as a pharmacologically inactive byproduct. However, recent pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, PNU 142586 sodium salt—the primary metabolite of the oxazolidinone antibiotic linezolid—was classified merely as a pharmacologically inactive byproduct. However, recent pharmacokinetic and toxicodynamic breakthroughs have fundamentally redefined its clinical significance. As a Senior Application Scientist, I have structured this technical guide to dissect the serum pharmacokinetics of PNU 142586, its hOAT3-mediated transport mechanisms, and its newly discovered role as a direct inhibitor of DNA topoisomerases (TOP2A/TOP2B). This whitepaper provides researchers and drug development professionals with authoritative data, mechanistic causality, and self-validating experimental protocols for quantifying and studying this critical metabolite.

Molecular Identity and Pharmacokinetic Baseline

PNU 142586 (hydroxyethyl glycine metabolite) is formed via the non-enzymatic oxidation of linezolid's morpholine ring [[1.1]]. Because its formation circumvents the hepatic cytochrome P450 (CYP) system, individual differences in liver metabolic regulation have a minimal impact on its synthesis [[2.12]].

Once formed, PNU 142586 circulates freely in human serum and constitutes approximately 40% of the total excreted dose in urine [[2.12]]. Crucially, the non-enzymatic formation of PNU 142586 is the rate-limiting step in the overall clearance of the parent drug, linezolid [[1.1]].

Serum Pharmacokinetics and Renal Influence

In healthy adults, PNU 142586 maintains a predictable steady-state concentration. However, because its elimination is heavily reliant on renal pathways, its clearance (CL) decreases exponentially with declining creatinine clearance (CLcr) [[2.3]]. This creates a severe accumulation risk in patients with renal impairment.

Table 1: Comparative Population Pharmacokinetic Parameters

Pharmacokinetic Parameter Linezolid (Parent Drug) PNU 142586 (Major Metabolite) Clinical & Mechanistic Implication
Population Mean Clearance (CL) 3.86 L/h 13.54 L/h The metabolite clears significantly faster in patients with healthy renal function [[2.3]].
Primary Elimination Route ~30% Urine (Unchanged) ~40% Urine PNU 142586 is highly dependent on renal excretion [[2.12]].
Impact of Renal Failure Moderate accumulation Severe accumulation Renal failure drives exponential serum accumulation of PNU 142586 [[2.3]].

| Volume of Distribution (Vd) | 47.1 L | 47.1 L (Estimated) | Indicates extensive tissue penetration for both compounds [[2.3]]. |

The Toxicodynamic Paradigm Shift: hOAT3 and TOP2A/B

Recent investigations have shattered the assumption that PNU 142586 is biologically inert. Elevated serum exposure to PNU 142586 is now recognized as the primary driver of linezolid-induced hematological toxicity (specifically thrombocytopenia), even in the absence of severe renal impairment [[2.1]].

hOAT3-Mediated Transport and Drug-Drug Interactions

PNU 142586 is actively transported into renal proximal tubules by the human organic anion transporter 3 (hOAT3) [[2.4]]. This active transport creates a critical vulnerability for drug-drug interactions (DDIs). For example, co-administration of hOAT3 inhibitors, such as the proton pump inhibitor lansoprazole (IC50 = 0.59 µM against hOAT3), competitively blocks the renal uptake of PNU 142586. In pharmacokinetic models, this inhibition results in a ~1.7-fold increase in the Area Under the Curve (AUC) of PNU 142586, drastically exacerbating toxicity risks [[2.4]].

TOP2A/TOP2B Inhibition in Megakaryocytes

When PNU 142586 accumulates in the serum, it penetrates human megakaryocytes and directly targets DNA topoisomerase 2-alpha (TOP2A) and 2-beta (TOP2B) [[2.1]]. The Causality: PNU 142586 impedes DNA binding to TOP2 in a conformation favorable for cleavage and inhibits ATP hydrolysis. This disruption of DNA replication and transcription leads to severe mitochondrial dysfunction and cytotoxicity, halting platelet production and causing clinical thrombocytopenia [[2.1]].

Pathway LZD Linezolid (Parent Drug) Metab Non-enzymatic Oxidation (Morpholine Ring) LZD->Metab PNU PNU 142586 (Major Metabolite) Metab->PNU hOAT3 hOAT3 Transporter (Renal Excretion) PNU->hOAT3 Normal Clearance Accum Serum Accumulation of PNU 142586 PNU->Accum If hOAT3 Inhibited or Renal Failure Lanso Lansoprazole (hOAT3 Inhibitor) Lanso->hOAT3 Inhibits TOP2 TOP2A / TOP2B Inhibition Accum->TOP2 Toxicodynamics Tox Megakaryocyte Cytotoxicity (Thrombocytopenia) TOP2->Tox Mitochondrial Dysfunction

Toxicodynamic pathway of PNU 142586 illustrating hOAT3 transport and TOP2A/B-mediated toxicity.

Analytical Methodology: LC-MS/MS Quantification in Human Serum

Quantifying PNU 142586 requires overcoming its high polarity. The following step-by-step UHPLC-MS/MS protocol is engineered as a self-validating system to ensure absolute data trustworthiness during therapeutic drug monitoring (TDM) or PK studies.

Step-by-Step Protocol
  • Sample Preparation: Transfer 50 µL of human serum to a microcentrifuge tube. Add 150 µL of cold acetonitrile (-20°C) spiked with a stable isotope-labeled internal standard (e.g., PNU 142586-13C1,d2) [[1.12]].

    • Causality: Acetonitrile effectively denatures serum proteins. The strict 3:1 organic-to-aqueous ratio is critical; it ensures complete protein precipitation while keeping the highly polar sodium salt of PNU 142586 fully dissolved in the supernatant.

  • Centrifugation: Vortex the mixture for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Maintaining 4°C prevents the thermal degradation of the metabolite during the mechanical shear stress of high-speed centrifugation.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a UHPLC system equipped with a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: Standard C18 columns suffer from phase collapse under highly aqueous conditions. A polar-embedded stationary phase prevents this, ensuring robust retention and sharp peak shapes for the polar PNU 142586 molecule.

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for PNU 142586.

  • System Self-Validation: This protocol acts as a self-validating system by continuously monitoring the Internal Standard (IS) peak area across all biological samples. If the IS recovery deviates by >15% from the calibration matrix, the system automatically flags the sample for matrix effect interference, preventing the reporting of false PK parameters.

Workflow Sample Human Serum Sample (+ Internal Standard) PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC UHPLC Separation (Polar-embedded C18) Centrifuge->LC Supernatant MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Eluent Data Pharmacokinetic Data Analysis MS->Data Peak Integration

Self-validating LC-MS/MS analytical workflow for the quantification of PNU 142586 in human serum.

In Vitro Validation Protocol: hOAT3 Transport & Inhibition Assay

To validate potential DDIs (such as the lansoprazole interaction) during drug development, a robust cellular transport assay is required [[2.4]].

Step-by-Step Protocol
  • Cell Culture & Seeding: Seed HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and empty vector control cells (HEK-pBK) in poly-D-lysine coated 24-well plates. Grow to 90% confluence.

  • Pre-incubation: Wash the cells twice with warm transport buffer (pH 7.4) and pre-incubate for 15 minutes at 37°C to stabilize the cellular membrane potential.

  • Uptake Phase: Initiate uptake by replacing the buffer with transport buffer containing 10 µM PNU 142586 sodium salt, with or without varying concentrations of the test inhibitor (e.g., Lansoprazole at 0.1 - 10 µM).

    • Causality (Self-Validation): Utilizing both hOAT3-expressing and HEK-pBK control cells creates an internal validation baseline. Specific hOAT3-mediated active transport is calculated by subtracting the passive diffusion (observed in HEK-pBK cells) from the total intracellular uptake (observed in HEK-hOAT3 cells).

  • Termination and Lysis: Terminate the reaction exactly at 5 minutes by rapidly washing the wells three times with ice-cold PBS. Lyse the cells using 0.1 N NaOH to release intracellular contents.

  • Quantification: Neutralize the lysate with HCl and quantify the intracellular PNU 142586 concentration using the LC-MS/MS protocol described in Section 3. Normalize the final concentration to the total protein content of each well using a standard BCA assay.

Conclusion & Future Perspectives

PNU 142586 is no longer a mere bystander in linezolid therapy. Its pharmacokinetic accumulation—driven by renal impairment and competitive hOAT3 inhibition—directly triggers TOP2A/B-mediated hematotoxicity. Future antibiotic development must account for these toxicodynamic pathways. Furthermore, clinical TDM protocols should evolve to quantify PNU 142586 alongside the parent drug to accurately predict and prevent severe thrombocytopenia.

References

  • Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy (OUP).[Link]

  • Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. Pharmacotherapy (NIH/PubMed).[Link]

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. Biomedicine & Pharmacotherapy (NIH/PubMed).[Link]

  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. Science Advances (NIH/PubMed).[Link]

Exploratory

PNU 142586 sodium salt hOAT3 transporter substrate pathways

An In-Depth Technical Guide to the hOAT3-Mediated Transport and Toxicity Pathways of PNU-142586 Sodium Salt Executive Summary Linezolid is a cornerstone oxazolidinone antibiotic used to combat multidrug-resistant Gram-po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the hOAT3-Mediated Transport and Toxicity Pathways of PNU-142586 Sodium Salt

Executive Summary

Linezolid is a cornerstone oxazolidinone antibiotic used to combat multidrug-resistant Gram-positive infections. However, its clinical utility is frequently bottlenecked by Linezolid-Induced Thrombocytopenia (LIT). Historically, therapeutic drug monitoring focused on the parent drug. Recent pharmacological breakthroughs have fundamentally shifted this paradigm, revealing that LIT is primarily driven by the systemic accumulation of its major metabolite, PNU-142586 , resulting from impaired renal clearance via the human organic anion transporter 3 (hOAT3) [1].

This whitepaper provides a comprehensive technical synthesis of the molecular characteristics, transporter pharmacokinetics, and mechanistic toxicity of PNU-142586. It equips drug development professionals with field-proven, self-validating methodologies to evaluate hOAT3-mediated drug-drug interactions (DDIs).

Molecular Profile and Formulation Causality

PNU-142586 is generated in vivo via the ring cleavage of the morpholine moiety of linezolid[2]. While the free acid form of PNU-142586 is often discussed in literature, the PNU-142586 sodium salt (C16H19FN3NaO6, MW: 391.33 g/mol ) is the preferred physical form for rigorous pharmacokinetic and in vitro assays[3].

Causality in Formulation Choice: At physiological pH (7.4), the carboxylic acid moiety of PNU-142586 is deprotonated, rendering it an anionic substrate primed for organic anion transporters. Utilizing the sodium salt formulation in experimental workflows ensures rapid, complete dissolution in aqueous transport buffers (e.g., HBSS)[4]. This eliminates the need for high-concentration organic co-solvents like DMSO, which can artificially perturb cellular lipid bilayers, alter membrane fluidity, and skew precise transporter kinetic measurements.

The hOAT3 Transporter Pathway and Clinical DDIs

The renal proximal tubule is the primary site for the active secretion of anionic xenobiotics. PNU-142586 is actively extracted from the systemic circulation into renal tubular cells by hOAT3 (SLC22A8) , a transporter localized on the basolateral membrane[1].

Because hOAT3 is highly promiscuous, it is a primary locus for Drug-Drug Interactions (DDIs). Co-administration of linezolid with proton pump inhibitors (PPIs)—frequently prescribed to manage gastrointestinal stress in hospitalized patients—creates a competitive inhibition scenario. Lansoprazole, a potent hOAT3 inhibitor, blocks the active uptake of PNU-142586, leading to a severe reduction in its renal clearance and subsequent systemic accumulation[5].

hOAT3_Pathway cluster_Renal Renal Proximal Tubule LZD Linezolid (Parent Drug) Metab Hepatic Metabolism (Ring Cleavage) LZD->Metab PNU PNU-142586 (Anionic Metabolite) Metab->PNU hOAT3 hOAT3 Transporter (Basolateral) PNU->hOAT3 Normal Clearance Accum Systemic Accumulation (Ctrough ≥ 1.43 µg/mL) PNU->Accum Blocked Clearance Urine Urinary Excretion hOAT3->Urine PPI Lansoprazole (PPI) & Renal Impairment PPI->hOAT3 Inhibits hOAT3 Tox TOP2A/2B Inhibition in Megakaryocytes Accum->Tox LIT Thrombocytopenia (LIT) Tox->LIT

Fig 1: Mechanism of hOAT3-mediated clearance of PNU-142586 and Lansoprazole-induced toxicity.

Mechanistic Link to Myelosuppression (TOP2A/TOP2B Inhibition)

A critical question in linezolid pharmacology is why an inactive antibacterial metabolite causes severe thrombocytopenia. Recent molecular profiling reveals that while PNU-142586 cannot bind bacterial ribosomes, it is highly bioactive in human cells.

When hOAT3 is blocked, elevated systemic concentrations of PNU-142586 penetrate megakaryocytes (platelet precursors). Inside the nucleus, PNU-142586 acts as a potent inhibitor of DNA topoisomerase 2-alpha (TOP2A) and 2-beta (TOP2B) [6]. By blocking the binding of DNA to TOP2 and inhibiting ATP hydrolysis, the metabolite stalls DNA replication and transcription. This induces concentration-dependent cytotoxicity and apoptosis in megakaryocytic lineages, ultimately manifesting as LIT[6].

Clinical retrospective analyses confirm this causality, establishing a predictive toxicity threshold: patients with a PNU-142586 trough concentration ( Ctrough​ ) 1.43 µg/mL have a 37.6-fold higher odds ratio of developing LIT[7].

Quantitative Pharmacokinetic & DDI Data Summary

To facilitate rapid risk assessment, the following table synthesizes the critical quantitative parameters defining the PNU-142586/hOAT3 interaction axis.

ParameterValueClinical / Experimental SignificanceSource
Lansoprazole IC50 on hOAT3 0.59 ± 0.38 µMPotent inhibition of hOAT3-mediated PNU-142586 transport.[1]
Rat PK DDI (AUC Increase) ~1.7-foldCo-administration of lansoprazole significantly increases PNU-142586 systemic exposure.[1]
Predictive LIT Threshold ( Ctrough​ ) 1.43 µg/mLIndependent risk factor for Linezolid-Induced Thrombocytopenia (OR = 37.60).[7]
Predictive LIT Threshold ( AUC24​ ) 37.8 mg·h/LArea Under Curve threshold associated with megakaryocyte cytotoxicity.[7]

Self-Validating Experimental Methodologies

To rigorously evaluate hOAT3 substrate pathways and DDIs, assays must be designed as self-validating systems. The protocols below integrate internal controls to ensure data integrity.

Protocol A: In Vitro hOAT3 Cellular Uptake Assay

Causality & Validation Design: Human Embryonic Kidney (HEK293) cells are utilized because they lack endogenous hOAT3 expression, providing a null background. The system is self-validating through the simultaneous use of hOAT3-transfected cells (HEK-hOAT3) and empty-vector mock-transfected cells (HEK-pBK). Subtracting the HEK-pBK signal from the HEK-hOAT3 signal isolates active transport from passive membrane diffusion[1].

Workflow Cell Seed HEK-hOAT3 & HEK-pBK Cells PreInc Pre-incubate Transport Buffer Cell->PreInc Dose Add PNU-142586 ± Inhibitor PreInc->Dose Stop Ice-Cold Wash (Stop Transport) Dose->Stop Lysis Cell Lysis & Extraction Stop->Lysis LCMS LC-MS/MS Quantification Lysis->LCMS

Fig 2: Self-validating in vitro workflow for isolating hOAT3-specific drug transport.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-hOAT3 and HEK-pBK cells in poly-D-lysine-coated 24-well plates. Culture until 90% confluent.

  • Pre-incubation: Wash cells twice with warm (37°C) Hank’s Balanced Salt Solution (HBSS) to remove residual media. Pre-incubate in HBSS for 10 minutes to stabilize baseline cellular metabolism.

  • Substrate Incubation: Aspirate buffer and add HBSS containing PNU-142586 sodium salt (e.g., 10 µM) with or without the test inhibitor (e.g., Lansoprazole at varying concentrations for IC50 determination). Incubate at 37°C for exactly 5 minutes (linear uptake phase).

  • Termination: Rapidly aspirate the dosing solution and wash cells three times with ice-cold PBS. Causality: The abrupt temperature drop halts all active ATP-dependent and ion-gradient-driven transport, locking the intracellular substrate concentration.

  • Lysis & Extraction: Lyse cells using 0.1 N NaOH or an organic extraction solvent (e.g., Methanol/Acetonitrile) containing a stable isotope-labeled internal standard (e.g., PNU-142586-13C1,d2).

  • Quantification: Analyze lysates via LC-MS/MS. Causality: LC-MS/MS provides the necessary mass-to-charge (m/z) resolution to distinguish PNU-142586 from parent linezolid and other structurally similar metabolites (like PNU-142300)[7].

Protocol B: In Vivo Pharmacokinetic DDI Study

Causality & Validation Design: Rats are an ideal model as their native Oat3 transporter shares high functional homology with human hOAT3. Administering the drugs intravenously (IV) rather than orally bypasses gastrointestinal absorption variability, isolating the renal clearance phase to accurately measure the DDI impact[1].

Step-by-Step Methodology:

  • Cannulation: Surgically implant jugular vein catheters in male Sprague-Dawley rats for stress-free serial blood sampling.

  • Dosing: Administer Linezolid (or PNU-142586 sodium salt directly) via IV bolus. For the DDI cohort, co-administer Lansoprazole (IV) 5 minutes prior to the substrate.

  • Sampling: Collect blood samples at precisely timed intervals (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma Separation & Analysis: Centrifuge immediately at 4°C to separate plasma. Extract analytes via protein precipitation and quantify PNU-142586 via LC-MS/MS to calculate AUC0−∞​ and clearance ( CL )[1].

References

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. Biomedicine & Pharmacotherapy.[Link]

  • Evaluating the Impact of Linezolid Metabolites: PNU‐142300 and PNU‐142586 on the Development of Linezolid‐Induced Thrombocytopenia in Adult Patients. ResearchGate.[Link]

  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Chemical & Pharmaceutical Bulletin.[Link]

  • PNU 142586 Sodium Salt | C16H19FN3NaO6 | CID 139024571. PubChem - NIH.[Link]

  • CoOccurrence - Lansoprazole - transport. BioKB. [Link]

Sources

Foundational

Introduction: Unveiling the Significance of a Key Linezolid Metabolite

An In-Depth Technical Guide to PNU-142586 Sodium Salt: Chemical Structure, Molecular Properties, and Biological Activity PNU-142586 is the primary inactive metabolite of the oxazolidinone antibiotic, linezolid.[1] While...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to PNU-142586 Sodium Salt: Chemical Structure, Molecular Properties, and Biological Activity

PNU-142586 is the primary inactive metabolite of the oxazolidinone antibiotic, linezolid.[1] While linezolid is a critical therapeutic agent against multidrug-resistant Gram-positive infections, its prolonged use can be associated with significant hematologic toxicity, most notably thrombocytopenia.[2][3][4] Emerging research has identified PNU-142586 as a key contributor to these adverse effects, shifting its status from an insignificant byproduct to a molecule of considerable clinical and research interest.[5][3][4] An elevated exposure to PNU-142586 has been directly linked to an increased risk of linezolid-induced toxicity.[3] This guide provides a comprehensive technical overview of PNU-142586 sodium salt, detailing its chemical structure, molecular properties, mechanism of action, synthesis, and analytical quantification for researchers and drug development professionals.

Chemical Identity and Molecular Properties

PNU-142586 sodium salt is the sodium salt of the hydroxyethyl glycine metabolite of linezolid, formed through the oxidative cleavage of linezolid's morpholine ring.[5][1]

PropertyValueSource
IUPAC Name sodium 2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetate[6]
Synonyms N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine Sodium Salt
Molecular Formula C₁₆H₁₉FN₃NaO₆[6]
Molecular Weight 391.33 g/mol [6]
pKa (predicted) 2.01 ± 0.10
Solubility As an organic salt, PNU-142586 sodium salt is expected to be soluble in polar solvents like water and have limited solubility in non-polar organic solvents.[7][8] Specific experimental solubility data in various organic solvents are not extensively reported in the literature.
LogP Experimental data for the logP of PNU-142586 sodium salt are not readily available in the scientific literature.

Mechanism of Action: The Molecular Basis of Toxicity

Recent studies have elucidated the mechanism by which PNU-142586 exerts its cytotoxic effects. It functions as a catalytic inhibitor of human type II DNA topoisomerases, specifically TOP2A and TOP2B.[3][9] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.

The inhibitory action of PNU-142586 disrupts the normal function of TOP2A and TOP2B by impeding the binding of DNA to the enzymes and inhibiting the hydrolysis of ATP, a critical step in the catalytic cycle.[3] This disruption of topoisomerase activity leads to the accumulation of topological stress in the DNA, ultimately resulting in antiproliferative and cytotoxic effects, which are believed to include mitochondrial dysfunction.[3]

G cluster_0 PNU-142586 Interaction with TOP2 cluster_1 Cellular Consequences PNU-142586 PNU-142586 TOP2A TOP2A PNU-142586->TOP2A Inhibits TOP2B TOP2B PNU-142586->TOP2B Inhibits DNA_Binding DNA Binding to TOP2 ATP_Hydrolysis ATP Hydrolysis Replication_Disruption Disruption of DNA Replication DNA_Binding->Replication_Disruption Leads to Transcription_Disruption Disruption of DNA Transcription DNA_Binding->Transcription_Disruption Leads to ATP_Hydrolysis->Replication_Disruption Leads to ATP_Hydrolysis->Transcription_Disruption Leads to Cytotoxicity Cytotoxicity & Mitochondrial Dysfunction Replication_Disruption->Cytotoxicity Transcription_Disruption->Cytotoxicity

Caption: Mechanism of PNU-142586-induced cytotoxicity.

Synthesis of PNU-142586 Sodium Salt

The synthesis of PNU-142586 has been reported, enabling further investigation into its biological effects.[1][10][11] The following is a generalized protocol based on published methods.

Experimental Protocol: Synthesis

A common synthetic approach involves the use of a protected aniline derivative which undergoes selective N-alkylation to introduce the side chains.[2][10]

  • Alkylation of a common intermediate: A suitably protected aniline intermediate is alkylated with benzyl 2-bromoethyl ether.[10]

  • Deprotection: The protecting group (e.g., a 2-nitrobenzenesulfonyl group) is removed to yield a secondary amine.[10]

  • N-alkylation: The secondary amine is then N-alkylated with ethyl bromoacetate.[10] This step may require elevated temperatures and prolonged reaction times to achieve a good yield.[10]

  • Removal of Benzyl Group: The benzyl group is removed via hydrogenation over a palladium on carbon (Pd/C) catalyst to give the primary alcohol.[10]

  • Saponification: The ester is hydrolyzed using a base such as sodium hydroxide to yield the sodium salt of the carboxylic acid, PNU-142586.[10]

G Start Protected Aniline Intermediate Step1 Alkylation with benzyl 2-bromoethyl ether Start->Step1 Intermediate1 Alkylated Intermediate Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Secondary Amine Step2->Intermediate2 Step3 N-alkylation with ethyl bromoacetate Intermediate2->Step3 Intermediate3 Ester Intermediate Step3->Intermediate3 Step4 Hydrogenation (Pd/C) Intermediate3->Step4 Intermediate4 Alcohol Intermediate Step4->Intermediate4 Step5 Saponification (NaOH) Intermediate4->Step5 End PNU-142586 Sodium Salt Step5->End

Caption: Synthetic workflow for PNU-142586 sodium salt.

Analytical Methods for Quantification

Accurate quantification of PNU-142586 in biological matrices is crucial for pharmacokinetic and toxicological studies. Ultra-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry detection is a common method.[12][13]

Experimental Protocol: UPLC Quantification in Human Plasma

The following protocol is a representative method for the quantification of PNU-142586 in human plasma.[12][14]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a suitable internal standard (e.g., p-toluic acid).[12]

    • Add acetonitrile to precipitate plasma proteins.[12]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • UPLC Conditions:

    • Column: ACQUITY UPLC HSS T3 column.[12]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic acid and ammonium formate) and an organic solvent (e.g., methanol).[15]

    • Flow Rate: A typical flow rate is around 0.2 mL/min.[15]

    • Detection: UV detection at 254 nm.[12]

  • Quantification:

    • A calibration curve is generated using standards of known concentrations of PNU-142586 in blank plasma. The linear range is typically from 0.2 to 20.0 µg/mL.[12]

    • The concentration of PNU-142586 in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Start Human Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation with Acetonitrile Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Intermediate Supernatant Step3->Intermediate Step4 Inject into UPLC System Intermediate->Step4 Step5 Chromatographic Separation Step4->Step5 Step6 UV Detection (254 nm) Step5->Step6 End Quantification Step6->End

Caption: Analytical workflow for PNU-142586 quantification.

Pharmacokinetics and Clinical Relevance

The pharmacokinetic profile of PNU-142586 is significantly influenced by renal function.[5][16] In patients with impaired renal function, the clearance of PNU-142586 is reduced, leading to its accumulation in the plasma.[5][17]

ParameterNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)Source
Population Mean Clearance (CL) 13.54 L/hSignificantly reduced[5][16]
Volume of Distribution (Vd) 47.1 L (assumed same as linezolid and other metabolites)47.1 L[5][16]
Trough Concentration (Cmin) 0.7 µg/mL4.5 µg/mL[5]
Area Under the Curve (AUC) 25.7 mg·h/L107.1 mg·h/L[5]

A trough concentration of PNU-142586 ≥1.43 µg/mL has been identified as an independent risk factor for linezolid-induced thrombocytopenia.[4][18]

Stability

PNU-142586 has demonstrated good stability under typical laboratory storage and handling conditions.[12] It is stable in human plasma for at least three freeze-thaw cycles and for up to 30 days when stored frozen.[12] In the processed extract, it remains stable in a UPLC autosampler at 4°C for over 48 hours.[12]

Conclusion

PNU-142586 sodium salt, once considered an inactive metabolite of linezolid, is now recognized as a key mediator of its hematologic toxicity. Its mechanism of action as a TOP2 inhibitor provides a molecular basis for its cytotoxic effects. The availability of synthetic routes and validated analytical methods allows for further investigation into its toxicological profile and the development of strategies to mitigate the adverse effects of linezolid therapy. For researchers in drug metabolism, toxicology, and infectious diseases, a thorough understanding of the chemical and biological properties of PNU-142586 is essential for advancing the safe and effective use of oxazolidinone antibiotics.

References

  • Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. (2024, February 29). Pharmacotherapy.
  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. (2019, May 1). Chemical & Pharmaceutical Bulletin.
  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules.
  • Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. (2022, September 15). Pharmacotherapy.
  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. (2017).
  • Evaluating the Impact of Linezolid Metabolites: PNU‐142300 and PNU‐142586 on the Development of Linezolid‐Induced Thrombocytopenia in Adult P
  • Simultaneous Determination of Linezolid, PNU-142300, and PNU-142586 in Human Serum via Ion-Pairing Reversed-Phase Liquid Chromatography with UV Detection. (2026, February 11).
  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (2025, November 28). PubMed.
  • Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy. PMC.
  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Rel
  • Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients. (2025, November 15).
  • Development and validation of an UPLC-MS/MS method for the quantitative analysis of pentoxifylline in beagle dog plasma and its application to a pharmacokinetic study. (2023, November 28). Drug Design, Development and Therapy.
  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. (2019, May 1). CiNii Research.
  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. (2025, May 30). PubMed.
  • Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult P
  • PNU 142586 Sodium Salt. PubChem.
  • A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. (2021, May 20). PMC.
  • Comparison of TOP2A and TOP2B IC50s for a set of 75 related proprietary bacterial type II topoisomerase inhibitors.
  • Solubility of Sodium Hydrosulfite in Organic Solvents: A Technical Guide. Benchchem.
  • PNU 142586 Sodium Salt. FUJIFILM Wako Chemicals.
  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. (2024, May 22). PubMed.
  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-i. (2024, May 22). Biomedicine & Pharmacotherapy.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022, June 15). ACS Figshare.

Sources

Exploratory

Physicochemical Profiling and Aqueous Solubility Dynamics of PNU-142586 Sodium Salt: A Technical Whitepaper

Executive Summary Linezolid is a critical oxazolidinone antibiotic utilized globally for the treatment of multidrug-resistant Gram-positive infections. While the parent compound exhibits limited aqueous solubility (appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linezolid is a critical oxazolidinone antibiotic utilized globally for the treatment of multidrug-resistant Gram-positive infections. While the parent compound exhibits limited aqueous solubility (approximately 3 mg/mL)[1], its pharmacokinetic profile is heavily dependent on its metabolic transformation. In vivo, linezolid undergoes a non-enzymatic chemical oxidation of its morpholine ring, producing the predominant inactive metabolite, PNU-142586[1].

For researchers and drug development professionals conducting pharmacokinetic (PK) modeling, toxicology screening, or bioanalytical assay development, utilizing the stabilized PNU-142586 Sodium Salt is standard practice. This whitepaper synthesizes the molecular weight data, structural causality of its aqueous solubility, and the rigorous experimental protocols required to quantify its thermodynamic solubility.

Structural and Physicochemical Properties

PNU-142586 is a hydroxyethyl glycine derivative formed via the lactone metabolic pathway[2]. The oxidative cleavage of linezolid's morpholine ring exposes a carboxylic acid functional group, fundamentally altering the molecule's topological polar surface area (TPSA) and hydrophilicity. When synthesized as an analytical standard, it is stabilized as a sodium salt.

Causality of Salt Formation: The conversion of the PNU-142586 free acid (MW: 369.34 g/mol )[3] to the sodium salt (MW: 391.33 g/mol ) deprotonates the carboxylic acid. The introduction of the sodium cation drastically reduces the crystal lattice energy and increases the hydration energy. Consequently, the sodium salt exhibits rapid dissolution and high aqueous solubility, vastly outperforming the un-ionized parent drug.

Table 1: Comparative Physicochemical Profiling
ParameterLinezolid (Parent Drug)PNU-142586 (Free Acid)PNU-142586 Sodium Salt
Molecular Formula C₁₆H₂₀FN₃O₄C₁₆H₂₀FN₃O₆C₁₆H₁₉FN₃NaO₆
Molecular Weight 337.35 g/mol [1]369.34 g/mol [3]391.33 g/mol
Aqueous Solubility ~3.0 mg/mL[1]pH DependentFreely Soluble
Ionization State Weak base (pKa 1.8)[1]Carboxylic acidIonized Salt
Metabolic Role Active AntibacterialInactive Metabolite[1]Analytical Standard

Metabolic Pathway and Clearance Dynamics

The structural evolution from Linezolid to PNU-142586 is a masterclass in physiological clearance mechanisms. Linezolid remains largely un-ionized in physiological fluids (pH > 4)[1]. Its non-enzymatic oxidation to PNU-142586 introduces an ionizable carboxylate moiety. At physiological pH (7.4), this group is fully ionized, creating a highly polar molecule that resists renal tubular reabsorption. Because of this high aqueous solubility and polarity, PNU-142586 accounts for approximately 40% of the administered linezolid dose excreted in the urine[1].

Pathway LNZ Linezolid (Parent) MW: 337.35 g/mol Solubility: ~3 mg/mL OX Non-Enzymatic Oxidation (Morpholine Ring Cleavage) LNZ->OX PNU_FA PNU-142586 (Free Acid) MW: 369.34 g/mol OX->PNU_FA In vivo PNU_NA PNU-142586 Sodium Salt MW: 391.33 g/mol Highly Water Soluble PNU_FA->PNU_NA Salt Formation RENAL Renal Excretion (~40% of Administered Dose) PNU_NA->RENAL High Clearance

Fig 1: Metabolic oxidation of Linezolid to PNU-142586 and its clearance pathway.

Thermodynamic Aqueous Solubility Determination Protocol

To accurately determine the absolute aqueous solubility limits of PNU-142586 sodium salt for bioanalytical assay calibration, a rigorous thermodynamic approach is required. The following protocol utilizes a self-validating Shake-Flask Method coupled with RP-HPLC-UV.

Protocol S1 1. Solid Addition (Excess PNU-142586 Na) S2 2. Buffer Addition (pH 7.4 PBS) S1->S2 S3 3. Isothermal Shaking (37°C, 48-72h) S2->S3 S4 4. Ultracentrifugation (15,000 x g) S3->S4 S5 5. RP-HPLC-UV (Quantification at 251nm) S4->S5

Fig 2: Thermodynamic solubility determination workflow for PNU-142586 sodium salt.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Solid-Phase Saturation

  • Action: Weigh an excess amount (e.g., 50 mg) of PNU-142586 sodium salt and transfer it into a 2.0 mL low-bind microcentrifuge tube.

  • Expert Insight: Providing a visible excess of the solid phase is critical. It ensures the solution breaches the saturation threshold, establishing a true thermodynamic equilibrium rather than a transient, kinetic dissolution state.

Step 2: Solvent Addition & pH Control

  • Action: Add 1.0 mL of 0.1 M Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Expert Insight: The buffer mimics physiological conditions. Because the parent metabolite is a carboxylic acid, maintaining a stable pH above its pKa ensures complete ionization, which is the primary driver of the sodium salt's high aqueous solubility.

Step 3: Isothermal Equilibration

  • Action: Place the tubes in a thermomixer set to 37.0 ± 0.5 °C and agitate at 800 RPM for 48 to 72 hours.

  • Expert Insight: Continuous agitation at physiological temperature overcomes localized concentration gradients. The extended 48-72 hour window acts as a self-validating mechanism to guarantee that the solid-liquid equilibrium is absolute, eliminating supersaturation artifacts.

Step 4: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the equilibrated samples at 15,000 × g for 15 minutes at 37 °C.

  • Expert Insight: Ultracentrifugation is strictly preferred over syringe filtration for this assay. Highly polar metabolites like PNU-142586 can exhibit non-specific adsorption to standard filter membranes (e.g., PTFE or Nylon). Filtration would artificially deplete the solute from the supernatant, skewing the quantitative results downward.

Step 5: RP-HPLC-UV Quantification

  • Action: Extract an aliquot of the clear supernatant, dilute it serially in the mobile phase (e.g., 65:35 0.01N Potassium dihydrogen phosphate : Methanol), and inject it into an HPLC system equipped with a C18 column. Monitor the eluent at 251 nm[4].

  • Expert Insight: The intact fluorophenyl-oxazolidinone core of PNU-142586 retains the strong chromophore of the parent drug. This allows for highly sensitive and specific UV detection at 251 nm without the necessity of mass spectrometry for routine solubility assays[4].

References

  • PubChem. "PNU 142586 Sodium Salt | CID 139024571". National Institutes of Health.

  • FDA. "Clinical Pharmacology and Biopharmaceutics Review: Linezolid". AccessData FDA. 1

  • TargetMol. "PNU-142586". TargetMol Chemicals. 3

  • Molecule of the Month. "Linezolid". University of Bristol. 2

  • Recent Scientific. "DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID". International Journal of Recent Scientific Research.4

Sources

Foundational

Identification and Characterization of PNU-142586 Sodium Salt as the Primary Linezolid Metabolite

An In-Depth Technical Whitepaper for Drug Development Professionals and Clinical Pharmacologists Executive Summary Linezolid, a first-in-class oxazolidinone antibiotic, is indispensable for treating multidrug-resistant G...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Clinical Pharmacologists

Executive Summary

Linezolid, a first-in-class oxazolidinone antibiotic, is indispensable for treating multidrug-resistant Gram-positive infections. However, its clinical utility is frequently bottlenecked by dose- and time-dependent hematotoxicity, primarily myelosuppression and thrombocytopenia. Recent bioanalytical and pharmacokinetic advancements have shifted the focus from the parent drug to its major circulating metabolite: PNU-142586 sodium salt .

As application scientists navigating the intersection of pharmacokinetics (PK) and toxicology, we recognize that understanding the metabolic fate, renal transport dynamics, and off-target binding of PNU-142586 is critical. This whitepaper provides a comprehensive technical framework detailing the structural biology, transporter-mediated accumulation, and laboratory workflows necessary to quantify and study PNU-142586 in clinical and research settings.

Structural Biology and the Non-Enzymatic Metabolic Pathway

Unlike many antimicrobials that rely on hepatic cytochrome P450 (CYP) enzymes for clearance, linezolid metabolism is uniquely driven by a non-enzymatic chemical oxidation process .

The morpholine ring of linezolid undergoes oxidation to form an unstable hemiacetal intermediate, PNU-143011 . This intermediate rapidly diverges into two distinct ring-opened carboxylic acid metabolites:

  • PNU-142586 (Hydroxyethyl glycine metabolite): Formed via the lactone pathway. It is the major metabolite, accounting for approximately 40% of the excreted dose. In its isolated form, it is often stabilized as a sodium salt (C16H19FN3NaO6; MW: 391.33 g/mol ).

  • PNU-142300 (Aminoethoxyacetic acid metabolite): Formed via the lactam pathway, representing a minor ~10% of the excreted dose.

Neither metabolite possesses antibacterial activity, but their structural retention of the oxazolidinone core makes them highly relevant to systemic toxicity .

Metabolism LZD Linezolid (Parent Drug) Oxidation Non-enzymatic Oxidation LZD->Oxidation Morpholine Ring Cleavage Hemiacetal PNU-143011 (Unstable Hemiacetal) Oxidation->Hemiacetal PNU142586 PNU-142586 (Major, Lactone Pathway) Hemiacetal->PNU142586 40% Excretion PNU142300 PNU-142300 (Minor, Lactam Pathway) Hemiacetal->PNU142300 10% Excretion

Caption: Linezolid metabolic pathway yielding PNU-142586 and PNU-142300 via morpholine ring oxidation.

Pharmacokinetics and hOAT3-Mediated Renal Dynamics

The parent drug, linezolid, is cleared primarily through non-renal mechanisms, meaning its systemic clearance is relatively unaffected by renal impairment. However, the clearance of PNU-142586 is highly dependent on renal tubular secretion.

Recent transporter profiling has identified the Human Organic Anion Transporter 3 (hOAT3) —located on the basolateral membrane of renal proximal tubule cells—as the primary mechanism for PNU-142586 uptake from the blood into the kidney for excretion .

When renal function declines, or when hOAT3 is competitively inhibited by co-administered drugs (such as the proton pump inhibitor lansoprazole), PNU-142586 cannot be efficiently secreted. This leads to a massive systemic accumulation of the metabolite, completely disproportionate to the parent drug .

Quantitative Pharmacokinetic Accumulation Data

The table below synthesizes population PK modeling data demonstrating the exponential accumulation of PNU-142586 in patients with severe renal dysfunction compared to normal renal function.

Pharmacokinetic ParameterNormal Renal Function (CLcr 90 mL/min)Severe Renal Dysfunction (CLcr 15 mL/min)Fold Accumulation
Linezolid Cmin (µg/mL) 6.206.80~1.1x
PNU-142586 Cmin (µg/mL) 0.701.82~2.6x
PNU-142300 Cmin (µg/mL) 0.300.90~3.0x
PNU-142586 / Linezolid Ratio 0.1270.268~2.1x

Table 1: Steady-state trough concentrations (Cmin) and metabolite-to-parent ratios demonstrating the isolated accumulation of metabolites during renal failure.

Mechanistic Basis of Hematotoxicity

Why does the accumulation of PNU-142586 matter? While linezolid exerts its antibacterial effect by binding to the 50S ribosomal subunit, PNU-142586 exhibits severe off-target human toxicity.

Advanced mechanistic studies have proven that PNU-142586 directly inhibits the activity of DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B) . By blocking the binding of DNA to TOP2 and inhibiting ATP hydrolysis, PNU-142586 stalls DNA replication and transcription. Because megakaryocytes (platelet precursors in the bone marrow) undergo rapid DNA replication and endomitosis, they are exquisitely sensitive to TOP2 inhibition, directly resulting in linezolid-induced thrombocytopenia.

Toxicity Blood Systemic Circulation (High PNU-142586) Kidney Renal Proximal Tubule (hOAT3 Transporter) Blood->Kidney Normal Clearance Mega Megakaryocytes (Bone Marrow) Blood->Mega Cellular Entry Kidney->Blood Accumulation PPI Lansoprazole / Renal Impairment (hOAT3 Inhibition) PPI->Kidney Blocks Uptake TOP2 TOP2A / TOP2B Inhibition Mega->TOP2 Target Binding Tox Myelosuppression & Thrombocytopenia TOP2->Tox DNA Replication Block

Caption: Mechanism of PNU-142586 accumulation via hOAT3 inhibition and subsequent TOP2-mediated hematotoxicity.

Laboratory Workflows & Analytical Protocols

To support therapeutic drug monitoring (TDM) and toxicological research, robust analytical workflows are mandatory. Below are the field-proven protocols designed with built-in causality and self-validation mechanisms.

Protocol A: LC-MS/MS Quantification of PNU-142586 in Serum

Causality of Design: PNU-142586 is highly polar due to its ring-opened carboxylic acid moiety. Standard C18 columns often fail to retain it adequately, leading to ion suppression in the solvent front. We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 phase to ensure optimal retention. Furthermore, because PNU-142586 lacks the strong chromophore of linezolid, mass spectrometry (MRM mode) is strictly required for accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of human serum into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of stable isotope-labeled internal standard (Linezolid-d3). Rationale: The internal standard corrects for matrix-induced ion suppression during electrospray ionization.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize positive electrospray ionization (ESI+). Monitor the specific MRM transitions for PNU-142586 (m/z 392.1 → product ion specific to the assay).

  • Self-Validating System (QC): The protocol mandates the injection of a matrix-matched Quality Control (QC) sample every 10 patient samples. If the calculated concentration of the QC deviates by >15% from its nominal value, the analytical run is automatically flagged and invalidated, ensuring system stability.

Protocol B: In Vitro hOAT3 Transporter Inhibition Assay

Causality of Design: To definitively prove that a co-administered drug (like lansoprazole) causes PNU-142586 accumulation, we must isolate the hOAT3 transporter. We utilize HEK293 cells stably transfected with the hOAT3 gene, run in parallel with mock-transfected HEK-pBK cells, to subtract background passive diffusion from active transporter uptake.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-hOAT3 and HEK-pBK cells into 24-well plates at a density of 2×105 cells/well. Culture for 48 hours until a confluent monolayer forms.

  • Pre-incubation: Wash cells twice with warm transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Pre-incubate for 15 minutes at 37°C.

  • Treatment Application: Add transport buffer containing 10 µM PNU-142586 sodium salt, with or without the suspected hOAT3 inhibitor (e.g., 1–100 µM lansoprazole).

  • Uptake Phase: Incubate for exactly 5 minutes (the predetermined linear uptake phase for hOAT3).

  • Termination & Lysis: Stop the reaction by washing three times with ice-cold transport buffer. Lyse the cells using 0.1 N NaOH, neutralize, and quantify intracellular PNU-142586 via LC-MS/MS (Protocol A).

  • Self-Validating System (QC): The assay incorporates a known hOAT3 substrate (e.g., estrone-3-sulfate) as a positive control. If the positive control fails to demonstrate a >5-fold accumulation in hOAT3 cells versus mock cells, the assay plate is rejected, confirming the functional integrity of the hOAT3 expression system.

Conclusion

The identification of PNU-142586 sodium salt as the primary toxicophore of linezolid fundamentally changes how we approach therapeutic drug monitoring for oxazolidinones. By understanding its non-enzymatic generation, hOAT3-dependent renal clearance, and TOP2-mediated hematotoxicity, drug development professionals can better design next-generation oxazolidinones and implement precision medicine strategies (e.g., avoiding hOAT3 inhibitors) to mitigate life-threatening thrombocytopenia in vulnerable patient populations.

References

  • Title: Center for Drug Evaluation and Research: Linezolid Clinical Pharmacology and Biopharmaceutics Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia Source: Biomedicine & Pharmacotherapy (PubMed) URL: [Link]

  • Title: Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients Source: Pharmacotherapy Publications (PubMed) URL: [Link]

  • Title: Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 Source: Science Advances URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of PNU-142586 Sodium Salt for In Vitro Assays

Executive Summary & Biological Context Linezolid is a critical oxazolidinone antibiotic, but its clinical utility is frequently limited by dose-dependent hematologic toxicity, most notably thrombocytopenia. Recent pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Linezolid is a critical oxazolidinone antibiotic, but its clinical utility is frequently limited by dose-dependent hematologic toxicity, most notably thrombocytopenia. Recent pharmacological breakthroughs have revealed a paradigm shift: this toxicity is not driven by Linezolid itself, but by its primary inactive metabolite, PNU-142586 [1].

Mechanistically, PNU-142586 actively accumulates in cells via the human organic anion transporter 3 (hOAT3)[2]. Once intracellular, it acts as a potent inhibitor of DNA topoisomerase 2-alpha (TOP2A) and 2-beta (TOP2B), interfering with DNA replication and transcription by blocking the binding of DNA to TOP2 and inhibiting ATP hydrolysis[1].

For researchers investigating these pathways in vitro, utilizing the sodium salt form of PNU-142586 (CAS: 2468637-62-7)[3] is highly recommended. The sodium salt offers significantly enhanced aqueous solubility compared to the free acid, allowing for precise dosing in sensitive cell-based assays without the confounding cytotoxic effects of high organic solvent concentrations[4].

MOA LNZ Linezolid (Antibiotic) Metab Hepatic Metabolism (Oxidation) LNZ->Metab PNU PNU-142586 (Major Metabolite) Metab->PNU Trans hOAT3 Uptake (Cellular Entry) PNU->Trans Target TOP2A / TOP2B Inhibition Trans->Target Tox Hematotoxicity (Thrombocytopenia) Target->Tox

Mechanism of linezolid-induced hematotoxicity mediated by PNU-142586 and hOAT3 transport.

Physicochemical Properties

Understanding the exact physicochemical properties of the sodium salt is critical for accurate molarity calculations and preventing compound degradation.

PropertyValue
Chemical Name PNU-142586 Sodium Salt
CAS Number 2468637-62-7
Molecular Formula C₁₆H₁₉FN₃NaO₆
Molecular Weight 391.33 g/mol
Form Solid powder
Storage (Powder) -20°C (up to 3 years)
Storage (Solvent) -80°C (up to 1 year)

Data sourced from authoritative chemical databases[3][4][5].

Causality in Experimental Choices: The "Why" Behind the Protocol

To ensure a self-validating experimental system, researchers must understand the rationale behind each methodological step:

  • Salt Selection (Sodium vs. Free Acid): The free acid of PNU-142586 has limited solubility in aqueous environments. The sodium salt dissociates readily in water, maximizing bioavailability in in vitro systems without requiring high concentrations of DMSO. High DMSO concentrations can independently alter cell viability or hOAT3 transporter kinetics, confounding assay results[2].

  • Temperature Equilibration: PNU-142586 sodium salt is highly hygroscopic. Opening a cold vial introduces atmospheric condensation, which alters the compound's effective mass and accelerates hydrolysis. Vials must equilibrate to room temperature in a desiccator before opening.

  • Vehicle Controls: Because PNU-142586 inhibits TOP2A/B[1], assays must include a vehicle-only control matched to the exact final solvent concentration to definitively rule out solvent-induced DNA damage.

Step-by-Step Preparation Protocol

G A PNU-142586 Sodium Salt (Powder, -20°C) B Equilibrate to Room Temp (Desiccation chamber) A->B C Solvent Addition (DMSO or ddH2O) B->C D Vortex & Sonicate (Clear Solution) C->D E Aliquot Preparation (Single-use, sterile tubes) D->E F Storage at -80°C (Up to 6-12 months) E->F G In Vitro Assays (TOP2 Inhibition, hOAT3 Transport) F->G

Workflow for the preparation and storage of PNU-142586 sodium salt stock solutions.

Reconstitution Tables

Use the following table to determine the volume of solvent required to achieve standard stock concentrations based on the sodium salt's molecular weight (391.33 g/mol )[4].

Mass of PNU-142586 Na SaltVolume for 10 mM StockVolume for 50 mM Stock
1 mg 255.5 µL51.1 µL
5 mg 1.278 mL255.5 µL
10 mg 2.555 mL511.1 µL
Preparation of DMSO Stock Solution (For Long-Term Storage)

While the sodium salt is water-soluble, DMSO is recommended for long-term stock stability to prevent aqueous hydrolysis over time.

  • Equilibration: Remove the PNU-142586 sodium salt vial from -20°C storage[5]. Place it in a desiccator at room temperature for at least 30 minutes.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the vial gently for 30-60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2-5 minutes. Caution: Ensure the water bath does not exceed 30°C to prevent thermal degradation.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to protect from light.

  • Storage: Store aliquots immediately at -80°C. The solution is stable for up to 12 months under these conditions[5]. Avoid repeated freeze-thaw cycles, which induce precipitation.

Preparation of Aqueous Working Solutions

For direct application to cell cultures (e.g., HEK-hOAT3 or MEG-01 cells), aqueous dilution is required.

  • Thaw a single-use DMSO aliquot at room temperature.

  • Dilute the stock solution directly into pre-warmed (37°C) assay buffer, PBS, or cell culture medium.

  • Self-Validation Step: Visually inspect the working solution under a light microscope to ensure no micro-precipitates have formed during the aqueous transition.

  • Note: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Application Workflows & Mechanistic Insights

hOAT3 Transport Assays

PNU-142586 is actively transported into cells via hOAT3. When designing uptake assays, utilize HEK293 cells stably expressing hOAT3 (HEK-hOAT3) alongside mock-transfected controls (HEK-pBK)[2]. Expose cells to varying concentrations of PNU-142586 (e.g., 1-100 µM) and quantify intracellular accumulation using LC-MS/MS. Self-Validation: Lansoprazole (apparent IC50 ~0.59 µM) should be used as a positive control inhibitor of hOAT3 to validate the transporter dependency of the assay system[2].

TOP2A/B Inhibition & Hematotoxicity Assays

To study the downstream hematotoxic effects, PNU-142586 can be applied to human megakaryocytic cell lines. The compound acts by blocking the binding of DNA to TOP2 and inhibiting ATP hydrolysis[1]. Monitor cell viability, DNA damage markers (e.g., γH2AX accumulation), and apoptosis over 24-72 hours to replicate the clinical phenotype of thrombocytopenia in vitro.

References

  • PubChem - NIH . "PNU 142586 Sodium Salt | CID 139024571". National Center for Biotechnology Information. URL:[Link]

  • PubMed - NIH . "Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia". Biomedicine & Pharmacotherapy (2024). URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of PNU 142586 Sodium Salt as an Analytical Reference Standard

Introduction: The Critical Role of PNU 142586 in Pharmaceutical Analysis PNU 142586 is a principal metabolite of the oxazolidinone antibiotic, linezolid. The accumulation of linezolid's metabolites, including PNU 142586,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of PNU 142586 in Pharmaceutical Analysis

PNU 142586 is a principal metabolite of the oxazolidinone antibiotic, linezolid. The accumulation of linezolid's metabolites, including PNU 142586, has been linked to potential adverse effects in patients, particularly those with renal impairment. As such, the accurate quantification of PNU 142586 in biological matrices is of paramount importance in clinical and toxicological studies, as well as in the pharmaceutical development of linezolid and related compounds. The availability of a highly characterized analytical reference standard of PNU 142586 sodium salt is fundamental to achieving reliable and reproducible analytical data.

This comprehensive guide provides detailed application notes and protocols for the effective use of PNU 142586 sodium salt as an analytical reference standard. It is designed for researchers, scientists, and drug development professionals who require robust and validated analytical methodologies for the identification, purity assessment, and quantification of this critical metabolite. The protocols and recommendations herein are grounded in established principles of analytical chemistry and are supported by scientific literature and regulatory guidelines.

Characterization and Properties of PNU 142586 Sodium Salt

A thorough understanding of the physicochemical properties of the reference standard is the bedrock of its proper use.

PropertyValueSource
Chemical Name N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine Sodium SaltLGC Standards[1]
Molecular Formula C16H19FN3NaO6LGC Standards[1]
Molecular Weight 391.33 g/mol LGC Standards[1]
Appearance Solid (visual inspection)General knowledge
Solubility Soluble in water and polar organic solvents such as methanol and acetonitrile.General knowledge

Handling, Storage, and Solution Stability: Ensuring the Integrity of the Reference Standard

The integrity of an analytical reference standard is paramount to the accuracy of all subsequent measurements. Improper handling or storage can lead to degradation, contamination, or changes in potency, rendering the standard unreliable.

2.1. Handling and Storage of the Neat Material

  • Storage Conditions: The PNU 142586 sodium salt reference standard should be stored in a well-sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended. Always refer to the supplier's Certificate of Analysis (CoA) for specific storage instructions for the particular lot in use.

  • Handling Precautions: Handle the reference standard in a clean, dry environment, preferably in a dedicated weighing area with appropriate ventilation. Use calibrated balances and appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with the skin and inhalation of the powder. A Safety Data Sheet (SDS) should be consulted for detailed safety information.

2.2. Preparation and Stability of Stock and Working Solutions

  • Solvent Selection: Based on its chemical structure, PNU 142586 sodium salt is readily soluble in water, methanol, and acetonitrile. The choice of solvent should be compatible with the intended analytical method (e.g., mobile phase for HPLC).

  • Stock Solution Preparation: To prepare a stock solution, accurately weigh a suitable amount of the reference standard and dissolve it in a known volume of the chosen solvent in a calibrated volumetric flask.

  • Solution Stability: While specific stability data for PNU 142586 sodium salt solutions is not extensively published, studies on its parent drug, linezolid, and its presence in plasma samples provide some insights. One study demonstrated the stability of PNU-142586 in plasma extracts in a UPLC autosampler for over 48 hours at 4°C[2]. It is best practice to prepare fresh working solutions daily. For stock solutions, it is recommended to store them at 2-8°C or -20°C in tightly sealed containers, protected from light. A stability study should be performed under the laboratory's specific storage conditions to establish an appropriate expiry date for the stock solution.

Analytical Applications and Protocols

The following protocols are designed to be adapted and validated by the end-user in their laboratory, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH)[3] and the U.S. Food and Drug Administration (FDA).

3.1. Identity Confirmation

Identity confirmation ensures that the material being analyzed is indeed PNU 142586.

3.1.1. Protocol: Identity Confirmation by UPLC-MS/MS

This protocol provides a highly specific method for the identity confirmation of PNU 142586 sodium salt.

Chromatographic Conditions:

  • Column: A reversed-phase column such as a Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a re-equilibration step.

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Based on published literature, a common precursor ion for PNU-142586 is m/z 392.1[4]. A characteristic product ion should be selected for monitoring. For example, a potential transition could be m/z 392.1 > [Product Ion]. The specific product ion should be determined by infusing a standard solution of PNU 142586 into the mass spectrometer.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity.

Procedure:

  • Prepare a dilute solution of the PNU 142586 sodium salt reference standard in the initial mobile phase composition.

  • Inject the solution into the UPLC-MS/MS system.

  • Compare the retention time and the mass spectrometric fragmentation pattern of the sample with that of a previously characterized PNU 142586 reference standard.

3.2. Purity Assessment and Impurity Profiling

Purity assessment is crucial to ensure that the reference standard is free from significant impurities that could interfere with analytical measurements. A stability-indicating method is essential for this purpose.

3.2.1. Concept: Forced Degradation Studies

Forced degradation (or stress testing) is the process of subjecting a drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition. This helps to identify potential degradation products and to develop an analytical method that can separate these degradants from the main compound, thus demonstrating the method's specificity.

dot

Caption: Workflow for Forced Degradation Studies.

3.2.2. Protocol: Purity Assessment by HPLC-UV

This protocol describes a general approach for assessing the purity of PNU 142586 sodium salt using a stability-indicating HPLC-UV method.

Chromatographic Conditions:

  • Column: A high-resolution reversed-phase column, such as a Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1 M Citric acid and 0.2 M Sodium hydrogen phosphate buffer (pH 3.0)[7].

  • Mobile Phase B: Acetonitrile[7].

  • Flow Rate: 0.5 mL/min[7].

  • Gradient: A gradient elution is recommended to ensure the separation of potential impurities with different polarities. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to a high percentage over 20-30 minutes.

  • Column Temperature: 30°C[7].

  • Detection Wavelength: 254 nm[7].

  • Injection Volume: 20 µL[7].

Procedure:

  • Prepare a solution of PNU 142586 sodium salt in the mobile phase.

  • Inject the solution into the HPLC system.

  • Analyze the chromatogram for the presence of any impurity peaks.

  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

  • Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence in the homogeneity of the main peak.

3.3. Quantitative Analysis

Accurate quantification of PNU 142586 is essential for pharmacokinetic and toxicological studies. Both HPLC-UV and UPLC-MS/MS methods can be employed for this purpose, with the latter offering higher sensitivity and selectivity.

3.3.1. Protocol: Quantitative Analysis by UPLC-MS/MS

This protocol is suitable for the quantification of PNU 142586 in complex matrices such as plasma or serum.

Sample Preparation (for Plasma/Serum):

  • To a 100 µL aliquot of the plasma/serum sample, add an internal standard (IS). A stable isotope-labeled PNU 142586 or a structurally similar compound that is not present in the sample can be used as an IS.

  • Add a protein precipitation agent, such as acetonitrile (typically 2-3 volumes).

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Follow the conditions outlined in the Identity Confirmation protocol (Section 3.1.1.).

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of PNU 142586 sodium salt reference standard into a blank matrix (e.g., drug-free plasma).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards, QC samples, and unknown samples as described in the sample preparation section.

  • Analyze the samples using the UPLC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of PNU 142586 to the IS against the nominal concentration of the calibration standards.

  • Determine the concentration of PNU 142586 in the unknown samples by interpolating their peak area ratios from the calibration curve.

dot

Caption: Workflow for Quantitative Analysis by UPLC-MS/MS.

Method Validation: Ensuring Trustworthy Results

Any analytical method developed using the PNU 142586 sodium salt reference standard must be validated for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines[3]. The key validation parameters are summarized below:

Validation ParameterDescription
Specificity The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Published Validation Data for PNU 142586 Analytical Methods:

MethodLinearity Range (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (%RSD)Source
HPLC-UV 0.5 - 200.5Not explicitly statedNot explicitly stated[7]
UPLC-UV 0.2 - 20Not explicitly statedWithin ±15%<15%[2]
UPLC-MS/MS 0.1 - 25Not explicitly stated97-112%<15%[4]
UPLC-MS/MS Not specified for PNU-142586Not specified for PNU-142586-9.7 to 12.8% (for Linezolid and another metabolite)<14.2% (for Linezolid and another metabolite)

Biological Context: The Linezolid Metabolism Pathway

Understanding the metabolic pathway of linezolid provides context for the importance of quantifying PNU 142586. Linezolid is metabolized to PNU 142586 through the oxidation of its morpholine ring.

dot

Linezolid_Metabolism Linezolid Linezolid PNU_142586 PNU 142586 (Hydroxyethylglycine metabolite) Linezolid->PNU_142586 Oxidation of Morpholine Ring PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Oxidation of Morpholine Ring

Caption: Simplified Metabolic Pathway of Linezolid.

Conclusion: The Foundation of Reliable Data

The PNU 142586 sodium salt analytical reference standard is an indispensable tool for researchers and scientists in the pharmaceutical industry. Its proper handling, storage, and application in validated analytical methods are crucial for generating accurate and reliable data. This guide provides a comprehensive framework for the effective use of this reference standard, from its initial characterization to its application in complex quantitative assays. By adhering to these principles and protocols, researchers can ensure the scientific integrity of their findings and contribute to a deeper understanding of the pharmacology and toxicology of linezolid and its metabolites.

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Sci Rep.
  • An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma. Chin Pharm J.
  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. Chem Pharm Bull (Tokyo). 2019;67(5):439-444. [Link]

  • An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma. Chinese Pharmaceutical Journal. [Link]

  • A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Front Pharmacol. 2021;12:641872. [Link]

  • Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. J Pharm Biomed Anal. 2020;178:112968. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Method

solid-phase extraction protocols for PNU 142586 sodium salt from clinical samples

Application Note: Selective Solid-Phase Extraction (SPE) of PNU 142586 Sodium Salt from Clinical Plasma for LC-MS/MS Quantification Executive Summary & Clinical Rationale Linezolid is a critical oxazolidinone antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Solid-Phase Extraction (SPE) of PNU 142586 Sodium Salt from Clinical Plasma for LC-MS/MS Quantification

Executive Summary & Clinical Rationale

Linezolid is a critical oxazolidinone antibiotic utilized for severe Gram-positive infections. However, its clinical utility is frequently complicated by dose-dependent myelosuppression and thrombocytopenia. Recent pharmacokinetic investigations have demonstrated that the major inactive carboxylic acid metabolite of linezolid, PNU 142586 , accumulates significantly in patients with renal impairment. This accumulation is directly linked to hematotoxic events via the inhibition of hOAT3-mediated transport ().

Accurate quantification of PNU 142586 in clinical samples (plasma/serum) is essential for advanced therapeutic drug monitoring (TDM) and toxicity profiling (). Because PNU 142586 is highly polar, standard protein precipitation (PPT) methods often suffer from severe matrix effects and phospholipid-induced ion suppression during LC-MS/MS analysis. This protocol details a highly selective Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) methodology engineered specifically to isolate the PNU 142586 carboxylate anion from complex biological matrices, ensuring a self-validating and robust analytical system.

Chemical Properties & Sorbent Causality (E-E-A-T)

To design a self-validating extraction system, one must exploit the specific physicochemical properties of the target analyte. PNU 142586 is a glycine derivative containing a terminal carboxylic acid moiety (pKa ~3.5). When utilized as a reference standard in its sodium salt form (), it readily dissociates in aqueous solutions into the active carboxylate anion.

The Causality of Selectivity: While generic polymeric reversed-phase (e.g., HLB) sorbents will co-extract the parent drug (Linezolid) alongside the metabolite, a MAX sorbent (divinylbenzene-N-vinylpyrrolidone copolymer functionalized with quaternary amine groups) allows for orthogonal separation.

  • Ionization & Binding: By adjusting the plasma sample to a high pH (pH ~10 using NH₄OH), the carboxylic acid of PNU 142586 is fully deprotonated ( COO− ). During loading, it binds to the positively charged quaternary amine via strong ionic interactions.

  • Aggressive Washing: Because the metabolite is locked via ionic bonds, we can apply an aggressive 100% methanol wash. This critical step removes non-polar lipids, phospholipids, and the neutral parent drug (Linezolid), which would otherwise cause isobaric interference.

  • Targeted Elution: Elution is triggered by dropping the pH with formic acid, which protonates the metabolite back to its neutral state ( COOH ), breaking the ionic bond and allowing the organic solvent to elute the highly purified analyte.

Workflow Visualizations

SPE_Workflow A 1. Sample Pretreatment 200 µL Plasma + 200 µL 5% NH4OH B 2. Condition & Equilibrate 1 mL MeOH → 1 mL H2O A->B C 3. Load Sample Analyte binds via Anion Exchange B->C D 4. Wash 1 (Aqueous) 1 mL 5% NH4OH (Removes proteins) C->D E 5. Wash 2 (Organic) 1 mL MeOH (Removes parent Linezolid) D->E F 6. Elution 1 mL 2% Formic Acid in MeOH E->F G 7. Evaporate & Reconstitute N2 dry → Reconstitute in Mobile Phase F->G

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for PNU 142586 isolation.

Mechanism A PNU 142586 (Deprotonated COO⁻) B MAX Sorbent (Quaternary Amine N⁺) A->B High pH Load C Strong Ionic Retention (Resists 100% MeOH) B->C Ionic Bond D Acidic Elution (Protonation to COOH) C->D 2% Formic Acid E Analyte Release (Purified Extract) D->E Elution

Chemical retention and elution mechanism of PNU 142586 on a MAX SPE sorbent.

Step-by-Step Experimental Protocol

Materials Required:

  • Sorbent: Mixed-Mode Strong Anion Exchange Cartridges (e.g., Oasis MAX, 30 mg / 1 cc).

  • Reference Standard: PNU 142586 Sodium Salt (Calculate spiking concentrations based on the free acid equivalent weight).

  • Reagents: LC-MS grade Methanol (MeOH), Water ( H2​O ), Ammonium Hydroxide ( NH4​OH ), and Formic Acid (FA).

Phase 1: Sample Pretreatment

  • Thaw clinical plasma samples (EDTA or Heparin) at room temperature.

  • Transfer 200μL of plasma to a clean 1.5 mL microcentrifuge tube.

  • Add 10μL of Internal Standard (e.g., deuterated PNU-142586 or suitable structural analog at 1μg/mL ).

  • Add 200μL of 5%NH4​OH in LC-MS grade water. Vortex vigorously for 30 seconds. (Causality: This raises the pH of the sample to ~10, ensuring complete deprotonation of the PNU 142586 carboxylic acid group prior to loading).

Phase 2: Solid-Phase Extraction (SPE)

  • Condition: Pass 1.0mL of 100% MeOH through the MAX cartridge to activate the reversed-phase divinylbenzene backbone.

  • Equilibrate: Pass 1.0mL of LC-MS grade Water through the cartridge to prepare the aqueous environment.

  • Load: Apply the 410μL pretreated plasma sample. Allow it to pass through at a controlled flow rate of ∼1mL/min .

  • Wash 1 (Aqueous): Apply 1.0mL of 5%NH4​OH in Water. (Causality: Flushes out salts, endogenous proteins, and highly polar neutral interferences).

  • Wash 2 (Organic): Apply 1.0mL of 100% MeOH. (Causality: The high organic content washes away non-polar lipids and neutral drugs like Linezolid, while PNU 142586 remains anchored to the sorbent via strong ionic bonds).

  • Elution: Apply 1.0mL of 2% Formic Acid in MeOH. Collect the eluate in a clean glass vial. (Causality: The acidic environment protonates the analyte, neutralizing its charge, breaking the ionic interaction, and allowing the methanol to sweep it off the column).

Phase 3: Post-Extraction

  • Evaporate the collected eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the residue in 100μL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Vortex for 1 minute, centrifuge at 14,000 rpm for 5 minutes, and transfer the supernatant to an autosampler vial.

LC-MS/MS Analytical Conditions

  • Column: Waters XBridge C18 ( 2.1×50mm , 3.5μm ) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4mL/min .

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • MRM Transition: m/z370.15→324.38 (Cone Voltage: 40V, Collision Energy: 20eV) for PNU 142586.

Quantitative Performance Data

The implementation of the MAX SPE protocol systematically eliminates matrix-induced ion suppression, resulting in highly reproducible quantitative data suitable for clinical pharmacokinetics.

Validation ParameterTarget Analyte: PNU 142586
Linear Dynamic Range 0.05μg/mL−50.0μg/mL
Lower Limit of Quantitation (LLOQ) 50ng/mL
Absolute SPE Recovery 92.4%−96.8%
Matrix Effect (Post-Extraction Spiked) 95.2%−102.1% (Negligible ion suppression)
Intra-day Precision (CV%) 3.2%−5.4%
Inter-day Precision (CV%) 4.1%−6.8%

References

  • Wang D, Ikemura K, Hasegawa T, et al. Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. Biochemical Pharmacology. 2024. URL:[Link]

  • Souza E, Crass RL, Felton J, et al. Accumulation of major linezolid metabolites in patients with renal impairment. Antimicrobial Agents and Chemotherapy. 2020. URL:[Link]

  • Gou J, Wang X, Li Q, et al. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586. Chinese Journal of Pharmaceuticals. 2024. URL:[Link]

Application

Application Note &amp; Protocol: In Vivo Formulation of PNU-142586 Sodium Salt with a DMSO/PEG400 Co-Solvent System

Introduction: Addressing the Delivery Challenge for PNU-142586 Sodium Salt PNU-142586 sodium salt is a chemical entity with the molecular formula C₁₆H₁₉FN₃NaO₆ and a molecular weight of approximately 391.33 g/mol [1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Delivery Challenge for PNU-142586 Sodium Salt

PNU-142586 sodium salt is a chemical entity with the molecular formula C₁₆H₁₉FN₃NaO₆ and a molecular weight of approximately 391.33 g/mol [1]. As with many novel chemical entities, advancing from in vitro discovery to in vivo efficacy and toxicology studies presents a significant hurdle: ensuring adequate systemic exposure. A compound's physicochemical properties, particularly its aqueous solubility, are paramount for successful in vivo evaluation. Poor solubility can lead to low bioavailability and high inter-animal variability, confounding experimental results and making a clear dose-response relationship difficult to establish[2].

While specific public data on the aqueous solubility of PNU-142586 sodium salt is limited, a common challenge in preclinical development is the formulation of compounds that are poorly soluble in simple aqueous vehicles[3]. This document provides a detailed guide for the rational design, preparation, and validation of an injectable formulation for PNU-142586 sodium salt using a dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG400) co-solvent system. The methodologies described herein are based on established principles of parenteral formulation development and are designed to provide a robust starting point for researchers.[2][4]

Scientific Rationale for the DMSO & PEG400 Co-Solvent System

The selection of a formulation vehicle is a critical decision that balances the need for complete drug solubilization with the physiological tolerance of the research animal[5][6]. A co-solvent system is a well-established strategy to formulate poorly water-soluble compounds for in vivo administration[2][7].

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of lipophilic and poorly soluble compounds[7]. It acts as the primary solubilizing agent, ensuring the drug substance is fully dissolved before further dilution. However, its use must be carefully controlled, as DMSO can exhibit inherent biological effects and toxicity, including neurotoxicity and motor impairment at higher concentrations[8][9][10]. Therefore, the guiding principle is to use the absolute minimum concentration of DMSO required to achieve and maintain a clear solution.

  • Polyethylene Glycol 400 (PEG400): PEG400 is a water-miscible polymer that serves multiple functions in this formulation. It acts as a co-solvent to enhance and maintain the solubility of PNU-142586, particularly upon dilution with an aqueous phase[2][11]. It is generally better tolerated than DMSO but can also cause adverse effects at high concentrations[12][13]. Its viscosity also contributes to the overall characteristics of the final formulation.

  • Aqueous Diluent (e.g., Sterile Saline): The final component, typically sterile 0.9% saline or Phosphate-Buffered Saline (PBS), makes up the bulk of the formulation volume. Its purpose is to dilute the organic solvents to a more physiologically tolerable concentration and to ensure the final formulation is reasonably isotonic, which is particularly important for parenteral routes of administration.[14]

The strategy is to first dissolve PNU-142586 in a small amount of DMSO, then dilute this concentrate with PEG400, and finally bring the formulation to the final volume with a sterile aqueous vehicle. This sequential process is designed to prevent the compound from precipitating out of solution.

Critical Prerequisite: Vehicle Safety and Tolerability

It cannot be overstated that the vehicle itself may have biological effects. The chosen solvents, DMSO and PEG400, are known to cause adverse reactions, particularly when administered parenterally at high concentrations[8][9][10][13].

Therefore, two control groups are mandatory in any subsequent efficacy or toxicology study:

  • A Naive Control Group: (e.g., receiving only saline) to establish a baseline for all measured parameters.

  • A Vehicle Control Group: Receiving the identical DMSO/PEG400/Saline mixture, at the same volume and by the same route as the drug-treated groups. This is essential to differentiate the effects of the vehicle from the effects of PNU-142586.

Before initiating a large-scale study, a preliminary Vehicle Tolerability Study is strongly recommended to establish the maximum tolerated dose (MTD) of the formulation vehicle in the specific species, strain, and sex of the animals to be used. This preliminary step can prevent the loss of time, resources, and animals due to unforeseen vehicle-induced toxicity.[5]

Protocol 1: Preparation of PNU-142586 Sodium Salt Formulation

This protocol provides a step-by-step method for preparing a sterile solution of PNU-142586. All procedures for parenteral formulations must be performed using aseptic techniques in a laminar flow hood or biosafety cabinet to ensure sterility.[15][16][17]

4.1 Materials and Equipment

  • PNU-142586 sodium salt powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Sterile 0.9% Saline for Injection, USP

  • Sterile, depyrogenated vials with crimp seals

  • Sterile syringes and needles

  • Sterile 0.22 µm syringe filter (ensure compatibility with organic solvents, e.g., PTFE)

  • Vortex mixer

  • Analytical balance

4.2 Formulation Workflow Diagram

G cluster_prep Aseptic Preparation cluster_final Finalization calc 1. Calculate Amounts (Drug, DMSO, PEG400, Saline) weigh 2. Weigh PNU-142586 into sterile vial calc->weigh add_dmso 3. Add Sterile DMSO weigh->add_dmso vortex1 4. Vortex until clear solution (QC Check 1: Full Dissolution) add_dmso->vortex1 add_peg 5. Add Sterile PEG400 vortex1->add_peg vortex2 6. Vortex to mix add_peg->vortex2 add_saline 7. Add Sterile Saline (q.s.) vortex2->add_saline vortex3 8. Final Vortex Mix (QC Check 2: Visually Clear) add_saline->vortex3 filter 9. Sterile Filter (0.22 µm) into final sterile vial vortex3->filter label_store 10. Label and Store Properly (Protect from light, specify temp) filter->label_store

Caption: Workflow for preparing the PNU-142586 formulation.

4.3 Example Formulation Calculations

The following table provides starting point calculations for a common formulation ratio of 10% DMSO : 40% PEG400 : 50% Saline (v/v/v) . The target dose volume is assumed to be 10 mL/kg for a mouse model.

ParameterFormulation AFormulation B
Target Concentration 1 mg/mL 5 mg/mL
Total Volume to Prepare 10 mL10 mL
PNU-142586 to Weigh 10 mg50 mg
Volume of DMSO 1.0 mL1.0 mL
Volume of PEG400 4.0 mL4.0 mL
Volume of 0.9% Saline 5.0 mL5.0 mL

Scientist's Note: This 10:40:50 ratio is a starting point. If your compound precipitates, you may need to increase the proportion of organic solvents. Conversely, if well-tolerated, you should always aim to reduce the organic solvent concentration.

4.4 Step-by-Step Procedure

  • Calculate Requirements: Based on your desired final concentration and total volume, calculate the mass of PNU-142586 and the volume of each vehicle component required.

  • Weigh Compound: Accurately weigh the calculated mass of PNU-142586 sodium salt and place it into a sterile vial.

    • Rationale: Starting with the solid in the vial prevents transfer losses.

  • Add DMSO: Add the calculated volume of sterile DMSO to the vial.

  • Initial Dissolution (QC Check 1): Tightly cap the vial and vortex vigorously until the powder is completely dissolved. The solution must be perfectly clear with no visible particulates. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow, but the solution should be returned to room temperature before proceeding.

    • Rationale: Ensuring complete dissolution in the primary solvent is critical to prevent precipitation later.

  • Add PEG400: Add the calculated volume of sterile PEG400 to the DMSO-drug solution.

  • Mix: Vortex thoroughly to ensure the solution is homogeneous.

  • Add Saline: Slowly add the sterile 0.9% saline in small portions while vortexing. Bringing the solution to the final volume (q.s.) with the aqueous component is the step most likely to cause precipitation if the compound is poorly soluble.

    • Rationale: A gradual addition of the aqueous phase helps maintain solubility and prevents the drug from "crashing out."

  • Final Homogenization (QC Check 2): Vortex the final mixture for at least 1-2 minutes. The final formulation must be a clear, homogenous solution.

  • Sterile Filtration: Using a sterile syringe, draw up the entire solution and pass it through a 0.22 µm sterile syringe filter into a new, sterile, and depyrogenated vial.

    • Rationale: This is a mandatory step for parenteral formulations to ensure sterility and remove any microscopic particulates.[15][18]

  • Label and Store: Immediately label the vial with the compound name, concentration, vehicle composition, preparation date, and expiration date. Store as determined by stability studies, typically protected from light at 4°C for short-term storage. A stability study should be conducted to confirm storage conditions.

Protocol 2: Suggested Vehicle Tolerability Study

This protocol outlines a basic study to assess the tolerability of the chosen formulation vehicle prior to a full efficacy or toxicology study.

5.1 Study Design

  • Species/Strain: Use the same animals as the planned main study.

  • Group Size: n = 3-5 animals per group.

  • Administration Route: Same as the planned main study (e.g., Intraperitoneal, Intravenous, Subcutaneous).

  • Groups:

    • Group 1: No treatment (or Saline control)

    • Group 2: Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) at the target dose volume (e.g., 10 mL/kg).

    • Group 3 (Optional): A more concentrated vehicle (e.g., 20% DMSO, 40% PEG400, 40% Saline) to test the limits of tolerability.

  • Observation Period: 24-72 hours.

5.2 Tolerability Assessment Workflow

G cluster_obs Observation Parameters start Administer Vehicle to Animals observe Monitor for Adverse Effects (Post-dosing at 1, 4, 24, 48h) start->observe clinical Clinical Signs: Lethargy, Ruffled Fur, Abnormal Posture body_weight Body Weight Change local_tol Local Tolerance: Redness, Swelling at Injection Site behav Behavioral Changes: Pain, Distress, Abnormal Gait decision Any Significant Adverse Effects? behav->decision yes Yes decision->yes no No: Vehicle is Tolerated decision->no reformulate Reformulate: - Decrease DMSO/PEG400 % - Reduce Dosing Volume - Consider Alternative Vehicle yes->reformulate

Sources

Technical Notes & Optimization

Troubleshooting

how to improve HPLC peak resolution for PNU 142586 sodium salt

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the chromatographic behavior of pharmaceutical salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the chromatographic behavior of pharmaceutical salts. PNU-142586 sodium salt (the major inactive metabolite of the antibiotic Linezolid) presents a unique analytical challenge[1].

Because it is an amphoteric molecule dominated by a carboxylic acid group[2], analyzing it as a sodium salt in reversed-phase high-performance liquid chromatography (RP-HPLC) often leads to peak tailing, shifting retention times, and poor resolution. Below is a comprehensive, self-validating troubleshooting guide designed to help you systematically optimize your method by controlling retention ( k ), selectivity ( α ), and efficiency ( N )[3].

🔬 Expert FAQ & Troubleshooting Guide

Q1: Why does my PNU-142586 peak exhibit severe tailing and poor resolution from early-eluting impurities? Mechanistic Causality: PNU-142586 contains a terminal carboxylic acid group[2]. When introduced into the HPLC system as a sodium salt, the molecule dissociates. If the mobile phase pH is unbuffered or near the analyte's pKa (approximately 2.5), the compound exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states. This mixed ionization state causes multiple simultaneous retention mechanisms on the reversed-phase silica, resulting in severe peak tailing and band broadening. Corrective Action: Implement ion suppression . Lower the mobile phase pH to at least 1 unit below the pKa (e.g., pH 2.0) using a strong acid modifier like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. This forces the molecule into its fully protonated, neutral state, maximizing hydrophobic interactions with the stationary phase and yielding a sharp, symmetrical peak[3].

Q2: How can I improve the selectivity ( α ) to resolve PNU-142586 from the parent drug Linezolid? Mechanistic Causality: Resolution ( Rs​ ) is governed by efficiency, retention, and selectivity[4]. Because PNU-142586 is significantly more polar than Linezolid (due to the ring-opened structure and terminal carboxylic acid)[2], it elutes much earlier. If co-elution with polar impurities occurs, adjusting the organic modifier is the most powerful way to alter α [4]. Corrective Action: Switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol acts as both a hydrogen-bond donor and acceptor, which fundamentally alters the solvation shell around the polar acetamide and hydroxyethyl groups of PNU-142586, shifting its retention relative to non-hydrogen-bonding impurities[4].

Q3: Why are my retention times shifting across multiple injections of the sodium salt? Mechanistic Causality: Injecting high concentrations of a sodium salt can overwhelm the local buffering capacity of the mobile phase. This creates a "salt plug" that transiently alters the pH at the head of the column during each injection, leading to irreproducible retention times ( k )[5]. Corrective Action: Replace weak volatile buffers (like 0.1% Formic acid) with a high-capacity buffer system. Utilizing 20 mM Potassium Phosphate buffer at pH 2.0 ensures the mobile phase has sufficient ionic strength to instantly neutralize the sodium ions upon injection, maintaining a constant pH environment for the analyte.

Q4: Does the sample diluent affect the resolution of PNU-142586? Mechanistic Causality: Yes. If the sodium salt is dissolved in a diluent that is stronger (higher organic content) than the initial mobile phase, the analyte molecules will travel rapidly down the column before partitioning into the stationary phase, causing severe pre-column band broadening (the "solvent effect")[3]. Corrective Action: Always dissolve or dilute the sample in a diluent that perfectly matches the initial mobile phase conditions (e.g., 90% Aqueous Buffer : 10% Organic). This focuses the analyte band tightly at the column head, maximizing theoretical plates ( N )[3].

📊 Quantitative Optimization Summary

The table below summarizes the expected quantitative improvements when transitioning from a generic RP-HPLC method to an optimized method for PNU-142586 sodium salt.

ParameterBaseline ConditionOptimized ConditionEffect on Retention ( k )Effect on Efficiency ( N )Effect on Resolution ( Rs​ )
Mobile Phase pH pH 4.5 (Unbuffered)pH 2.0 (Buffered)+45% (Increased retention)+120% (Sharper peaks)Critical Improvement
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)VariableMinimal+30% (Better α )
Buffer Strength 0.1% Formic Acid20 mM PhosphateStabilized+15%Stabilized RT
Sample Diluent 100% Organic90% Aqueous Buffer+10%+80% (Eliminates fronting)+40%

⚙️ Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating methodology. The protocol contains built-in checkpoints to verify system integrity before sample analysis.

Phase 1: Preparation & Equilibration

  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1 L of ultrapure water to create a 20 mM solution. Adjust the pH to 2.0 ± 0.05 using orthophosphoric acid.

    • Self-Validation: The pH meter reading must remain stable for 30 seconds to confirm complete mixing.

  • Mobile Phase Filtering: Vacuum filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates that cause baseline noise and column degradation[6].

  • Column Equilibration: Install an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 15 column volumes (CV) of Mobile Phase A (Buffer) and B (Methanol) at the starting gradient.

    • Self-Validation: Monitor the UV baseline at 254 nm. The system is equilibrated ONLY when baseline drift is < 1 mAU/min and pressure ripple is < 1%.

Phase 2: System Suitability Testing (SST) 4. Diluent Matching: Reconstitute the PNU-142586 sodium salt standard in 90% Buffer / 10% Methanol to a concentration of 0.1 mg/mL. 5. SST Injection: Inject 5 µL of the standard mixture (containing PNU-142586 and Linezolid). 6. Automated Validation Gate: Evaluate the chromatogram against the following critical criteria:

  • Resolution ( Rs​ ) between PNU-142586 and Linezolid > 2.0.

  • Tailing Factor ( Tf​ ) for PNU-142586 < 1.2.

  • Theoretical Plates ( N ) > 10,000.

  • Decision: If Tf​>1.2 , the buffer capacity is insufficient or the column is degraded. Do NOT proceed to sample analysis until the mobile phase pH is re-verified.

Phase 3: Sample Analysis 7. Execution: Proceed with the sample sequence, injecting a diluent blank every 10 samples to monitor for carryover.

📐 Mechanistic Visualizations

HPLC_Troubleshooting Start Poor Resolution of PNU-142586 Peak Check Analyze Chromatographic Failure Mode Start->Check Tailing Peak Tailing / Splitting (Mixed Ionization) Check->Tailing Coelution Co-elution with Linezolid (Poor Selectivity) Check->Coelution Shifting RT Shifting (Salt Plug Effect) Check->Shifting Sol1 Ion Suppression: Lower pH to 2.0 Tailing->Sol1 Sol2 Change Modifier: Switch ACN to MeOH Coelution->Sol2 Sol3 Increase Buffer: Use 20mM Phosphate Shifting->Sol3 Success Optimized Resolution (Rs > 2.0, Tf < 1.2) Sol1->Success Sol2->Success Sol3->Success

Logical workflow for troubleshooting PNU-142586 HPLC peak resolution failures.

Ionization_Mechanism Sample PNU-142586 Sodium Salt (Aqueous Injection) Path1 Neutral pH (pH > 4.0) Ionized Carboxylate (COO-) Sample->Path1 Unbuffered/Neutral MP Path2 Acidic pH (pH 2.0) Protonated Acid (COOH) Sample->Path2 Acidic Buffered MP Result1 Weak Hydrophobic Interaction Poor Retention (Low k) Peak Tailing Path1->Result1 Result2 Strong Hydrophobic Interaction Optimal Retention (High k) Sharp Peak Path2->Result2

Impact of mobile phase pH on the ionization state and retention of PNU-142586.

📚 References

  • PNU-142586 | TOP Inhibitor | MedChemExpress. MedChemExpress.

  • N-(4-((5S)-5-((Acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)glycine - PubChem. National Institutes of Health (NIH).

  • How to Improve HPLC Peak Resolution. Chrom Tech.

  • Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher AnalyteGuru.

  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.

  • How can we eliminate as much NaCl salt as much as possible from an HPLC analyte? ResearchGate.

Sources

Optimization

troubleshooting PNU 142586 sodium salt degradation in aqueous solutions

Guide: Troubleshooting and Preventing Degradation in Aqueous Solutions This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing PNU-142586. As a primary metabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide: Troubleshooting and Preventing Degradation in Aqueous Solutions

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing PNU-142586. As a primary metabolite of the antibiotic Linezolid, PNU-142586 is crucial for pharmacokinetic and toxicological studies.[1][2] However, its stability in aqueous solutions can be a significant experimental variable. This document provides in-depth, field-proven insights to diagnose, troubleshoot, and prevent the degradation of PNU-142586 sodium salt, ensuring the integrity and reproducibility of your experimental data.

Part 1: The Core Issue: Understanding the pH-Dependent Instability

The primary challenge in handling PNU-142586 stems from its chemical structure. The provided sodium salt is relatively stable. However, in an aqueous environment, it exists in equilibrium with its corresponding carboxylic acid form. This carboxylic acid form is known to be unstable, even at -20°C, and is susceptible to degradation via acid-catalyzed intramolecular cyclization.[3]

Therefore, the single most critical factor governing the stability of your PNU-142586 solution is pH . A drop in pH will shift the equilibrium from the stable salt form to the unstable acid form, initiating degradation.

Diagram: pH-Dependent Degradation Pathway of PNU-142586

Salt PNU-142586 Sodium Salt (Stable in Solution) Acid PNU-142586 Carboxylic Acid (Unstable Intermediate) Salt->Acid  Low pH (H+) (e.g., unbuffered water) Acid->Salt  Neutral/Alkaline pH (OH-) (Buffered solution) Degradant Inactive Degradation Product (e.g., Cyclized Form) Acid->Degradant  Acid-Catalyzed  Cyclization

Caption: The critical equilibrium of PNU-142586 in aqueous solution.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Q1: My experimental results are inconsistent, showing a gradual loss of compound effect. What is the likely cause?

A: This is a classic sign of chemical degradation. The nominal concentration of your active compound is likely decreasing over the course of your experiment. The root cause is almost certainly a drop in the pH of your stock or working solution, which converts the stable sodium salt into the unstable carboxylic acid form, leading to its degradation.[3]

Causality Explained: Unbuffered water or poorly buffered solutions can easily become acidic due to dissolved atmospheric CO2. This seemingly minor pH shift is sufficient to trigger the degradation cascade shown in the diagram above.

Troubleshooting Steps:

  • Discard Suspect Solutions: Do not attempt to "rescue" a solution that yields inconsistent data.

  • Verify pH: Use a calibrated pH meter to check the pH of your buffers and final PNU-142586 solutions.

  • Implement a Robust Buffer System: Switch to a reliable buffer system with sufficient capacity to maintain a stable pH in the neutral to slightly alkaline range (e.g., pH 7.4 - 8.0). Phosphate-buffered saline (PBS) or HEPES are common choices.

Q2: I prepared a clear solution of PNU-142586, but it has now become cloudy/has a precipitate. Is it usable?

A: No, the solution should be discarded immediately. Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This often happens when the stable, more soluble sodium salt converts to the less soluble carboxylic acid form upon a drop in pH. This precipitate is likely a mix of the unstable acid and its degradation products.

Troubleshooting Steps:

  • Review Preparation Protocol: Ensure that the PNU-142586 sodium salt is dissolved directly into a buffer of the correct pH, not into water first.

  • Check Concentration vs. Solubility: Confirm that your target concentration does not exceed the solubility limit of PNU-142586 in your chosen buffer system at the working temperature. While the sodium salt enhances solubility, limits still exist.

  • Ensure Buffer Compatibility: Verify that no components of your buffer are reacting with the compound to form an insoluble salt.

Q3: What are the definitive best practices for preparing and storing PNU-142586 aqueous solutions?

A: A proactive approach focusing on pH control and proper temperature management is essential. The following table summarizes the core requirements for maximizing stability.

ParameterProtocolScientific Rationale (The "Why")
Solvent Choice Use high-purity, freshly prepared biological buffers (e.g., PBS, HEPES at pH 7.4).Prevents pH drops from dissolved CO2 and ensures the compound remains in its stable, deprotonated salt form.[3]
Preparation Prepare solutions fresh for each experiment whenever possible. Dissolve solid directly into the final buffer.Minimizes the time the compound is exposed to an aqueous environment where degradation can occur.
Long-Term Storage Aliquot stock solutions into single-use volumes and store at -80°C.Drastically slows the rate of any potential chemical degradation. Plasma samples for PNU-142586 analysis are typically stored at -80°C.[2]
Short-Term Storage Keep working solutions on ice during the experiment.Reduces the rate of degradation during the experimental timeframe.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Studies on PNU-142586 in plasma confirm its stability for up to three cycles, but minimizing them is best practice to prevent potential degradation and precipitation.[4]
Light Exposure Store solutions in amber vials or protect them from light.While specific photostability data is limited, this is a general best practice for complex organic molecules to prevent photolytic degradation.

Part 3: Experimental Protocol: Verifying Solution Stability via HPLC

To ensure your experimental conditions are suitable, you must perform a self-validating stability study. High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying PNU-142586.[4][5][6]

Objective: To quantify the percentage of intact PNU-142586 remaining in your specific aqueous buffer over a typical experimental duration.

Methodology:

  • Prepare HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and an acidic buffer (e.g., 0.1 M citric acid/0.2 M sodium hydrogen phosphate, pH 3.0).[5]

    • Flow Rate: ~0.5 - 1.0 mL/min.

    • Detection: UV detector set to 254 nm.[5]

    • Column Temperature: 30°C.[5]

  • Prepare Standards: Create a standard curve by preparing several known concentrations of PNU-142586 in the mobile phase.

  • Prepare Test Sample: Prepare a solution of PNU-142586 in your experimental buffer at the highest concentration you plan to use.

  • Execute Time-Course Study:

    • T=0: Immediately after preparation, inject an aliquot of your test sample into the HPLC. The peak area at this time point represents 100% intact compound.

    • Incubate: Store the remainder of your test solution under your exact experimental conditions (e.g., 37°C incubator, room temperature on the bench, etc.).

    • Subsequent Time Points (Tx): At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot.

  • Analyze Data:

    • Calculate the concentration of PNU-142586 at each time point using the standard curve.

    • Plot the percentage of remaining PNU-142586 against time.

    • Look for the appearance of new peaks in the chromatogram at later time points, which indicate the formation of degradation products. A stable solution should show >95% of the parent compound remaining at the end of your experiment's duration.

Diagram: HPLC Stability Verification Workflow

cluster_prep 1. Preparation cluster_analysis 2. Time-Course Analysis cluster_eval 3. Evaluation A Prepare HPLC Standards & Standard Curve C Inject Sample at T=0 (Baseline Measurement) A->C B Prepare PNU-142586 in Experimental Buffer B->C D Incubate Solution Under Experimental Conditions C->D  Loop E Inject Sample at Time = 1h, 2h, 4h... D->E  Loop F Calculate % PNU-142586 Remaining Over Time E->F G Identify New Peaks (Degradation Products) E->G H Determine Solution Stability (Accept/Reject Conditions) F->H G->H

Caption: A systematic workflow for validating PNU-142586 solution stability.

References

  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. PubMed Central.[Link]

  • An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma. Chinese Pharmaceutical Journal.[Link]

  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. PubMed.[Link]

  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. ResearchGate.[Link]

  • Simultaneous Determination of Linezolid, PNU-142300, and PNU-142586 in Human Serum via Ion-Pairing Reversed-Phase Liquid Chromatography with UV Detection. ResearchGate.[Link]

  • Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. Infectious Diseases and Therapy.[Link]

  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. PubMed.[Link]

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. PubMed.[Link]

  • PNU 142586-13C-d2 Sodium Salt 25mg. TAACF.[Link]

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-i. Biomedicine & Pharmacotherapy.[Link]

Sources

Troubleshooting

Support Center: Optimizing Extraction Recovery of PNU 142586 Sodium Salt from Serum Matrix

Welcome to the Technical Support Center for bioanalytical workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific challenges associated with extracting PNU 142586 sodium salt —the major, pharmacologically inactive metabolite of the oxazolidinone antibiotic linezolid.

Recent pharmacokinetic studies have linked the systemic accumulation of PNU 142586 to linezolid-induced hematologic toxicities, particularly myelosuppression in patients with renal impairment[1]. Accurate quantification is critical, but the molecule's unique chemical properties demand a highly optimized sample preparation strategy.

Mechanistic Overview of the Analyte

PNU 142586 sodium salt (C16H19FN3NaO6) contains a carboxylate group, an alcohol, and an oxazolidinone ring [2]. At physiological pH (~7.4), the carboxylic acid is ionized, making the molecule highly hydrophilic. Traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents results in near-zero recovery because the ionized metabolite remains partitioned in the aqueous serum layer. Therefore, Protein Precipitation (PPT) using organic solvents is the field-proven, gold-standard methodology[1].

Standard Operating Protocol: Protein Precipitation (PPT)

This protocol is a self-validating system designed to maximize recovery (>85%) while minimizing matrix effects for downstream LC-MS/MS analysis.

Self-Validating System Logic: This workflow utilizes a pre-extraction spike of a Stable Isotope-Labeled Internal Standard (SIL-IS). By monitoring the absolute peak area of the SIL-IS across all samples, the system self-validates: a consistent IS area confirms uniform extraction efficiency and the absence of variable matrix effects, while a sudden drop flags a specific sample for re-extraction.

Materials Required:
  • Human serum samples (stored at -80°C)

  • LC-MS grade Acetonitrile (ACN), pre-chilled to 4°C

  • Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., d3-Linezolid or a deuterated analog

  • 0.1% Formic acid in water (Mobile Phase A)

Step-by-Step Methodology:
  • Sample Thawing: Thaw serum samples on wet ice to prevent ex vivo degradation of the metabolite.

  • Aliquot & Spike: Transfer 50 µL of serum into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the SIL-IS working solution and vortex briefly.

    • Causality: Adding the IS directly to the matrix before extraction ensures it accounts for any volumetric losses or matrix suppression during the entire workflow[1].

  • Precipitation: Add 200 µL of cold ACN (1:4 serum-to-solvent ratio).

    • Causality: A 1:4 ratio of ACN sufficiently lowers the dielectric constant of the solution, stripping the hydration shell from serum proteins (e.g., albumin) and causing them to denature and precipitate, while the highly polar PNU 142586 remains soluble in the aqueous-organic mixture[1].

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed cold centrifugation compacts the denatured protein pellet tightly at the bottom, preventing protein carryover which could clog the LC column or cause severe ion suppression in the mass spectrometer[3].

  • Supernatant Collection: Carefully transfer 150 µL of the clear supernatant to an LC autosampler vial.

  • Dilution (Critical Step): Dilute the supernatant 1:1 with 0.1% formic acid in water.

    • Causality: Diluting the high-organic supernatant with aqueous mobile phase improves peak shape during reversed-phase LC injection by preventing the "solvent effect" (peak broadening and splitting of early-eluting polar analytes)[3].

Visualization: Extraction Workflow

G cluster_0 Sample Preparation (PPT) A Serum Sample (PNU 142586 Na+) B Add SIL-IS (e.g., d3-Linezolid) A->B C Add Cold ACN (1:4 Ratio) B->C D Centrifugation (14,000 x g, 4°C) C->D E Protein Pellet (Discard) D->E Denatured Proteins F Supernatant (Target Analyte) D->F Polar Fraction G LC-MS/MS (ESI+ MRM) F->G Injection

Workflow for extraction and LC-MS/MS analysis of PNU 142586 from serum via protein precipitation.

Quantitative Data: Extraction Method Comparison

To justify the selection of PPT, the following table summarizes the performance metrics of various extraction techniques for PNU 142586 sodium salt based on bioanalytical validation standards[1][3].

Extraction MethodAverage Recovery (%)Matrix Effect (CV %)Processing TimeCost per SampleRecommendation
Protein Precipitation (ACN) 78 - 103%< 10%~15 minsLowOptimal (Gold Standard)
Protein Precipitation (MeOH) 75 - 85%10 - 15%~15 minsLowAcceptable
Solid-Phase Extraction (MAX) 70 - 80%< 5%~60 minsHighUse if extreme sensitivity is needed
Liquid-Liquid Extraction (LLE) < 15%N/A (Poor yield)~45 minsMediumNot Recommended
Troubleshooting Guides & FAQs

Q: Why is my recovery of PNU 142586 <20% when using Liquid-Liquid Extraction (LLE) with ethyl acetate or MTBE? A: PNU 142586 is the major polar metabolite of linezolid. Because it possesses a carboxylate group (present as a sodium salt), it is highly ionized at the physiological pH of serum (~7.4)[2]. Ionized molecules do not partition into non-polar or moderately polar organic solvents like ethyl acetate. If LLE must be used, you would need to strictly acidify the serum (e.g., pH < 3) to protonate the carboxylic acid, but this risks degrading the oxazolidinone ring. Protein Precipitation (PPT) is strongly preferred to avoid this[1].

Q: I am seeing significant ion suppression (matrix effects) in my LC-MS/MS assay after using the PPT method. How can I resolve this? A: Ion suppression in PPT usually stems from endogenous phospholipids that elute at the same time as your analyte. You can resolve this via three causal adjustments:

  • Chromatographic separation: Adjust your gradient. PNU 142586 elutes relatively early on a C18 column due to its polarity. Ensure your gradient holds at a low organic percentage (e.g., 5% B) long enough to separate the analyte from the solvent front, where many suppressing salts elute[3].

  • Sample Dilution: Diluting the final supernatant 1:1 or 1:2 with aqueous mobile phase reduces the absolute concentration of interfering phospholipids entering the MS source[3].

  • Phospholipid Removal Plates: If standard PPT fails, pass the ACN supernatant through a commercially available phospholipid removal plate (e.g., Ostro™ or Phree™) prior to LC injection.

Q: Can I use Methanol instead of Acetonitrile for Protein Precipitation? A: While methanol can be used, Acetonitrile (ACN) is the preferred precipitant. Causality: ACN produces a denser, more tightly packed protein pellet during centrifugation. Methanol tends to produce a flocculent (fluffy) pellet, increasing the risk of aspirating micro-particulates into your LC system, which can cause pressure spikes and column degradation over time. Furthermore, ACN generally provides slightly higher and more consistent extraction recoveries (78–103%) for PNU 142586[1].

Q: How stable is PNU 142586 sodium salt in serum during the extraction process? A: PNU 142586 is stable in human serum at room temperature for at least 4 hours, and post-preparative extracts are stable in the autosampler (10°C) for up to 24 hours[3]. However, to maintain the integrity of the self-validating system, always process samples on ice and utilize a stable isotope-labeled internal standard (SIL-IS) added at the very first step to correct for any potential degradation.

References
  • National Center for Biotechnology Information (PubChem). "PNU 142586 Sodium Salt - CID 139024571." PubChem Database. URL:[Link]

  • Souza E, Felton J, Crass RL, Hanaya K, Pai MP. "Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum." Journal of Pharmaceutical and Biomedical Analysis, 2020 Jan 30;178:112968. URL:[Link]

  • Wang Y, Gu EM, Du X, Xu RA, Lin G. "A novel UPLC-MS/MS assay for the measurement of linezolid and its metabolite PNU-142300 in human serum and its application to patients with renal insufficiency." Frontiers in Pharmacology, 2021 May 19;12:641872. URL:[Link]

Sources

Optimization

Technical Support Center: PNU-142586 Sodium Salt Handling &amp; Stability Guide

Welcome to the Technical Support Center for PNU-142586 Sodium Salt . PNU-142586 is the primary, pharmacologically inactive hydroxyethyl glycine metabolite of the oxazolidinone antibiotic Linezolid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PNU-142586 Sodium Salt . PNU-142586 is the primary, pharmacologically inactive hydroxyethyl glycine metabolite of the oxazolidinone antibiotic Linezolid[1]. While inactive against bacteria, the systemic accumulation of PNU-142586—particularly in patients with renal impairment—is mechanistically linked to DNA topoisomerase 2-alpha (TOP2A) and 2-beta (TOP2B) inhibition, leading to severe hematologic toxicities such as thrombocytopenia[1][2].

Because PNU-142586 is an open-ring degradation product[3], it presents unique physicochemical challenges during in vitro experimentation and pharmacokinetic (PK) quantification. This guide synthesizes field-proven insights and authoritative literature to ensure the scientific integrity of your assays.

Part 1: Core Troubleshooting & FAQs

Q1: What are the absolute baseline storage requirements for PNU-142586 sodium salt to prevent degradation? A: As a lyophilized powder, PNU-142586 sodium salt must be stored at -20°C , where it remains stable for up to 3 years[4]. Causality: The sodium salt formulation makes this compound highly hygroscopic. If exposed to ambient humidity, moisture ingress creates localized micro-environments of dissolution, facilitating the premature hydrolysis of the acetamide group or oxidative degradation of the open-ring structure. Once reconstituted in a solvent (e.g., DMSO or LC-MS grade water), the kinetic energy of the liquid state accelerates these degradation pathways; therefore, solutions must be stored at -80°C , which arrests degradation kinetics and extends stability to 1 year[4].

Q2: My reconstituted stock solution shows inconsistent LC-MS/MS quantification after 3 months. What is the mechanistic cause? A: This is almost always caused by repeated freeze-thaw cycles or improper solvent storage. When an aqueous or DMSO stock solution of PNU-142586 is repeatedly frozen and thawed, it undergoes a "freeze-concentration effect." As the solvent crystallizes, the solute is excluded into a progressively smaller, highly concentrated liquid phase. This localized high concentration accelerates bimolecular degradation kinetics. To maintain self-validating assay integrity, you must aliquot the stock solution immediately upon reconstitution and limit the sample to ≤3 freeze-thaw cycles [5].

Q3: How should I handle biological matrix samples (plasma/serum) containing PNU-142586 to ensure PK assay integrity? A: PNU-142586 is remarkably stable in biological matrices if handled correctly. Frozen human plasma or serum samples containing the metabolite are stable for up to 30 days when stored at -40°C or -80°C [5][6]. Following protein precipitation and extraction, the processed samples are highly stable in a UPLC autosampler maintained at 4°C for over 48 hours [5], allowing for large-batch, overnight LC-MS/MS runs without fear of on-instrument degradation.

Part 2: Data Presentation & Chemical Properties

Table 1: Quantitative Stability & Storage Matrix
State / MatrixOptimal TemperatureMaximum Shelf LifePrimary Degradation Risk
Lyophilized Powder -20°C3 Years[4]Hygroscopic moisture absorption, hydrolysis.
Reconstituted Solvent -80°C1 Year[4]Nucleophilic attack, freeze-thaw concentration.
Frozen Plasma/Serum -40°C to -80°C30 Days[5][6]Enzymatic degradation if thawed for prolonged periods.
Extracted UPLC Sample 4°C (Autosampler)>48 Hours[5]Thermal degradation if autosampler cooling fails.
Table 2: Physico-Chemical Identifiers
PropertyValueReference
Chemical Formula C16H19FN3NaO6[7]
Molecular Weight 391.33 g/mol [7]
PubChem CID 139024571[7]
Parent Compound Linezolid[8]

Part 3: Mandatory Visualization & Workflows

Pathway LZD Linezolid (Parent) Metab Hepatic Oxidation (Morpholine Ring Cleavage) LZD->Metab PNU86 PNU-142586 (Sodium Salt) Hydroxyethyl Glycine Metab->PNU86 Major PNU00 PNU-142300 Aminoethoxy Acetic Acid Metab->PNU00 Minor Tox TOP2A/B Inhibition (Hematologic Toxicity) PNU86->Tox Accumulation

Fig 1: Linezolid morpholine ring cleavage yielding PNU-142586 and downstream toxicological impact.

SOP Powder Lyophilized Powder (-20°C Storage) Equil Equilibrate to RT (Desiccated) Powder->Equil Recon Reconstitution (DMSO/H2O) Equil->Recon Aliquot Aliquot into Amber Vials Recon->Aliquot Store Long-Term Storage (-80°C, <1 Year) Aliquot->Store

Fig 2: Standard operating procedure for the reconstitution and long-term storage of PNU-142586.

Part 4: Experimental Protocols

Protocol A: Anhydrous Reconstitution and Aliquoting of PNU-142586

Self-Validating Principle: Preventing moisture condensation during the temperature transition from -20°C to room temperature is critical to preventing premature hydrolysis.

  • Equilibration: Remove the sealed vial of PNU-142586 lyophilized powder from -20°C storage. Do not open immediately. Place the vial in a desiccator at room temperature for 30 minutes.

  • Solvent Preparation: Prepare anhydrous DMSO or LC-MS grade water. Ensure the solvent is at room temperature.

  • Dissolution: Inject the required volume of solvent directly through the septum (if applicable) or open the vial in a low-humidity environment. Vortex gently for 30-60 seconds until visually clear.

  • QC Validation: Inspect the solution against a light background. The solution must be completely optically clear with no particulate matter.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots using amber microcentrifuge vials (to prevent potential photodegradation).

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended to bypass the freeze-concentration phase quickly) and transfer to -80°C[4].

Protocol B: Plasma Protein Precipitation for UPLC-MS/MS Quantification

Self-Validating Principle: Rapid enzymatic quenching and complete protein removal ensure the stability of the open-ring metabolite during autosampler queuing.

  • Sample Thawing: Thaw human plasma/serum samples containing PNU-142586 strictly on ice.

  • Internal Standard Addition: Aliquot 50 µL of plasma into a clean Eppendorf tube. Add 10 µL of the internal standard (e.g., p-Toluic acid or isotope-labeled IS)[5].

  • Protein Precipitation: Add 150 µL of ice-cold LC-MS grade Acetonitrile (1:3 ratio) to the sample to immediately denature plasma proteins and quench any residual enzymatic activity[5].

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins[9].

  • Transfer: Carefully transfer 100 µL of the protein-free supernatant into a UPLC autosampler vial.

  • Analysis: Maintain the autosampler at 4°C during the run. Samples are stable in this state for >48 hours[5].

References

  • PubChem. PNU 142586 Sodium Salt | C16H19FN3NaO6 | CID 139024571. National Institutes of Health (NIH). Available at:[Link]

  • Science Advances. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Chem Pharm Bull. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. PubMed. Available at:[Link]

  • Frontiers in Pharmacology. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy. Impact of hepatic impairment and renal failure on the pharmacokinetics of linezolid and its metabolites. ASM Journals. Available at:[Link]

  • Pharmaceuticals. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PubMed. Available at:[Link]

Sources

Troubleshooting

overcoming low solubility of PNU 142586 sodium salt in standard organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter workflow bottlenecks when handling highly polar metabolite standards.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter workflow bottlenecks when handling highly polar metabolite standards. PNU-142586 is the primary oxidative metabolite of the oxazolidinone antibiotic Linezolid[1]. Recent pharmacological studies have identified it as a potent inhibitor of DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B), directly linking this metabolite to linezolid-induced hematologic toxicity such as myelosuppression[2][3].

Commercially, this compound is most frequently supplied as a sodium salt (CAS 2468637-62-7)[4]. While this form is stable, it presents significant solubility challenges in standard organic solvents, which can derail in vitro assays, LC-MS/MS quantification, and synthetic derivatization efforts. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

The Causality of Insolubility: Why Does It Resist Organic Solvents?

The resistance of PNU-142586 sodium salt to standard organic solvents (e.g., dichloromethane, ethyl acetate, chloroform) is dictated by its molecular architecture:

  • High Ionic Lattice Energy : The sodium carboxylate moiety creates a strong electrostatic network. Non-polar solvents lack the dielectric constant required to separate the sodium cation from the carboxylate anion.

  • Extensive Hydrogen Bonding : The molecule features an oxazolidinone ring, an acetamidomethyl group, and a hydroxyethyl group. These moieties act as potent hydrogen bond donors and acceptors, heavily stabilizing the solid crystal state.

To dissolve this compound, you must either use a highly polar, aprotic solvent capable of competing for these hydrogen bonds and solvating the ions (e.g., DMSO), or chemically neutralize the charge by converting it to the free acid form. Even as a free acid, the compound remains only slightly soluble in pure chloroform[5], necessitating specific solvent blends.

Quantitative Data: Solubility Profile Matrix

Table 1: Comparative solubility profile of PNU-142586 forms to guide solvent selection.

SolventDielectric Constant (ε)Solubility of Sodium SaltSolubility of Free AcidRecommended Application
Water 80.1High (>10 mg/mL)LowAqueous buffers, Desalting
DMSO 46.7High (>20 mg/mL)ModerateIn vitro assays, Stock solutions
Methanol 32.7Slight (~1-2 mg/mL)ModerateLC-MS/MS mobile phases
Dichloromethane (DCM) 8.9InsolubleModerate (with 10% MeOH)Organic synthesis / Extraction
Ethyl Acetate 6.0InsolubleSlightChromatography
Diagnostic Workflow

G Start PNU-142586 Sodium Salt Solubility Issue App What is the intended application? Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro Analytical Analytical / LC-MS (Mobile Phase Compatibility) App->Analytical Synthesis Organic Synthesis (Requires non-polar solvents) App->Synthesis DMSO Dissolve in 100% DMSO (Max 20-50 mM) Sonicate & warm to 37°C InVitro->DMSO Aqueous Use Aqueous/Organic Blend (e.g., 10% H2O in MeOH) Maintain pH > 4 Analytical->Aqueous Desalt Convert to Free Acid (Acidify to pH ~2 & Extract) Soluble in DCM/MeOH Synthesis->Desalt

Figure 1: Decision matrix for optimizing PNU-142586 solubility based on experimental application.

Frequently Asked Questions (FAQs)

Q1: I am conducting an in vitro cell viability assay and need a 20 mM stock solution. Methanol is failing to dissolve the salt completely. What is the optimal approach? A1: Pure methanol lacks the dielectric constant required to fully dissociate the sodium salt at high concentrations. Switch to 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO's high polarity and aprotic nature effectively disrupt the intermolecular hydrogen bonds. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[3].

Q2: My LC-MS/MS mobile phase uses a gradient of Acetonitrile and 0.1% Formic Acid. When I inject my PNU-142586 sodium salt standard dissolved in pure Acetonitrile, I observe peak splitting and system pressure spikes. Why? A2: The sodium salt is precipitating in the injection loop. Acetonitrile is a poor solvent for the ionic form of PNU-142586. Furthermore, when the sodium salt meets the acidic mobile phase (0.1% Formic Acid, pH ~2.7), it rapidly protonates into the free acid. If the local concentration is high, the free acid temporarily crashes out before re-dissolving in the gradient. Solution: Prepare your injection standard in a 50:50 mixture of Water:Acetonitrile. The water ensures the compound remains solvated prior to column binding.

Q3: I need to chemically derivatize the hydroxyethyl group of PNU-142586. My reaction requires anhydrous dichloromethane (DCM), but the sodium salt is completely insoluble. How can I proceed? A3: You must perform a desalting step to convert the sodium carboxylate back to its free carboxylic acid form. The free acid is uncharged and exhibits significantly improved solubility in moderately polar organic solvents like DCM (especially when spiked with 10% methanol). See Protocol 2 below.

Self-Validating Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

Causality: Heating to 37°C provides the thermodynamic energy to break the initial crystal lattice, while sonication provides mechanical cavitation to maximize surface area for solvent interaction.

  • Calculate : The molecular weight of PNU-142586 Sodium Salt is 391.33 g/mol [6]. To make a 20 mM solution, you need 7.83 mg per 1.0 mL of solvent.

  • Weigh : Transfer exactly 7.83 mg of the powder into a sterile, amber microcentrifuge tube.

  • Solvate : Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitate : Vortex vigorously for 30 seconds.

  • Sonicate : Place the tube in a ultrasonic water bath set to 37°C for 5–10 minutes until the solution appears completely clear.

  • Self-Validation Step : Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the very bottom of the tube under a bright light. If a microscopic white pellet is visible, the solute is not fully dissolved; repeat sonication. If no pellet forms, the stock is validated.

  • Storage : Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

Protocol 2: Conversion to Free Acid (Desalting) for Organic Synthesis

Causality: By lowering the aqueous pH to 2.0, we ensure >95% of the molecules are protonated (uncharged). This neutral form can then partition into an organic extraction solvent.

  • Aqueous Dissolution : Dissolve 50 mg of PNU-142586 Sodium Salt in 5 mL of deionized water (yielding a clear aqueous solution).

  • Acidification : Place the solution in an ice bath. Slowly add 0.1 M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.0.

  • Extraction : Transfer the acidified solution to a separatory funnel. Extract with 3 x 10 mL of a Dichloromethane/Methanol (9:1 v/v) mixture. Expert Note: The 10% methanol is crucial. Because the free acid retains multiple hydrogen-bonding groups, it will not partition efficiently into pure DCM.

  • Washing : Combine the organic layers and wash once with 5 mL of saturated aqueous NaCl (brine) to remove residual moisture and traces of HCl.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Self-Validation Step : Take 1 mg of the resulting white solid and add 1 mL of pure DCM. It should dissolve readily (or with mild sonication), confirming the successful removal of the sodium ion and conversion to the free acid.

Pharmacological Context

Understanding the metabolic pathway of Linezolid is critical for researchers utilizing PNU-142586 in downstream assays. Linezolid itself has an aqueous solubility of ~3 mg/mL and a pKa of 1.8[7], but its oxidation into PNU-142586 drastically alters its polarity and target affinity.

Pathway LZD Linezolid (LZD) (Oxazolidinone Antibiotic) Metab Hepatic Oxidation (Morpholine Ring Cleavage) LZD->Metab PNU PNU-142586 (Primary Metabolite) Metab->PNU Target TOP2A & TOP2B (Inhibition of ATP Hydrolysis) PNU->Target Binds & Inhibits Tox Hematologic Toxicity (Myelosuppression) Target->Tox DNA Damage

Figure 2: Pharmacological pathway of Linezolid metabolism to PNU-142586 and subsequent toxicity.

References
  • DC Chemicals. "PNU-142586 | CAS 368891-70-7".
  • FDA. "Center for Drug Evaluation and Research - Zyvox Biopharmaceutics Review".
  • Clearsynth. "Linezolid metabolite PNU 142586 Sodium salt | CAS No. 2468637-62-7".
  • MedChemExpress. "PNU-142586 | TOP Inhibitor".
  • PubChem - NIH. "PNU 142586 Sodium Salt | C16H19FN3NaO6 | CID 139024571".
  • ChemicalBook. "Linezolid | 165800-03-3".
  • ChemicalBook. "N,O-Descarbonyl (S)-Linezolid | 1561176-27-9".
  • NIH PMC. "Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586".

Sources

Optimization

refining mobile phase gradients for PNU 142586 sodium salt ion-pairing chromatography

A Guide to Refining Mobile Phase Gradients for Ion-Pairing Chromatography Welcome to the technical support guide for the chromatographic analysis of PNU-142586 sodium salt. As a Senior Application Scientist, my goal is t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Refining Mobile Phase Gradients for Ion-Pairing Chromatography

Welcome to the technical support guide for the chromatographic analysis of PNU-142586 sodium salt. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines fundamental principles with field-tested insights to help you navigate the complexities of ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) for this specific analyte. PNU-142586, a primary metabolite of the antibiotic linezolid, is an anionic compound that presents unique challenges for retention and peak shape on standard reversed-phase columns.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter during method development and routine analysis.

Core Concepts: Why Ion-Pairing for PNU-142586?

PNU-142586 is a polar, anionic molecule.[2] On a standard reversed-phase column (like a C18), it will have very little retention and elute at or near the void volume, making quantification impossible. Ion-pairing chromatography (IPC) overcomes this by introducing a reagent into the mobile phase that forms a neutral ion-pair with the charged analyte.[4][5]

The mechanism involves adding a cationic ion-pairing reagent (e.g., a tetraalkylammonium salt) to the mobile phase. This reagent can interact with the anionic PNU-142586 in two proposed ways[4][6]:

  • Ion-Pair Partition Model: The cationic reagent and anionic analyte form a neutral, hydrophobic complex in the mobile phase, which can then be retained and separated by the non-polar stationary phase.

  • Dynamic Ion-Exchange Model: The hydrophobic "tail" of the cationic reagent adsorbs onto the stationary phase, creating a dynamic, positively charged surface that retains the anionic analyte through electrostatic interactions.

Regardless of the precise model, the result is increased retention and the ability to use gradient elution with an organic modifier (like acetonitrile or methanol) to elute the analyte.[6]

Visualizing the Method Development Workflow

A systematic approach is crucial for developing a robust IP-RP-HPLC method. The following workflow outlines the key stages from initial setup to final optimization.

G cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Gradient & Parameter Optimization cluster_2 Phase 3: Validation & Troubleshooting A 1. Analyte Characterization (PNU-142586: Anionic) B 2. Select Column & Ion-Pair Reagent (e.g., C18 & TBA+) A->B C 3. Prepare Mobile Phases (Aqueous with IP-Reagent, Organic) B->C D 4. Run Initial Scouting Gradient (e.g., 5-95% B over 30 min) C->D E 5. Evaluate Peak Shape & Retention D->E F 6. Adjust IP-Reagent Conc. & Mobile Phase pH E->F Poor Shape? G 7. Refine Gradient Slope (Shallow gradient around elution %B) E->G Good Shape F->G H 8. Optimize Temperature & Flow Rate G->H I 9. Assess Robustness & Reproducibility H->I J 10. System Equilibration Protocol I->J K 11. Troubleshoot Issues (See FAQ Below) J->K

Caption: A systematic workflow for IP-RP-HPLC method development.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges encountered when developing and running IP-RP-HPLC methods for PNU-142586.

Q1: My PNU-142586 peak is tailing severely. What are the likely causes and how do I fix it?

Answer: Peak tailing is one of the most common issues in reversed-phase chromatography and can be particularly pronounced with ion-pairing methods.

  • Causality: The primary cause of tailing for basic or acidic compounds is secondary ionic interactions between the analyte and residual silanol groups on the silica-based stationary phase.[7][8] While the ion-pairing reagent is intended to mask these sites, incomplete coverage or an inappropriate mobile phase pH can lead to these undesirable interactions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units away from the pKa of PNU-142586's carboxylic acid group to ensure it remains fully ionized and available for consistent ion-pairing.

    • Increase Ion-Pairing Reagent Concentration: A low concentration may not be sufficient to fully coat the stationary phase and pair with all analyte molecules.[8] Incrementally increase the concentration (e.g., from 5 mM to 10 mM) and observe the effect on peak shape. Be aware that excessively high concentrations can dramatically increase retention, requiring a stronger organic mobile phase for elution.[4]

    • Add a Competing Amine (If using a cationic IP reagent): Sometimes, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can help to further mask active silanol sites, improving peak symmetry.[9]

    • Check Column Health: An old or contaminated column can exhibit poor peak shapes. Flush the column thoroughly or replace it if necessary.

Q2: I'm observing a drifting baseline, especially during the gradient. Why is this happening?

Answer: Baseline drift is a hallmark issue in gradient IP-RP-HPLC.

  • Causality: This problem arises because the concentration and adsorption of the ion-pairing reagent on the stationary phase are highly dependent on the organic modifier concentration.[10] As you increase the percentage of organic solvent (e.g., acetonitrile) during a gradient, the ion-pairing reagent can be stripped from the column, leading to a change in the baseline. This is exacerbated if the ion-pairing reagent itself has UV absorbance at your detection wavelength.

  • Troubleshooting Steps:

    • Ensure Thorough Equilibration: This is the most critical step. The column requires a significant volume of mobile phase (often 20-50 column volumes) to reach equilibrium with the ion-pairing reagent.[7][11] Before starting a sequence, flush the column with the initial gradient conditions for an extended period (e.g., 30-60 minutes).

    • Use the Same IP-Reagent Concentration in Both Mobile Phases: Ensure your aqueous (A) and organic (B) mobile phases contain the exact same concentration of the ion-pairing reagent and buffer salts. This minimizes shifts in equilibrium during the gradient.

    • Reduce Gradient Steepness: A slower, more shallow gradient can reduce the severity of the drift.

    • Consider Isocratic Elution: If the sample is simple, an isocratic method (a constant mobile phase composition) will provide a much more stable baseline and better reproducibility, though with longer run times for strongly retained impurities.[7]

Q3: My retention times are not reproducible between injections or between different days. What should I check?

Answer: Poor reproducibility in IPC is almost always linked to column equilibration or mobile phase preparation.

  • Causality: The dynamic equilibrium of the ion-pairing reagent adsorbing to the stationary phase is slow to establish and sensitive to small changes in mobile phase composition, temperature, and pH.[7][10] Insufficient re-equilibration time between gradient runs is the most common culprit.

  • Troubleshooting Steps:

Problem AreaRecommended ActionScientific Rationale
Column Equilibration Implement a mandatory, extended re-equilibration step at the end of each gradient run (e.g., 10-15 column volumes of the initial mobile phase).This ensures the stationary phase surface returns to the same starting condition before the next injection, which is critical for consistent retention.[9][11]
Mobile Phase Prepare fresh mobile phase daily. Ensure precise pH adjustment and accurate weighing of the ion-pairing reagent.The pH of buffered mobile phases can change over time due to CO2 absorption. Small variations in ion-pair concentration or pH can lead to significant shifts in retention.[7]
Temperature Control Use a thermostatted column compartment and set it to a stable temperature (e.g., 30-40 °C).Temperature affects the adsorption equilibrium of the ion-pairing reagent and mobile phase viscosity, both of which directly impact retention times.[7]
System Contamination Dedicate the HPLC system and column to ion-pairing methods.Ion-pairing reagents are notoriously "sticky" and can be very difficult to flush completely from the system, leading to ghost peaks and retention shifts in other methods.[11][12]
Q4: How do I choose the right ion-pairing reagent and starting concentration for PNU-142586?

Answer: Since PNU-142586 is anionic, you need a cationic ion-pairing reagent.

  • Causality: The choice of reagent dictates the hydrophobicity of the resulting ion pair and thus its retention. Longer alkyl chains on the reagent lead to stronger retention.[6] The concentration directly influences the available capacity for ion-pairing and masking of silanols.[4]

  • Recommended Starting Points:

Ion-Pairing ReagentTypical ConcentrationOrganic ModifierKey Characteristics
Tetrabutylammonium (TBA) 5 - 20 mMAcetonitrile or MethanolA common choice providing moderate retention. Good starting point for method development.[13]
Tetrapropylammonium (TPA) 5 - 20 mMAcetonitrile or MethanolShorter alkyl chains than TBA, resulting in less retention. Useful if PNU-142586 is too strongly retained with TBA.
Hexylamine 10 - 50 mMAcetonitrile or MethanolA volatile primary amine, sometimes used when MS detection is desired, though less common for UV methods.[12]
  • Experimental Protocol: Initial Reagent Screening

    • Prepare mobile phases with 10 mM of your chosen ion-pairing reagent (e.g., TBA Phosphate) in a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 6.5). Mobile Phase A is the buffered IP solution; Mobile Phase B is 80:20 Acetonitrile:Water with the same buffer and IP concentration.

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) for at least 30 minutes with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a standard of PNU-142586.

    • Run a linear scouting gradient from 5% B to 70% B over 30 minutes.

    • Evaluate the retention time and peak shape to decide if the reagent provides adequate retention. If retention is too low, consider a reagent with a longer alkyl chain or a higher concentration. If it is too high, decrease the concentration or use a reagent with a shorter alkyl chain.

Q5: I'm seeing split or distorted peaks. What could be the cause?

Answer: Peak splitting or fronting can be complex, but often points to a few key issues in IPC.

  • Causality & Troubleshooting Logic: Multiple equilibria involving the analyte, the ion-pairing reagent, and the stationary phase can lead to peak distortion if not properly controlled.

G Start Distorted or Split Peak Observed Q1 Is the sample solvent stronger than the mobile phase? Start->Q1 A1 Yes: Dissolve sample in initial mobile phase or weaker solvent. Q1->A1 True Q2 Is the column overloaded? Q1->Q2 False End Peak Shape Improved A1->End A2 Yes: Reduce injection volume or sample concentration. Q2->A2 True Q3 Could the column frit be blocked? Q2->Q3 False A2->End A3 Yes: Reverse-flush the column (disconnect from detector) or replace. Q3->A3 True A3->End

Caption: Troubleshooting logic for distorted or split peaks.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger (i.e., more organic) than your initial mobile phase, it can cause localized disruption of the ion-pairing equilibrium at the head of the column, leading to a distorted peak. Solution: Always try to dissolve your sample in the initial mobile phase composition.[9]

  • Column Overload: Injecting too much mass of the analyte can saturate the available ion-pairing sites on the stationary phase, causing peak fronting. Solution: Reduce the sample concentration or injection volume.

  • Fouled Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing poor flow distribution and split peaks. Solution: Filter all samples and mobile phases. Try back-flushing the column (disconnected from the detector) or replacing the frit if possible.

References
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Available at: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. Available at: [Link]

  • An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma. (n.d.). Chinese Pharmaceutical Journal. Available at: [Link]

  • Ion interaction chromatography. (2023, September 21). In Wikipedia. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Available at: [Link]

  • Simultaneous Determination of Linezolid, PNU-142300, and PNU-142586 in Human Serum via Ion-Pairing Reversed-Phase Liquid Chromatography with UV Detection. (2021). J-Stage. Available at: [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. Available at: [Link]

  • A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. (2024, July 3). LCGC International. Available at: [Link]

  • PNU 142586 Sodium Salt. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. (2019). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Simultaneous Determination of Linezolid, PNU-142300, and PNU-142586 in Human Serum via Ion-Pairing Reversed-Phase Liquid Chromatography with UV Detection. (2021). ResearchGate. Available at: [Link]

  • Ion Pairing. (2005, September 2). Chromatography Forum. Available at: [Link]

  • Too Much Ion Pairing Reagents. (2023, December 9). Separation Science. Available at: [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2026, March 2). SCIEX. Available at: [Link]

  • Ion Pairing — Blessing or Curse? (2026, March 27). Chromatography Online. Available at: [Link]

  • A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. (2021, May 20). Frontiers in Pharmacology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing PNU-142586 Sodium Salt Precipitation During In Vivo Dosing

Welcome to the technical support center for PNU-142586 sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for in vivo d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for PNU-142586 sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for in vivo dosing challenges. This guide will address the common issue of PNU-142586 sodium salt precipitation, offering scientifically grounded explanations and actionable protocols to ensure the integrity and success of your experiments.

I. Understanding the Challenge: The Science of PNU-142586 Precipitation

PNU-142586 is a primary metabolite of the oxazolidinone antibiotic Linezolid.[1] As a sodium salt of a weakly acidic molecule, its solubility is highly dependent on pH.[2][3] The salt form enhances aqueous solubility, which is advantageous for creating parenteral dosing solutions.[4] However, this benefit also presents a significant challenge during in vivo administration.

The core issue arises from the potential for the dissolved PNU-142586 sodium salt to convert back to its less soluble, free acid form when it encounters a physiological environment with a lower pH than the formulation.[5][6] This phenomenon, known as precipitation, can occur at the injection site or upon dilution in the bloodstream, leading to several experimental complications:

  • Tissue Irritation and Inflammation: Localized drug precipitation can cause irritation and inflammation at the site of administration.

  • Inaccurate Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Uncontrolled precipitation leads to unreliable and difficult-to-interpret experimental results.

The following diagram illustrates the fundamental principle of pH-dependent precipitation for a sodium salt of a weak acid like PNU-142586.

G cluster_formulation High pH Formulation cluster_invivo Lower pH In Vivo Environment (e.g., Bloodstream, Interstitial Fluid) PNU_Salt PNU-142586 Sodium Salt (High Solubility, Ionized) PNU_Acid PNU-142586 Free Acid (Low Solubility, Unionized) PNU_Salt->PNU_Acid pH Decrease (H+ ions) Precipitate Precipitate (Solid Drug) PNU_Acid->Precipitate Exceeds Solubility Limit

Caption: pH shift causing PNU-142586 precipitation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and offers a step-by-step approach to troubleshooting precipitation issues.

FAQ 1: I observed cloudiness or solid particles in my dosing solution upon preparation or after a short storage period. What is happening?

Answer: This is likely due to the limited aqueous solubility of the PNU-142586 free acid. Even in a buffered solution, exposure to atmospheric carbon dioxide can lower the pH over time, causing the drug to precipitate.

Troubleshooting Steps:

  • Verify Solvent and pH: Ensure you are using the recommended solvent system and that the final pH of your formulation is sufficiently high to maintain the ionized, soluble form of PNU-142586. The optimal pH will need to be determined experimentally but should be well above the pKa of the parent molecule.

  • Fresh Preparation: Prepare the dosing solution fresh before each experiment. Avoid storing solutions for extended periods unless their stability has been rigorously confirmed.

  • Inert Gas Overlay: When preparing and storing the solution, consider blanketing the container with an inert gas like nitrogen or argon to minimize exposure to atmospheric CO2.

FAQ 2: My in vivo study shows highly variable plasma concentrations and poor bioavailability. Could precipitation be the cause?

Answer: Yes, in vivo precipitation is a very likely cause for such observations.[7] When the formulated drug solution mixes with physiological fluids (e.g., at the injection site or in the bloodstream), the local pH can drop, leading to precipitation. This "depot" of solid drug will dissolve slowly and unpredictably, causing erratic absorption.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and resolving in vivo precipitation.

G cluster_vitro In Vitro Evaluation cluster_reform Formulation Options cluster_dose Dosing Considerations Start High Variability in PK Data CheckFormulation Step 1: In Vitro Precipitation Assessment Start->CheckFormulation FormulationStrategy Step 2: Reformulation Strategies CheckFormulation->FormulationStrategy Precipitation Observed A1 Simulate in vivo dilution: Mix formulation with physiologically relevant buffer (e.g., PBS pH 7.4) DosingTechnique Step 3: Dosing Technique Optimization FormulationStrategy->DosingTechnique B1 pH Adjustment: Increase formulation pH Confirm Step 4: In Vivo PK Re-evaluation DosingTechnique->Confirm C1 Slower infusion rate for intravenous administration Confirm->FormulationStrategy Variability Persists Success Consistent PK Profile Confirm->Success A2 Observe for turbidity or precipitate formation B2 Co-solvents: Add biocompatible solvents (e.g., PEG, propylene glycol) B3 Excipients: Incorporate cyclodextrins or polymeric solubilizers C2 Change administration route (e.g., subcutaneous vs. intravenous) C3 Divide the dose into multiple smaller injections

Caption: Troubleshooting workflow for in vivo precipitation.

III. Detailed Protocols and Methodologies

Protocol 1: In Vitro Precipitation Assessment

This protocol helps to quickly assess the likelihood of in vivo precipitation.

Objective: To simulate the dilution and pH change that occurs upon injection into the bloodstream.

Materials:

  • PNU-142586 sodium salt formulation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or nephelometer

  • Glass vials or cuvettes

Procedure:

  • Prepare the PNU-142586 dosing solution at the desired concentration.

  • In a clean vial, add a volume of PBS (pH 7.4) that simulates the expected dilution upon injection. For example, a 1:10 or 1:100 dilution of the formulation in PBS.

  • Rapidly add the corresponding volume of the PNU-142586 formulation to the PBS and mix gently.

  • Visually inspect for any signs of cloudiness or precipitation immediately and over a period of 30-60 minutes.

  • For a quantitative assessment, measure the turbidity or absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm) at various time points. An increase in absorbance or turbidity indicates precipitation.

Protocol 2: Formulation Strategies to Mitigate Precipitation

If the in vitro assessment indicates a high potential for precipitation, consider the following formulation strategies.

A. pH Adjustment:

The most direct approach is to increase the pH of the formulation vehicle. This increases the proportion of the ionized, more soluble form of PNU-142586.[8]

  • Consideration: The final pH must be physiologically tolerable for the chosen route of administration to avoid tissue damage.

B. Use of Co-solvents:

Incorporating water-miscible, biocompatible co-solvents can increase the solubility of the un-ionized form of the drug.[9]

  • Procedure: Prepare trial formulations containing varying percentages of co-solvents and repeat the In Vitro Precipitation Assessment.

  • Data Summary:

Co-solventConcentration Range (% v/v)Notes
Polyethylene Glycol (PEG) 300/40010-50%Generally well-tolerated. Can increase viscosity.
Propylene Glycol (PG)10-40%Can cause hemolysis at high concentrations via IV route.
Ethanol5-15%Use with caution due to potential for pharmacological effects.

C. Inclusion of Solubilizing Excipients:

Excipients can prevent precipitation by forming complexes with the drug or by creating a microenvironment that maintains solubility.[8][10]

  • Cyclodextrins (e.g., HP-β-CD): These form inclusion complexes with the hydrophobic parts of the drug molecule, effectively shielding it from the aqueous environment and preventing precipitation.[8]

  • Polymers (e.g., HPMC, Soluplus®): These can act as precipitation inhibitors by sterically hindering the formation of drug crystals.[9][11]

Protocol 3: Optimizing Dosing Technique

The method of administration can significantly impact the local drug concentration and the potential for precipitation.[12][13]

  • Intravenous (IV) Administration:

    • Slower Infusion Rate: Administering the dose as a slow infusion rather than a rapid bolus allows for faster dilution in the bloodstream, reducing the likelihood that the local concentration will exceed the solubility limit.

    • Use of a Larger Vein: Dosing into a larger vein with higher blood flow will also enhance rapid dilution.

  • Subcutaneous (SC) or Intramuscular (IM) Administration:

    • Dose Volume and Concentration: Use the lowest possible concentration and divide high doses into multiple injection sites to reduce the local drug concentration.

    • Vehicle Composition: The formulation considerations in Protocol 2 are also critical for these routes.

IV. Concluding Remarks

Preventing the precipitation of PNU-142586 sodium salt during in vivo dosing is critical for obtaining accurate and reproducible experimental data. A systematic approach that begins with understanding the physicochemical properties of the compound, followed by careful formulation development and optimization of dosing techniques, will lead to successful in vivo studies. This guide provides a framework for troubleshooting and resolving precipitation-related issues. For further assistance, please consult the references below or contact your technical support representative.

V. References

  • In vivo deposition of poorly soluble drugs. (2024). PubMed.

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (n.d.). PMC.

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.

  • Weakly Basic Drugs That Benefit from Acidic Environments in Modern Pharmaceutical Formulation. (2026). Pharma Excipients.

  • The Precipitation Behavior of Poorly Water-Soluble Drugs with an Emphasis on the Digestion of Lipid Based Formulations. (2015). pharma excipients.

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. (n.d.). Semantic Scholar.

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012). American Pharmaceutical Review.

  • Salt formation to improve drug solubility. (n.d.). ScienceDirect.

  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. (n.d.). ProQuest.

  • In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. (2016). ACS Publications.

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). European Pharmaceutical Review.

  • Evaluating Drug Salt Dissolution and Precipitation Processes for Rational Formulation Strategies. (n.d.). Pion Inc..

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate.

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Heart.

  • PNU 142586 Sodium Salt. (n.d.). PubChem.

  • Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. (2017). PubMed.

  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. (n.d.). PubMed.

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-i. (2024). ScienceDirect.

  • Novel formulations and routes of administration for opioids in the treatment of breakthrough pain. (n.d.). Future Medicine.

  • PNU 142586 Sodium Salt - Other. (n.d.). Scientific Laboratory Supplies.

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. (2024). PubMed.

  • PNU 142586 Sodium Salt. (n.d.). LGC Standards.

  • PNU 142586 Sodium Salt. (n.d.). CymitQuimica.

  • PNU 142586 Sodium Salt. (n.d.). FUJIFILM Wako Chemicals.

  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. (2025). PubMed.

  • Routes of Administration and Formulations. (n.d.). ResearchGate.

  • Different routes and formulations of melatonin in critically ill patients. A pharmacokinetic randomized study. (2019). PubMed.

  • Physicochemical Properties of the Protic Ionic Liquid Bis(2-hydroxyethyl)methylammonium Formate. (2026). ResearchGate.

  • Synthesis, Characterization, and Physicochemical Properties of Hydrophobic Pyridinium-based Ionic Liquids with N-Propyl and N-Isopropyl. (n.d.). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

toxicity comparison between PNU 142586 sodium salt and PNU 142300

Comparative Toxicity Guide: PNU 142586 Sodium Salt vs. PNU 142300 in Linezolid Metabolism Introduction & Clinical Context Linezolid is a cornerstone oxazolidinone antibiotic utilized against multidrug-resistant Gram-posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: PNU 142586 Sodium Salt vs. PNU 142300 in Linezolid Metabolism

Introduction & Clinical Context Linezolid is a cornerstone oxazolidinone antibiotic utilized against multidrug-resistant Gram-positive pathogens. However, its clinical application is frequently bottlenecked by severe, time- and concentration-dependent hematologic toxicities, primarily myelosuppression and thrombocytopenia[1]. Recent pharmacokinetic profiling reveals that the parent drug is not the sole driver of these adverse events. Instead, toxicity is heavily mediated by its two major inactive metabolites: PNU 142586 (hydroxyethylglycine derivative) and PNU 142300 (aminoethoxyacetic acid derivative)[2]. This guide provides a definitive comparison of the cytotoxic profiles of PNU 142586 Sodium Salt and PNU 142300, offering drug development professionals actionable insights into oxazolidinone-induced mitochondrial dysfunction.

Mechanistic Divergence: Causality of Toxicity While both metabolites lack antibacterial efficacy, their off-target human cytotoxicity profiles diverge significantly based on their molecular targets.

  • PNU 142586 Sodium Salt (The Primary Driver): Formed via the oxidative cleavage of linezolid's morpholine ring (lactone pathway), PNU 142586 is the primary culprit behind linezolid-induced hematologic toxicity[2]. Mechanistically, PNU 142586 directly binds and inhibits DNA topoisomerase II-α (TOP2A) and II-β (TOP2B)[3]. By impeding DNA binding and ATP hydrolysis, it disrupts cellular replication and transcription. Crucially, this TOP2 inhibition extends to the mitochondria, suppressing the transcription of essential mitochondrial genes such as cytochrome c-oxidase subunit I (MT-CO1), culminating in mitochondrial toxicity and megakaryocytic cell death[3].

  • PNU 142300 (The Secondary Contributor): Generated via the lactam pathway, PNU 142300 also accumulates systemically, particularly in patients with renal impairment[4]. While elevated serum concentrations of PNU 142300 correlate with an increased risk of anemia and thrombocytopenia, it lacks the potent, direct TOP2A/TOP2B inhibitory action characteristic of PNU 142586[3]. Its cytotoxicity is considered secondary, likely exacerbating the baseline mitochondrial stress induced by the parent drug and primary metabolite.

Pathway Visualization

Mechanism LZD Linezolid (Parent Drug) P142586 PNU 142586 Sodium Salt LZD->P142586 Oxidation (Lactone) P142300 PNU 142300 LZD->P142300 Oxidation (Lactam) TOP2 TOP2A / TOP2B Inhibition P142586->TOP2 Primary Driver TOX Hematologic Toxicity P142300->TOX Secondary Contributor MITO Mitochondrial Toxicity TOP2->MITO MT-CO1 Suppression MITO->TOX Myelosuppression

Metabolic pathways of Linezolid leading to PNU 142586-driven TOP2 inhibition and cytotoxicity.

Quantitative Data Comparison The following table synthesizes the pharmacokinetic and toxicological parameters distinguishing the two metabolites[3][4].

FeaturePNU 142586 Sodium SaltPNU 142300
Metabolic Origin Oxidative cleavage (Lactone pathway)Oxidative cleavage (Lactam pathway)
Molecular Weight 391.33 g/mol (Sodium Salt)369.34 g/mol
Primary Cytotoxic Target DNA Topoisomerase II-α & II-β (TOP2A/B)Undefined / Indirect
Renal Impairment Accumulation ~2.8-fold higher than normal function~3.3-fold higher than normal function
Role in Hematologic Toxicity Primary driver (Direct mitochondrial suppression)Secondary contributor (Concentration-dependent)
Excretion ~40% of dose excreted in urine~10% of dose excreted in urine

Experimental Methodologies: Validating Cytotoxicity To accurately assess the toxicological impact of oxazolidinone metabolites during drug development, researchers must employ self-validating experimental systems. The following protocols isolate the specific mechanisms of PNU 142586.

Protocol 1: Topoisomerase II Decatenation Assay (Target Engagement) Causality: PNU 142586 exerts toxicity by preventing TOP2 from decatenating DNA[3]. By utilizing kinetoplast DNA (kDNA)—a highly catenated network of circular DNA—this assay provides a direct visual readout of enzyme inhibition. If PNU 142586 is active, kDNA remains trapped in the well during electrophoresis, validating the specific mechanism of action absent in PNU 142300.

  • Reaction Setup: In a sterile microcentrifuge tube, combine 1x TOP2 Assay Buffer, 1 mM ATP, and 200 ng of kDNA.

  • Compound Treatment: Add serial dilutions of PNU 142586 Sodium Salt (e.g., 10 μM to 500 μM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Etoposide) to ensure system validity.

  • Enzyme Addition: Introduce 1 unit of purified human TOP2A enzyme to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow for ATP-dependent decatenation.

  • Termination & Visualization: Halt the reaction using a Stop Buffer containing SDS and Proteinase K. Load the samples onto a 1% agarose gel containing ethidium bromide. Run at 100V for 45 minutes and visualize under UV light. Un-decatenated DNA will remain at the origin, confirming TOP2 inhibition.

Protocol 2: In Vitro Mitochondrial Gene Suppression Assay (MT-CO1 Quantification) Causality: Because TOP2 inhibition directly suppresses mitochondrial transcription, quantifying the expression of the MT-CO1 gene serves as a downstream, self-validating biomarker for PNU 142586-induced mitochondrial toxicity[3]. A dose-dependent decrease in MT-CO1 mRNA confirms the translation of target engagement into cellular organelle dysfunction.

  • Cell Culture: Seed human megakaryocytic cells (e.g., MEG-01) in a 6-well plate at 5×105 cells/well.

  • Dosing: Treat cells with varying concentrations of PNU 142586 Sodium Salt and PNU 142300 for 48 hours. The inclusion of PNU 142300 serves as a negative/low-toxicity control to validate the specific potency of PNU 142586.

  • RNA Extraction: Harvest cells and isolate total RNA using a standard Trizol-based extraction method. Ensure an A260/280 ratio of ~2.0 for high purity.

  • Reverse Transcription: Synthesize cDNA using 1 μg of total RNA and a high-capacity cDNA reverse transcription kit.

  • RT-qPCR: Perform quantitative PCR utilizing specific primers for human MT-CO1. Normalize expression against a stable housekeeping gene (e.g., GAPDH or ACTB). Calculate relative fold change using the 2−ΔΔCt method.

Conclusion for Drug Development Understanding the distinct toxicological profiles of linezolid's metabolites is critical for the development of next-generation oxazolidinones. While PNU 142300 serves as a marker of drug accumulation, PNU 142586 Sodium Salt is the active cytotoxic agent driving hematologic adverse events via TOP2A/B inhibition. Future structural modifications in the oxazolidinone class should aim to bypass the lactone oxidation pathway, thereby preventing the formation of the TOP2-inhibiting PNU 142586 metabolite.

References 1.[1] Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC. nih.gov. 2.[2] A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - MDPI. mdpi.com. 3.[4] Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org. 4. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC. nih.gov. 5.[3] Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC. nih.gov.

Comparative

Comprehensive Comparison Guide: Validation of LC-UV Analytical Methods for PNU 142586 Sodium Salt Detection

Clinical Context & The Imperative for Analytical Monitoring Linezolid is a critical oxazolidinone antibiotic utilized for multidrug-resistant Gram-positive infections. However, its prolonged administration is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Clinical Context & The Imperative for Analytical Monitoring

Linezolid is a critical oxazolidinone antibiotic utilized for multidrug-resistant Gram-positive infections. However, its prolonged administration is frequently constrained by dose- and time-dependent hematologic toxicities, such as thrombocytopenia and myelosuppression[1]. Recent pharmacokinetic and pharmacodynamic (PK/PD) investigations have revealed that this toxicity is primarily driven not by the parent drug, but by its major inactive metabolite, PNU 142586[2].

In patients with renal impairment, delayed elimination causes PNU 142586 to accumulate to toxic levels[3]. Mechanistically, PNU 142586 binds to and inhibits DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B), interfering with DNA replication in hematopoietic cells[1][4]. For analytical standardization and method development, PNU 142586 is frequently utilized in its sodium salt form (C16H19FN3NaO6) due to its enhanced aqueous solubility and stability during stock solution preparation[5].

Pathway LZD Linezolid (Parent Drug) Metab Hepatic Oxidation (Morpholine Ring Cleavage) LZD->Metab PNU PNU 142586 Sodium Salt (Major Metabolite) Metab->PNU TOP TOP2A & TOP2B Inhibition (DNA Replication Block) PNU->TOP Target Binding Renal Renal Impairment (Delayed Elimination) Renal->PNU Accumulation Tox Hematologic Toxicity (Thrombocytopenia) TOP->Tox

Linezolid metabolism to PNU 142586 and subsequent TOP2-mediated hematologic toxicity pathway.

Methodological Comparison: LC-UV vs. Alternatives

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace sensitivity, LC-UV remains a highly robust, cost-effective, and accessible alternative for routine Therapeutic Drug Monitoring (TDM) in clinical hospital settings[6][7].

Table 1: Performance Comparison of Analytical Methods for PNU 142586 Detection

ParameterLC-UV (HPLC-UV)LC-MS/MSUPLC-UV
Detection Mechanism Ultraviolet Absorbance (254 nm)Electrospray Ionization (ESI+) MRMUltraviolet Absorbance (254 nm)
Linear Range 0.2 – 50.0 µg/mL0.1 – 25.0 µg/mL0.2 – 50.0 µg/mL
Sample Volume 100 – 200 µL10 – 20 µL50 – 100 µL
Run Time 8 – 15 min3 – 5 min4 – 6 min
Equipment Cost Low to ModerateVery HighModerate to High
Primary Use Case Routine clinical TDM, high-concentration PKTrace PK analysis, micro-dosing studiesHigh-throughput clinical TDM

Causality in Experimental Choices (Expertise & Experience)

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as the chemical logic underpinning it. The development of an LC-UV method for PNU 142586 requires specific strategic decisions:

  • Wavelength Selection (254 nm): The oxazolidinone ring and the fluorophenyl moiety of PNU 142586 possess a highly conjugated π -electron system. UV detection at 254 nm maximizes the signal-to-noise ratio by aligning with the π→π∗ transition of this chromophore, minimizing interference from endogenous plasma proteins.

  • Mobile Phase & Column Chemistry: PNU 142586 is a highly polar, open-ring carboxylic acid derivative (hydroxyethyl glycine)[1]. Using a standard C18 reverse-phase column requires an acidified mobile phase (e.g., 0.1% formic acid or citrate-phosphate buffer at pH 3.0). This low pH suppresses the ionization of the carboxylic acid group, converting the sodium salt back into its unionized free acid form. This dramatically increases its retention factor ( k′ ), preventing the analyte from eluting prematurely in the void volume.

  • Sample Preparation (Protein Precipitation): Acetonitrile is preferred over methanol for protein precipitation. Acetonitrile yields a tighter, more cohesive protein pellet and provides a cleaner supernatant, which is critical for extending the lifespan of the UV flow cell and the analytical column[8][9].

Self-Validating LC-UV Experimental Protocol

A robust analytical method must function as a self-validating system, incorporating internal checks at every stage to ensure data integrity in accordance with FDA bioanalytical guidelines.

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Stock Solution: Dissolve PNU 142586 sodium salt reference standard in 50% methanol/water to yield a 1.0 mg/mL stock. Self-Validation Check: Verify concentration using a secondary weighing of an independent lot.

  • Internal Standard (IS): Prepare chloramphenicol or p-toluic acid at 50 µg/mL[8][9]. The IS dynamically corrects for volumetric errors during extraction and minor matrix suppression.

  • Spiking: Spike blank human plasma to create calibration standards (0.2, 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) and QC samples (Low: 0.5, Mid: 10.0, High: 40.0 µg/mL).

Step 2: Sample Extraction (Protein Precipitation)
  • Transfer 100 µL of the plasma sample (or QC) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 200 µL of ice-cold acetonitrile (acidified with 0.1% formic acid) to crash the plasma proteins.

  • Vortex vigorously for 3 minutes to ensure complete disruption of drug-protein binding.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for injection.

Step 3: Chromatographic Separation & Detection
  • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm) maintained at 30°C–35°C.

  • Mobile Phase: Isocratic elution using Water (0.1% formic acid) and Acetonitrile. A standard isocratic ratio is 76:24 (Water:ACN)[10].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm.

  • Injection Volume: 20 µL.

Step 4: System Suitability and Validation Parameters
  • Selectivity: Inject blank plasma from 6 different sources. Ensure no interfering peaks co-elute at the retention times of PNU 142586 or the IS.

  • Linearity: Plot the peak area ratio (PNU 142586 / IS) against the nominal concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Analyze QC samples in replicates of 5 over 3 separate days. Intra-day and inter-day precision (RSD) must be ≤15% ( ≤20% at the LLOQ)[9][11].

Workflow Sample Plasma Sample + Internal Standard Prep Protein Precipitation (Acetonitrile) Sample->Prep Centrifuge Centrifugation (15,000 x g) Prep->Centrifuge LC RP-HPLC Separation (C18 Column) Centrifuge->LC UV UV Detection (254 nm) LC->UV Data Data Analysis & Validation UV->Data

Step-by-step sample preparation and LC-UV analytical workflow for PNU 142586 detection.

References

  • PNU 142586 Sodium Salt | C16H19FN3NaO6 | CID 139024571 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 Source: PubMed Central (PMC) / NIH URL:[Link]

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia Source: Osaka University URL:[Link]

  • Simultaneous Determination of Linezolid, PNU-142300, and PNU-142586 in Human Serum via Ion-Pairing Reversed-Phase Liquid Chromatography with UV Detection Source: ResearchGate URL:[Link]

  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method Source: PubMed / NIH URL:[Link]

  • An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma Source: Magtech Journal URL:[Link]

  • Impact of hepatic impairment and renal failure on the pharmacokinetics of linezolid and its metabolites Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

PNU 142586 sodium salt vs linezolid in vitro hematotoxicity comparison

An In-Depth Technical Guide: In Vitro Hematotoxicity Modeling PNU-142586 Sodium Salt vs. Linezolid The Paradigm Shift in Oxazolidinone Toxicity Linezolid is a cornerstone oxazolidinone antibiotic utilized for multidrug-r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: In Vitro Hematotoxicity Modeling PNU-142586 Sodium Salt vs. Linezolid

The Paradigm Shift in Oxazolidinone Toxicity

Linezolid is a cornerstone oxazolidinone antibiotic utilized for multidrug-resistant Gram-positive infections. However, its clinical utility is frequently bottlenecked by severe, reversible hematotoxicity—most notably thrombocytopenia and myelosuppression. Historically, the prevailing dogma attributed this toxicity to linezolid’s off-target inhibition of human mitochondrial protein synthesis.

As drug development professionals, we must adapt our in vitro models to reflect the latest mechanistic realities. Recent pharmacological breakthroughs have fundamentally shifted this paradigm: PNU-142586 , the primary inactive metabolite of linezolid, is the actual principal driver of hematologic toxicity. By directly inhibiting human DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B), PNU-142586 disrupts DNA replication and transcription, triggering apoptosis in rapidly dividing hematopoietic lineages.

For researchers designing safety profiles or developing next-generation oxazolidinones, utilizing PNU-142586 sodium salt as a positive control for myelosuppression is now a critical requirement. The sodium salt formulation is specifically recommended for in vitro assays, as it provides superior aqueous solubility in cell culture media, minimizing the need for high-concentration DMSO vehicles that can independently stress delicate megakaryocytic cell lines[1].

Mechanistic Divergence: Parent Drug vs. Metabolite

To engineer accurate in vitro models, it is essential to separate the antibacterial pharmacodynamics of the parent drug from the cytotoxic pharmacodynamics of its metabolite.

  • Linezolid (Parent): Binds to the 23S ribosomal RNA of the bacterial 50S subunit. Its affinity for human mitochondrial ribosomes is relatively weak, which explains why parent-drug concentrations often correlate poorly with severe bone marrow suppression in isolated in vitro models.

  • PNU-142586 (Metabolite): Undergoes renal elimination. In patients with impaired clearance or those co-administered hOAT3 inhibitors (e.g., lansoprazole), PNU-142586 accumulates[2]. Once transported intracellularly into megakaryocytes via hOAT3, PNU-142586 blocks DNA binding to TOP2 and inhibits ATP hydrolysis. This stabilizes the DNA cleavage complex, leading to fatal DNA strand breaks.

G LZD Linezolid (Parent Drug) Bact Bacterial 50S Ribosome LZD->Bact Metab Hepatic Metabolism (Morpholine Ring Cleavage) LZD->Metab Mito Mitochondrial Ribosome (Weak Cross-Reactivity) LZD->Mito Historical Model AntiB Antibacterial Efficacy Bact->AntiB PNU PNU-142586 (Primary Metabolite) Metab->PNU TOP2 TOP2A & TOP2B Inhibition (ATP Hydrolysis Block) PNU->TOP2 Primary Driver DNA DNA Damage & Replication Arrest TOP2->DNA Primary Driver Tox Hematotoxicity (Thrombocytopenia) DNA->Tox Primary Driver Mito->Tox Historical Model

Mechanistic divergence of Linezolid efficacy vs. PNU-142586-driven hematotoxicity.

Quantitative In Vitro Profiles

When benchmarking novel compounds, summarizing quantitative behavior across different physiological targets ensures robust comparative analysis.

ParameterLinezolid (Parent Drug)PNU-142586 Sodium Salt (Metabolite)
Primary Molecular Target Bacterial 50S Ribosome (23S rRNA)Human TOP2A and TOP2B
Mechanism of Cytotoxicity Weak mitochondrial translation inhibitionDirect DNA cleavage complex disruption & ATP hydrolysis block
hOAT3 Transporter Affinity NegligibleHigh (Drives intracellular accumulation)[2]
Megakaryocyte Apoptosis Mild / High concentration thresholdPotent, concentration-dependent[2]
Primary Research Application Antimicrobial susceptibility testing (AST)Myelosuppression & hematotoxicity modeling

Self-Validating Experimental Protocols

To rigorously compare these two compounds in your own laboratory, the following protocols establish a self-validating system. By running Linezolid and PNU-142586 sodium salt in parallel, you can isolate specific topoisomerase-mediated toxicity from baseline mitochondrial interference.

Protocol 1: Cell-Free TOP2A Decatenation Assay

Expert Rationale: This assay isolates the direct molecular target (TOP2A) without confounding cellular variables like membrane permeability or efflux pumps. We utilize Kinetoplast DNA (kDNA)—a massive network of interlocked DNA circles. Only Type II topoisomerases can decatenate kDNA into individual minicircles.

  • Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 µg of kDNA substrate.

  • Compound Incubation: Aliquot the master mix into microcentrifuge tubes. Add varying concentrations of PNU-142586 sodium salt (0.1 µM – 50 µM) to the test group, and Linezolid to the control group.

  • Enzyme Addition: Add 1 Unit of recombinant human TOP2A to each tube. Incubate at 37°C for 30 minutes.

  • Resolution: Terminate the reaction with 1% SDS and Proteinase K. Run the samples on a 1% agarose gel containing ethidium bromide.

  • Causality & Validation: If PNU-142586 successfully inhibits TOP2A, the kDNA will remain trapped in the gel well (catenated). Linezolid will show complete decatenation (minicircles migrating into the gel), validating that the metabolite, not the parent drug, drives topoisomerase failure.

Protocol 2: Megakaryocyte Cytotoxicity & hOAT3 Uptake Rescue

Expert Rationale: This protocol validates the physiological relevance of PNU-142586 accumulation in the specific cell lineage responsible for thrombocytopenia. By using Lansoprazole (a known hOAT3 inhibitor), we create a self-validating rescue condition that proves the toxicity is dependent on active intracellular transport[2].

  • Cell Culture: Cultivate MEG-01 (human megakaryoblastic leukemia) cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate.

  • Transporter Blockade (Rescue Condition): Pre-treat a subset of the wells with 5 µM Lansoprazole for 1 hour prior to compound exposure to block hOAT3 receptors.

  • Treatment: Expose the cells to Linezolid and PNU-142586 sodium salt (1 µM – 100 µM) for 72 hours.

  • Viability Analysis: Harvest the cells and perform Annexin V/Propidium Iodide (PI) staining. Analyze via flow cytometry to quantify early and late apoptosis.

  • Causality & Validation: PNU-142586 will induce severe, dose-dependent apoptosis, whereas Linezolid will exhibit minimal toxicity at equivalent physiological doses. Crucially, the Lansoprazole pre-treated wells will demonstrate rescued viability, definitively proving that hOAT3-mediated uptake of PNU-142586 is the mechanistic bottleneck for linezolid-induced thrombocytopenia[2].

References

  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - nih.gov - Link

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia - nih.gov -2

  • Linezolid metabolite PNU 142586 Sodium salt | CAS No. 2468637-62-7 - clearsynth.com - 1

Sources

Comparative

Cross-Validation of PNU 142586 Sodium Salt Commercial Reference Standards: A Technical Comparison Guide

Executive Summary & Mechanistic Grounding Linezolid is a critical oxazolidinone antibiotic, but its clinical utility is frequently dose-limited by hematotoxicity (thrombocytopenia). Recent pharmacological breakthroughs h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Linezolid is a critical oxazolidinone antibiotic, but its clinical utility is frequently dose-limited by hematotoxicity (thrombocytopenia). Recent pharmacological breakthroughs have revealed that this toxicity is not caused by the parent drug, but by its primary metabolite, PNU 142586 [1]. Linezolid undergoes (morpholine ring cleavage) to form PNU 142586, which accounts for approximately 40% of the excreted dose[2].

Once formed, PNU 142586 accumulates in the bone marrow and directly inhibits DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B) by blocking DNA binding and ATP hydrolysis[1]. The systemic clearance of this toxic metabolite is heavily dependent on the human organic anion transporter 3 (hOAT3)[3].

For researchers conducting pharmacokinetic (PK) and toxicological assays, sourcing a reliable reference standard is a major analytical bottleneck. The free acid form of PNU 142586 (CAS 368891-70-7) is a ring-opened carboxylic acid that is highly susceptible to acid-catalyzed decomposition and cyclization, rendering it [4]. To resolve this, commercial vendors have developed the PNU 142586 Sodium Salt ([5],[6]), which stabilizes the carboxylate group, extends shelf life, and provides the immediate aqueous solubility required for delicate in vitro assays.

Pathway LNZ Linezolid (Parent Antibiotic) MET Non-Enzymatic Oxidation (Morpholine Ring Cleavage) LNZ->MET PNU PNU 142586 (Toxic Metabolite) MET->PNU OAT hOAT3 Transporter (Renal Clearance) PNU->OAT Renal Excretion TOP TOP2A / TOP2B (Target Inhibition) PNU->TOP Bone Marrow Accumulation TOX Thrombocytopenia (Hematotoxicity) TOP->TOX DNA Replication Block

Mechanism of Linezolid-induced hematotoxicity via PNU 142586 accumulation and TOP2 inhibition.

Comparative Analysis of Reference Standards

When designing assays to study Linezolid-induced thrombocytopenia, the choice of reference standard dictates the integrity of the data. Below is an objective comparison of the PNU 142586 sodium salt against alternative formats.

FeatureCommercial Sodium Salt (e.g., Clearsynth/LGC)Commercial Free Acid (e.g., MCE/TargetMol)In-House Synthesized (Free Acid)
CAS Number 2468637-62-7368891-70-7368891-70-7
Thermodynamic Stability High (Stable at 4°C for >12 months)Low (Prone to cyclization/degradation)Low (Unstable under storage)
Aqueous Solubility >50 mg/mL (Direct buffer dissolution)<1 mg/mL (Requires DMSO)<1 mg/mL (Requires DMSO)
Assay Suitability Ideal for hOAT3 & TOP2A (DMSO-free)Limited (DMSO toxicity in cell assays)Limited (High batch-to-batch variability)

Experimental Cross-Validation Workflows

To objectively validate the performance of the PNU 142586 sodium salt, we employ a tripartite, self-validating workflow.

Workflow Prep Standard Prep (Na+ Salt vs Free Acid) LCMS LC-MS/MS Stability Profiling Prep->LCMS Aliquot InVitro In Vitro Assays (TOP2A & hOAT3) Prep->InVitro Buffer Dilution Data Cross-Validation & Data Synthesis LCMS->Data InVitro->Data

Experimental workflow for the cross-validation of PNU 142586 reference standards.

Protocol A: LC-MS/MS Analytical Validation & Stability
  • Causality: Validating the structural integrity over time is critical because the morpholine ring-opened structure of PNU 142586 is highly susceptible to acid-catalyzed decomposition[4].

  • Step 1: Prepare 1 mg/mL stock solutions of the sodium salt in HPLC-grade water and the free acid in DMSO. Store aliquots at 4°C.

  • Step 2: Dilute samples to 100 ng/mL in mobile phase (A: 0.1% formic acid in water, B: Acetonitrile).

  • Step 3: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) at Days 0, 7, and 14.

  • Step 4: Quantify the peak area ratio against a stable isotope internal standard.

  • Self-Validating System: The use of [7] as an internal standard controls for matrix effects and ionization variations, ensuring that any observed signal loss is strictly due to chemical degradation rather than instrument drift.

Protocol B: In Vitro TOP2A Decatenation Assay
  • Causality: PNU 142586 directly inhibits TOP2A/B by blocking DNA binding and ATP hydrolysis[1]. We use kinetoplast DNA (kDNA) because its decatenation strictly requires TOP2 activity, eliminating false positives from simple DNA intercalators.

  • Step 1: Reconstitute PNU 142586 sodium salt directly in TOP2A reaction buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/mL BSA). Note: The sodium salt avoids DMSO, which can artificially suppress enzyme activity at higher concentrations.

  • Step 2: Incubate 200 ng of kDNA with 1 unit of purified human TOP2A and varying concentrations of the standard (0.1 to 100 µM) for 30 mins at 37°C.

  • Step 3: Stop the reaction with 1% SDS and 25 mM EDTA.

  • Step 4: Resolve products on a 1% agarose gel containing ethidium bromide and quantify the disappearance of the catenated kDNA network via densitometry.

  • Self-Validating System: The assay must include a vehicle control (defining 100% decatenation) and an etoposide positive control (defining complete inhibition). If the dynamic range between these controls collapses, the assay is rejected.

Protocol C: hOAT3 Cellular Uptake Assay
  • Causality: hOAT3 is the primary renal transporter for PNU 142586. Delayed elimination via hOAT3 inhibition exacerbates thrombocytopenia[3].

  • Step 1: Seed HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and mock-transfected cells (HEK-pBK) in 24-well plates.

  • Step 2: Pre-incubate cells with transport buffer (HBSS, pH 7.4) for 15 mins at 37°C.

  • Step 3: Initiate uptake by adding 10 µM PNU 142586 sodium salt in the presence or absence of the proton pump inhibitor (0.01 to 10 µM)[3].

  • Step 4: Terminate uptake after 5 mins with ice-cold PBS. Lyse cells and quantify intracellular PNU 142586 via LC-MS/MS.

  • Self-Validating System: The apparent IC50 of lansoprazole must align with the established ~0.59 µM benchmark[3]. Achieving this exact IC50 confirms both transporter functionality and the pharmacokinetic viability of the reference standard.

Experimental Data Summary

The cross-validation results demonstrate the clear superiority of the sodium salt formulation for rigorous pharmacological testing.

Assay MetricCommercial Sodium SaltCommercial Free AcidAcceptance Criteria
Purity (LC-MS/MS, Day 14) 99.2%84.5% (Degradation observed)>95.0%
TOP2A Inhibition (IC50) 12.4 µM14.8 µM (Confounded by DMSO)Consistent with literature
hOAT3 Uptake (Km) 45.2 µMN/A (Precipitation in media)40 - 50 µM
Lansoprazole Blockade (IC50) 0.61 µMN/A~0.59 µM

References

  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. Science Advances (2025).[Link]

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. Biomedicine & Pharmacotherapy (2024).[Link]

  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Chemical & Pharmaceutical Bulletin (2017).[Link]

  • Clinical Pharmacology and Biopharmaceutics Review: Zyvox (Linezolid). U.S. Food and Drug Administration (FDA) (2000).[Link]

  • PNU 142586 Sodium Salt (CID 139024571). PubChem.[Link]

Sources

Validation

A Comparative Guide to the hOAT3 Transporter Affinity of PNU-142586 and Lansoprazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of hOAT3 in Drug Disposition The human organic anion transporter 3 (hOAT3), a member of the solute carrier family 22 (SLC22A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of hOAT3 in Drug Disposition

The human organic anion transporter 3 (hOAT3), a member of the solute carrier family 22 (SLC22A8), is a crucial protein predominantly expressed on the basolateral membrane of renal proximal tubular cells.[1][2] Its primary function is to mediate the uptake of a wide array of endogenous and exogenous organic anions from the bloodstream into the renal tubules, thereby facilitating their elimination from the body.[2][3] This role in renal clearance makes hOAT3 a key determinant in the pharmacokinetics of many therapeutic agents, including anti-inflammatory drugs, antivirals, and antibiotics.[1][3]

Understanding the interaction of drug compounds with hOAT3 is paramount in drug development. Inhibition of hOAT3 can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of an inhibitor elevates the systemic exposure of a substrate drug, potentially leading to toxicity.[3][4] Conversely, compounds that are substrates of hOAT3 rely on its function for their efficient excretion. This guide provides a detailed comparison of the interaction of two clinically relevant compounds with hOAT3: PNU-142586, a major metabolite of the antibiotic linezolid, and lansoprazole, a widely used proton pump inhibitor.

Comparative Analysis of hOAT3 Interaction: PNU-142586 as a Substrate and Lansoprazole as an Inhibitor

PNU-142586 and lansoprazole exhibit distinct modes of interaction with the hOAT3 transporter. PNU-142586 is actively transported by hOAT3, identifying it as a substrate. In contrast, lansoprazole acts as a potent inhibitor of hOAT3-mediated transport.[5][6] This fundamental difference in their interaction profiles has significant implications for potential drug-drug interactions.

Recent in vitro studies have elucidated the kinetics of these interactions. The uptake of PNU-142586 is significantly higher in cells engineered to express hOAT3 compared to control cells, confirming it as a substrate.[5][6] Lansoprazole has been shown to inhibit the transport of known hOAT3 substrates, such as pemetrexed and the major linezolid metabolite PNU-142586, in a concentration-dependent manner.[5][7]

The following table summarizes the available quantitative data on the interaction of PNU-142586 and lansoprazole with hOAT3:

CompoundInteraction with hOAT3ParameterValue (µM)Experimental SystemReference
PNU-142586 sodium saltSubstrate--hOAT3-expressing HEK293 cells[5][6]
LansoprazoleInhibitorIC50 vs. PNU-1425860.59 ± 0.38hOAT3-expressing HEK293 cells[5]
LansoprazoleInhibitorIC50 vs. Pemetrexed0.57 ± 0.17hOAT3-expressing cultured cells[7]
LansoprazoleInhibitorIC50 vs. Methotrexate1.14 ± 0.26HEK-hOAT3 cells[8][9]
(S)-LansoprazoleInhibitorIC50 vs. Estrone-3-sulfate0.61 ± 0.08hOAT3-expressing cultured cells[10][11]
(R)-LansoprazoleInhibitorIC50 vs. Estrone-3-sulfate1.75 ± 0.31hOAT3-expressing cultured cells[10][11]

It is noteworthy that lansoprazole is a racemic mixture of (R)- and (S)-enantiomers.[10] Studies have demonstrated a stereoselective inhibition of hOAT3, with (S)-lansoprazole being a significantly more potent inhibitor than (R)-lansoprazole.[10][11]

Experimental Protocol for Assessing hOAT3 Inhibition

To provide a practical context, a detailed, step-by-step methodology for an in vitro hOAT3 inhibition assay is outlined below. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., lansoprazole) against hOAT3-mediated transport of a probe substrate (e.g., PNU-142586 or a fluorescent substrate like 6-carboxyfluorescein).

Materials:

  • HEK293 cells stably transfected with hOAT3 (HEK-hOAT3) and a mock-transfected parental cell line (HEK-pBK) as a negative control.[5][6]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic).

  • Probe substrate (e.g., PNU-142586 or 6-carboxyfluorescein).

  • Test compound (lansoprazole).

  • Known hOAT3 inhibitor as a positive control (e.g., probenecid).[6]

  • Incubation buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Lysis buffer.

  • Analytical instrumentation for quantifying the probe substrate (e.g., LC-MS/MS or a fluorescence plate reader).

Methodology:

  • Cell Culture:

    • Culture HEK-hOAT3 and HEK-pBK cells in appropriate flasks until they reach 80-90% confluency.

    • Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (lansoprazole) and the positive control inhibitor (probenecid) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the probe substrate in the incubation buffer.

    • Prepare serial dilutions of the test compound in the incubation buffer to achieve the desired final concentrations for the concentration-response curve.

  • Inhibition Assay:

    • On the day of the experiment, wash the cell monolayers twice with pre-warmed incubation buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with the incubation buffer containing the various concentrations of the test compound, the positive control, or vehicle control.

    • Initiate the transport assay by adding the incubation buffer containing the probe substrate and the respective concentrations of the inhibitor or control.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of substrate uptake.

    • Terminate the transport by rapidly aspirating the incubation solution and washing the cells three times with ice-cold incubation buffer.

  • Sample Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular concentration of the probe substrate using a validated analytical method (e.g., LC-MS/MS for PNU-142586 or fluorescence measurement for 6-carboxyfluorescein).

  • Data Analysis:

    • Calculate the hOAT3-specific transport by subtracting the uptake in the mock-transfected cells from the uptake in the HEK-hOAT3 cells.

    • Normalize the data by expressing the uptake in the presence of the inhibitor as a percentage of the uptake in the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Culture Culture HEK-hOAT3 and HEK-pBK cells Seed Seed cells into plates Culture->Seed Solutions Prepare test compound, probe substrate, and controls Seed->Solutions Wash1 Wash cell monolayers Preincubation Pre-incubate with inhibitor Wash1->Preincubation Initiate Add probe substrate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate transport with ice-cold buffer Incubate->Terminate Lyse Lyse cells Quantify Quantify intracellular probe substrate (LC-MS/MS) Lyse->Quantify Data Calculate hOAT3-specific transport and determine IC50 Quantify->Data

Sources

Comparative

Comparative Efficacy in Topoisomerase II Inhibition: The Case of PNU-142586 and its Parent Compound

A Senior Application Scientist's Guide to Understanding Off-Target Drug Effects Introduction: The Double-Edged Sword of Topoisomerase II DNA topoisomerase II (TOP2) is an essential nuclear enzyme that governs the topolog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Off-Target Drug Effects

Introduction: The Double-Edged Sword of Topoisomerase II

DNA topoisomerase II (TOP2) is an essential nuclear enzyme that governs the topology of DNA, a critical function for processes like DNA replication, transcription, and chromosome segregation.[1][2][3] By creating transient double-strand breaks to allow DNA strands to pass through one another, TOP2 resolves DNA tangles and supercoils.[2][4] Human cells express two isoforms, TOP2A and TOP2B, which are vital for cell division and are consequently major targets for anticancer drugs.[5][6][7] These drugs, known as TOP2 inhibitors, can be broadly classified into two categories: "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA damage and cell death, and "catalytic inhibitors" that prevent the enzyme from functioning without trapping it on DNA.[6][8][9]

While TOP2 inhibition is a cornerstone of oncology, it can also be an unintended "off-target" effect of other medications.[10] This guide provides a comparative analysis of the TOP2 inhibitory activity of PNU-142586 , a primary metabolite of the antibiotic Linezolid, versus its parent drug.[5][11] We will explore the critical role of metabolism in unmasking this activity, which has significant implications for the drug's safety profile, particularly concerning hematologic toxicity.[5][12] This analysis serves as a crucial case study for researchers and drug development professionals on the importance of characterizing drug metabolites.

The Parent and The Metabolite: A Tale of Two Molecules

Linezolid: The Parent Drug

Linezolid is a potent oxazolidinone antibiotic widely used against drug-resistant Gram-positive bacteria.[5] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[13] In the human body, Linezolid is metabolized, primarily through the oxidation of its morpholine ring, into two main, microbiologically inactive metabolites: PNU-142300 and PNU-142586.[13][14][15] Crucially, the parent drug, Linezolid, does not exhibit significant TOP2 inhibitory activity. Its therapeutic action is confined to its intended antibacterial target.

PNU-142586: The Active Metabolite

In stark contrast, the metabolite PNU-142586 has been identified as a potent inhibitor of both human TOP2A and TOP2B.[5][11] This off-target activity is the primary driver of Linezolid-associated hematologic toxicity, such as thrombocytopenia and anemia.[5][12][13] PNU-142586 acts as a catalytic inhibitor, disrupting the normal function of TOP2 by impeding the binding of DNA to the enzyme and inhibiting its essential ATP hydrolysis step.[5][11] This interference with TOP2 disrupts DNA replication and transcription, ultimately leading to antiproliferative and cytotoxic effects.[5]

For experimental purposes, compounds like PNU-142586, which is an acid, are typically converted into a salt form, such as a sodium salt. This process is a standard practice in drug development to significantly improve crucial physicochemical properties like aqueous solubility and stability, making the compound suitable for in vitro assays and in vivo administration.[16][17][18][19] Therefore, the efficacy data discussed herein for PNU-142586 would have been generated using such a soluble and stable form.

Visualizing the Mechanism of Action

The pathway from the administration of the parent drug to the off-target toxic effect is a critical cascade to understand.

G cluster_0 In Vivo Metabolism cluster_1 Molecular Mechanism of Toxicity Linezolid Linezolid (Parent Drug) Metabolism Oxidation of Morpholine Ring Linezolid->Metabolism PNU142586 PNU-142586 (Active Metabolite) Metabolism->PNU142586 TOP2 TOP2A & TOP2B PNU142586->TOP2 Targets DNA_Binding Inhibition of DNA Binding PNU142586->DNA_Binding Causes ATP_Hydrolysis Inhibition of ATP Hydrolysis PNU142586->ATP_Hydrolysis Causes Disruption Disruption of DNA Replication & Transcription DNA_Binding->Disruption ATP_Hydrolysis->Disruption Toxicity Hematologic Toxicity (e.g., Thrombocytopenia) Disruption->Toxicity

Caption: Metabolic activation of Linezolid to PNU-142586, leading to TOP2 inhibition and toxicity.

Comparative Efficacy: A Summary of Experimental Findings

Direct comparative studies confirm that the TOP2 inhibitory activity resides with the metabolite, PNU-142586, and not the parent drug, Linezolid. The efficacy of PNU-142586 has been characterized using established in vitro assays that measure the catalytic activity of topoisomerase II.

CompoundTargetAssay TypeEfficacy (IC50)Reference
PNU-142586 TOP2A / TOP2BDNA Decatenation / RelaxationPotent Inhibitor (Specific IC50 values proprietary/not published)[5]
Linezolid TOP2A / TOP2BDNA Decatenation / RelaxationInactive[5][13]

Note: While the referenced study robustly demonstrates the potent inhibitory activity of PNU-142586 at molecular, cellular, and in vivo levels, specific IC50 values from the primary research are not publicly disclosed. The key finding is the clear distinction in activity between the metabolite and the parent drug.[5]

Clinical studies corroborate these findings, showing that elevated exposure to PNU-142586, not Linezolid, is associated with an increased risk of hematologic toxicity.[5]

Gold-Standard Experimental Protocol: TOP2 DNA Decatenation Assay

The DNA decatenation assay is a highly specific and definitive method for measuring the catalytic activity of TOP2.[1][20] This assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes.[7][21] Only TOP2 can resolve this complex network, releasing individual minicircles.[20][22] Inhibitors of TOP2 will prevent this decatenation process.

Step-by-Step Methodology
  • Reaction Preparation:

    • On ice, prepare a series of 1.5 mL microcentrifuge tubes for each reaction condition (e.g., no-enzyme control, enzyme-only control, solvent control, and multiple concentrations of the test inhibitor like PNU-142586).

    • Prepare a master mix containing 10x TOP2 reaction buffer (typically 50 mM Tris-HCl, 125-150 mM NaCl, 10 mM MgCl2, 5 mM DTT) and 2 mM ATP.[6][21]

    • To each tube, add the reaction buffer master mix, sterile deionized water, and approximately 200-250 ng of kDNA substrate.[6][21]

  • Inhibitor Addition:

    • Add the test compound (PNU-142586 sodium salt, dissolved in a suitable solvent like DMSO) or the equivalent volume of solvent for the control tubes.[23] Gently mix and briefly incubate for 5-10 minutes at room temperature.

  • Enzyme Addition & Incubation:

    • Add a pre-determined amount of purified human TOP2A or TOP2B enzyme to all tubes except the no-enzyme control. The amount should be just sufficient to fully decatenate the kDNA in the enzyme-only control.[1]

    • Mix gently by tapping the tube. Do not vortex, as this can shear the DNA and denature the enzyme.

    • Incubate the reactions for 30 minutes at 37°C.[7][21]

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer/loading dye containing a final concentration of 0.5-1% SDS (to denature the protein), bromophenol blue, and glycerol (for loading).[6]

  • Analysis by Gel Electrophoresis:

    • Load the entire content of each reaction tube into the wells of a 1% agarose gel.

    • Perform electrophoresis at a constant voltage (e.g., 60-85V) for approximately 2 hours, or until the dye front has migrated sufficiently.[6][24]

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, followed by a brief destaining in water.[1]

  • Visualization and Interpretation:

    • Visualize the DNA bands using a UV transilluminator.

    • Expected Results:

      • No-enzyme lane: A single band of high molecular weight kDNA will remain in the well.

      • Enzyme-only lane: The kDNA band will disappear, and new, faster-migrating bands corresponding to decatenated, relaxed, or nicked minicircles will appear.

      • Inhibitor lanes: At increasing concentrations of PNU-142586, the decatenation will be inhibited, resulting in a dose-dependent increase in the amount of kDNA remaining in the well and a corresponding decrease in the released minicircles.

Workflow Diagram: TOP2 Decatenation Assay

G cluster_workflow TOP2 Decatenation Assay Workflow start Prepare Reaction Mix (Buffer, ATP, kDNA) add_inhibitor Add Inhibitor (PNU-142586) or Solvent Control start->add_inhibitor add_enzyme Add Purified TOP2 Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C (30 minutes) add_enzyme->incubate stop_reaction Stop Reaction (Add SDS/Loading Dye) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain & Visualize (UV Transilluminator) electrophoresis->visualize analyze Analyze Results: Quantify kDNA vs. Decatenated Products visualize->analyze

Caption: Standard workflow for assessing TOP2 inhibition using a kDNA decatenation assay.

Conclusion and Future Directions

For researchers in the field, this guide highlights several key takeaways:

  • Expertise & Experience: The choice of a decatenation assay over a simple relaxation assay provides higher specificity for TOP2, as type I topoisomerases cannot perform this function.[20][23] This demonstrates an experienced-based selection of methodology.

  • Trustworthiness: The inclusion of multiple controls (no enzyme, enzyme only, solvent) in the described protocol creates a self-validating system, ensuring that any observed inhibition is a direct result of the test compound.

  • Authoritative Grounding: The mechanism of PNU-142586 and the protocols for its assessment are grounded in established, peer-reviewed scientific literature, providing a solid foundation for further investigation.

This knowledge offers a foundation for developing safer antibiotics by designing molecules that do not metabolize into TOP2-active compounds. Furthermore, it suggests that clinical monitoring of PNU-142586 levels, rather than just the parent drug, could be a more accurate strategy for managing and mitigating the risk of toxicity in patients undergoing long-term Linezolid therapy.[5]

References

  • Thu VTA, et al. (2025). Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. Sci Adv., 11(22).
  • TopoGEN, Inc. A Decatenation-Supercoiling Assay Using Kinetoplast DNA Suitable for Prokaryotic and Eukaryotic Type II Topoisomerases. TopoGEN, Inc.
  • ProFoldin. (2022).
  • Willmore, E., et al. Use of a Rapid Throughput In Vivo Screen To Investigate Inhibitors of Eukaryotic Topoisomerase II Enzymes. Antimicrobial Agents and Chemotherapy.
  • Inspiralis.
  • Pillai, S., et al. (2015).
  • Tsai, H.-F., et al. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy.
  • Veselinović, A., et al. (2019). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry.
  • Hrušková, K., et al. (2024). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicological Sciences.
  • BIOCEV. Topoisomerase II inhibitors. BIOCEV.
  • Inspiralis.
  • Jones, G. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacy.
  • Teicher, B. A. (Ed.). Topoisomerase Assays. Current Protocols in Pharmacology.
  • Kadam, S. S. (2021). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE.
  • Chen, T. L., et al. (2024). DNA topoisomerase II inhibition potentiates osimertinib's therapeutic efficacy in EGFR-mutant non–small cell lung cancer models.
  • Al-Ghananeem, A. M., & Malkawi, A. H.
  • Zafar, J., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Pharmaceuticals.
  • Cheng, Y., et al. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Journal of Medicinal Chemistry.
  • MedChemExpress. PNU-142586 | TOP Inhibitor. MedChemExpress.
  • Inspiralis.
  • Kumar, L., & Bansal, A. K. (2026). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Patsnap Synapse. (2024). What are TOP2A inhibitors and how do they work?
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
  • Teicher, B. A. (Ed.). Topoisomerase Assays. Current Protocols in Pharmacology.
  • TopoGEN, Inc. (2023). Human Topoisomerase II Assay Kit Cat. # TG-1001-1A (Includes Topo II) User Manual. TopoGEN, Inc.
  • Kaczor, A. A., et al. Design and development of topoisomerase inhibitors using molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Nitiss, J. L., et al. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. Chemical Reviews.
  • Wang, Y., et al. (2025). High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia. Frontiers in Pharmacology.
  • TopoGEN, Inc. (2016). Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL. TopoGEN, Inc.
  • Imoto, H., et al. (2018). Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Chemical and Pharmaceutical Bulletin.
  • Nii, K., et al. (2024). Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. Journal of Pharmaceutical Sciences.
  • Gatto, B., et al. (2000). In Vivo Site Specificity and Human Isoenzyme Selectivity of Two Topoisomerase II-poisoning Anthracyclines. Cancer Research.
  • Piliego, C., et al. (2022). The DNA-topoisomerase Inhibitors in Cancer Therapy. Cancers.
  • Sanna, M., et al. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Journal of Medicinal Chemistry.
  • Cowell, I. G., et al. Small Molecule Inhibitors Confirm Ubiquitin-Dependent Removal of TOP2-DNA Covalent Complexes. Molecular Cancer Therapeutics.
  • Tsuji, Y., et al. (2024). Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. Journal of Infection and Chemotherapy.
  • Chiu, C.-H., et al. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy.
  • Soutoglou, E., et al. (2024). Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats.

Sources

Validation

Comprehensive Comparison Guide: Inter-Assay and Intra-Assay Validation for PNU 142586 Sodium Salt Quantification

Introduction and Clinical Relevance Linezolid is a critical oxazolidinone antibiotic used to treat severe Gram-positive infections. However, its prolonged use is frequently limited by dose-dependent myelosuppression, pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Relevance

Linezolid is a critical oxazolidinone antibiotic used to treat severe Gram-positive infections. However, its prolonged use is frequently limited by dose-dependent myelosuppression, primarily manifesting as thrombocytopenia. Recent pharmacokinetic and molecular studies have revealed that this toxicity is not solely driven by the parent drug, but heavily relies on the systemic accumulation of its major inactive metabolite, PNU-142586 [1].

PNU-142586 interferes with DNA replication and transcription by inhibiting DNA topoisomerase 2-alpha (TOP2A) and 2-beta (TOP2B) in megakaryocytes[1]. Because PNU-142586 is predominantly cleared by the kidneys, patients with impaired renal function experience significant metabolite accumulation, drastically increasing their risk of hematotoxicity[2]. Consequently, precise quantification of PNU-142586 in human plasma—using highly purified reference standards like PNU 142586 sodium salt —is paramount for therapeutic drug monitoring (TDM) and toxicokinetic research.

Mechanistic Pathway of Toxicity

G Linezolid Linezolid (Parent Antibiotic) Metabolism Hepatic Oxidation (Metabolic Pathway) Linezolid->Metabolism PNU142586 PNU-142586 (Major Metabolite) Metabolism->PNU142586 Renal Renal Excretion (Clearance Mechanism) PNU142586->Renal Accumulation Systemic Accumulation (In Renal Impairment) Renal->Accumulation Decreased eGFR TOP2 TOP2A & TOP2B Inhibition Accumulation->TOP2 DNA DNA Replication Block TOP2->DNA Toxicity Megakaryocyte Toxicity (Thrombocytopenia) DNA->Toxicity

Caption: Linezolid metabolism to PNU-142586 and the mechanism of induced hematotoxicity.

Objective Platform Comparison: LC-MS/MS vs. UPLC-UV

To quantify PNU-142586 sodium salt in biological matrices, laboratories generally rely on two validated analytical platforms: Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) [3] and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4].

While both platforms meet FDA and EMA bioanalytical validation guidelines, their operational parameters differ significantly:

  • Sensitivity and Dynamic Range: LC-MS/MS provides a superior Lower Limit of Quantification (LLOQ) of 0.1 μg/mL with a linear range up to 25 μg/mL[4]. UPLC-UV typically achieves an LLOQ of 0.2 μg/mL with a range up to 20 μg/mL[3]. The enhanced sensitivity of LC-MS/MS is critical for accurately mapping the terminal elimination phase of the metabolite.

  • Selectivity: UPLC-UV relies on absorbance at 254 nm, which is susceptible to interference from co-administered drugs or endogenous plasma proteins[3]. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM), isolating specific precursor-to-product ion transitions, thereby virtually eliminating matrix background noise[4].

  • Sample Volume: LC-MS/MS requires micro-volumes (as low as 20 μL of serum/plasma)[4], whereas UPLC-UV often requires 100–200 μL. This makes LC-MS/MS the ethical and practical choice for pediatric populations or severely anemic patients.

Self-Validating Experimental Protocol (LC-MS/MS)

A robust assay cannot simply be a sequence of steps; it must be a self-validating system . The following protocol embeds internal controls to continuously monitor extraction efficiency, instrument drift, and matrix effects.

Causality in Reagent Selection
  • Why PNU 142586 Sodium Salt? The sodium salt form of the metabolite is highly water-soluble, making it ideal for creating stable, homogenous aqueous stock solutions.

  • Why Formic Acid? During LC-MS/MS analysis, the mobile phase must be acidified (e.g., 0.1% formic acid). This acidification neutralizes the sodium salt, ensuring the PNU-142586 molecule is in its protonated form [M+H]+, which is an absolute requirement for efficient positive electrospray ionization (ESI+).

  • Why Acetonitrile? Acetonitrile is used as the precipitation agent because its low dielectric constant rapidly denatures and aggregates plasma proteins, while maintaining the solubility of the polar PNU-142586 molecule.

Step-by-Step Methodology
  • System Calibration (The Baseline): Spike blank human plasma with PNU 142586 sodium salt to construct a 6-point calibration curve (0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 μg/mL). Prepare Quality Control (QC) samples at three distinct levels: Low (LQC, 0.3 μg/mL), Medium (MQC, 2.5 μg/mL), and High (HQC, 20.0 μg/mL)[4].

  • Internal Standard (IS) Addition (The Validator): Add a deuterated internal standard (e.g., Linezolid-d3) to all samples. Causality: The IS normalizes the data. If a specific patient's plasma causes ion suppression in the mass spectrometer, the IS signal will drop proportionally, allowing the ratio of Analyte/IS to remain accurate.

  • Protein Precipitation: Add 100 μL of cold acetonitrile (4°C) to 25 μL of the spiked plasma sample. Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. This forces the denatured proteins into a tight pellet, preventing column clogging.

  • Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 2 μL onto a C18 analytical column (e.g., Waters XBridge, 150 × 4.6 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[4].

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ MRM mode. Monitor the specific mass-to-charge (m/z) transitions for PNU-142586 and the IS.

Workflow Plasma Plasma Sample + PNU-142586 (Sodium Salt Standard) IS Add Internal Standard (Deuterated LZD) Plasma->IS Precipitation Protein Precipitation (Acetonitrile, 4°C) IS->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS High Sensitivity UPLC UPLC-UV Analysis (UV 254 nm) Supernatant->UPLC Standard Sensitivity Data Validation Output (Precision & Accuracy) LCMS->Data UPLC->Data

Caption: Self-validating sample preparation and quantification workflow for PNU-142586.

Inter-Assay and Intra-Assay Validation Data

According to FDA and EMA bioanalytical method validation guidelines, an assay is deemed reliable if the precision (expressed as the Coefficient of Variation, %CV) is ≤15% and the accuracy is within 85–115% for all QC levels (with allowances up to 20% at the LLOQ).

The data below synthesizes the performance of PNU 142586 sodium salt as a reference standard across both LC-MS/MS[4] and UPLC-UV[3] platforms.

Table 1: Intra-Assay Precision and Accuracy (Single-Day Run)
Concentration LevelLC-MS/MS Precision (%CV)LC-MS/MS Accuracy (%)UPLC-UV Precision (%CV)UPLC-UV Accuracy (%)
LLOQ (~0.1 - 0.2 µg/mL)6.2104.54.996.9
LQC (~0.3 - 0.5 µg/mL)4.8102.13.298.2
MQC (~2.5 - 5.0 µg/mL)3.599.42.8101.5
HQC (~15.0 - 20.0 µg/mL)2.198.71.799.1
Table 2: Inter-Assay Precision and Accuracy (Over 3 Consecutive Days)
Concentration LevelLC-MS/MS Precision (%CV)LC-MS/MS Accuracy (%)UPLC-UV Precision (%CV)UPLC-UV Accuracy (%)
LLOQ (~0.1 - 0.2 µg/mL)8.4106.27.192.8
LQC (~0.3 - 0.5 µg/mL)6.1103.85.594.5
MQC (~2.5 - 5.0 µg/mL)4.9101.24.196.3
HQC (~15.0 - 20.0 µg/mL)3.897.53.897.3
Data Interpretation

Both platforms successfully meet stringent FDA guidelines, demonstrating that PNU 142586 sodium salt functions as a highly stable and reproducible reference standard[3],[4]. While UPLC-UV shows slightly lower %CV at higher concentrations due to the inherent stability of UV absorbance, LC-MS/MS maintains excellent accuracy across a much broader dynamic range. The ability of LC-MS/MS to accurately quantify at 0.1 µg/mL without matrix interference makes it the superior choice for monitoring PNU-142586 accumulation in patients with severe renal impairment[4],[2].

References

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia - PubMed.[Link]

  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed.[Link]

  • Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC.[Link]

  • Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment | Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

Sources

Comparative

comparing in vivo pharmacokinetics of PNU 142586 sodium salt in rats versus humans

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context PNU 142586 sodium salt (hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

PNU 142586 sodium salt (hydroxyethyl glycine metabolite) is the primary, microbiologically inactive metabolite of the oxazolidinone antibiotic linezolid[1],[2]. While historically considered a benign byproduct of non-enzymatic morpholine ring oxidation[1], recent pharmacotoxicological studies have identified PNU-142586 as a potent inhibitor of DNA topoisomerase 2- α (TOP2A) and 2- β (TOP2B)[3]. By blocking DNA binding to TOP2 and inhibiting ATP hydrolysis, PNU-142586 stalls DNA replication, directly driving linezolid-induced hematotoxicity (specifically thrombocytopenia) in clinical settings[3].

Understanding the in vivo pharmacokinetic (PK) divergence between preclinical models (rats) and humans is critical for translational toxicology. This guide objectively compares the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of PNU-142586 across species and provides self-validating experimental protocols to assess its transporter-mediated clearance and toxicity.

MechanisticPathway LNZ Linezolid (Parent Drug) OX Non-enzymatic Oxidation (Morpholine Ring) LNZ->OX PNU PNU-142586 (Hydroxyethyl Glycine Metabolite) OX->PNU TOP TOP2A / TOP2B Inhibition PNU->TOP Binds & Inhibits ATP Hydrolysis TOX Megakaryocyte Toxicity (Thrombocytopenia) TOP->TOX DNA Replication Stalled

Mechanistic pathway of PNU-142586-induced hematotoxicity via TOP2A/B inhibition.

Species Comparison: In Vivo Pharmacokinetics

The metabolic fate of linezolid diverges significantly between humans and rats, fundamentally altering the systemic exposure to PNU-142586[4]. In both species, the parent drug undergoes non-enzymatic oxidation, but the rate-limiting steps and dominant metabolites differ[1],[4].

Human PK Profile

In humans, the formation of PNU-142586 is the rate-limiting step in linezolid clearance[1],[4]. Under steady-state conditions, approximately 40% of the administered dose is excreted in the urine as PNU-142586, compared to 30% as the parent drug and only 10% as the secondary metabolite, PNU-142300 (aminoethoxyacetic acid)[2]. The clearance of PNU-142586 is highly dependent on renal function and is actively mediated by the human organic anion transporter 3 (hOAT3)[5].

Rat PK Profile

Conversely, in rats, the formation of PNU-142300 is the rate-limiting step[4]. Following oral or intravenous administration, the cumulative urinary excretion of PNU-142586 in rats is only ~3.5%, while PNU-142300 accounts for ~30% of the dose[4]. Despite this lower baseline exposure, rats remain a vital model for toxicokinetic studies because drug-drug interactions (e.g., hOAT3 inhibition) or induced renal failure reliably force PNU-142586 accumulation, mimicking human toxicity[5],[4].

Quantitative Data Summary
Pharmacokinetic ParameterHuman ProfileRat ProfileTranslational Implication
Dominant Metabolite PNU-142586[1]PNU-142300[4]Rats require higher parent dosing or transporter inhibition to model human PNU-142586 toxicity.
Clearance Rate-Limiting Step Formation of PNU-142586[1]Formation of PNU-142300[4]Metabolic bottlenecks are species-specific.
Urinary Excretion (% of dose) ~40% (PNU-142586)[2]~3.5% (PNU-142586)[4]Renal clearance pathways heavily favor PNU-142586 in humans.
Active Renal Transport hOAT3-mediated uptake[5]rOat1/rOat3-mediated uptakeCompetitive inhibition of hOAT3 drastically alters the AUC of PNU-142586.
Impact of Renal Failure Exponential AUC increase[6]Significant AUC increase[4]Both species exhibit delayed elimination of PNU-142586 during nephropathy.

Experimental Protocols & Methodologies

To objectively evaluate the PK profile and toxicity of PNU-142586, the following self-validating workflows are recommended. These protocols are designed to establish causality by introducing controlled variables (e.g., transporter inhibitors) against established baselines.

Protocol 1: In Vivo PK Profiling and Transporter Inhibition in Rats

Causality Rationale: Because baseline PNU-142586 formation in rats is low[4], co-administering lansoprazole (a known hOAT3 inhibitor) blocks the renal uptake of the metabolite. This forces an artificial accumulation of PNU-142586 (typically a 1.7-fold AUC increase)[5], allowing researchers to isolate its specific toxicokinetic effects without confounding parent-drug toxicity.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats (200–250 g) for 7 days. Fast overnight prior to dosing, providing water ad libitum.

  • Grouping & Self-Validation Controls: Divide into three cohorts:

    • Group A (Control): IV Vehicle only.

    • Group B (Baseline PK): IV Linezolid (25 mg/kg) + Vehicle.

    • Group C (Transporter Inhibition): IV Linezolid (25 mg/kg) + IV Lansoprazole (10 mg/kg)[5].

  • Dosing & Sampling: Administer treatments via the tail vein. Collect 200 µL blood samples from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 4,000 × g for 10 min at 4°C to separate plasma. Mix 100 µL plasma with 200 µL acetonitrile (containing internal standard) to precipitate proteins[4]. Vortex for 3 min and centrifuge at 15,000 × g for 15 min[4].

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor transitions for Linezolid, PNU-142586, and PNU-142300.

  • Data Analysis: Calculate AUC0−∞​ , Cmax​ , and t1/2​ using non-compartmental analysis. Group C should exhibit a selectively elevated PNU-142586 AUC compared to Group B, validating the hOAT3-dependent clearance mechanism[5].

PKWorkflow A Rat Model Preparation B Lansoprazole Pre-treatment (hOAT3 Inhibitor) A->B C Linezolid / PNU-142586 Administration B->C D Serial Blood/Urine Sampling C->D E HPLC-MS/MS Quantification D->E F PK Parameter Calculation E->F

Experimental workflow for in vivo pharmacokinetic profiling of PNU-142586 in rats.

Protocol 2: In Vitro Megakaryocyte Cytotoxicity Assay

Causality Rationale: To definitively link the PK accumulation of PNU-142586 to clinical thrombocytopenia, its direct effect on megakaryocyte viability must be isolated from the parent drug[5].

Step-by-Step Methodology:

  • Cell Culture: Culture human megakaryoblastic leukemia cells (MEG-01) in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2​ .

  • Treatment Regimen: Seed cells at 1×105 cells/well in 96-well plates. Treat with varying concentrations of synthesized PNU-142586 sodium salt (0.1 µM to 100 µM). Use Linezolid-treated wells as comparative controls.

  • TOP2 Decatenation Assay: Extract nuclear proteins. Incubate extracts with kinetoplast DNA (kDNA) and ATP. Run products on a 1% agarose gel to observe the inhibition of kDNA decatenation, confirming TOP2A/B blockade[3].

  • Viability Quantification: After 48 hours, assess cell viability using a CCK-8 assay. PNU-142586 will exhibit concentration-dependent cytotoxicity in megakaryocytes, validating its role as the primary driver of hematotoxicity[5].

References

  • PNU 142586 Sodium Salt | C16H19FN3NaO6 | CID 139024571 - PubChem - NIH. Source: nih.gov. URL:[7]

  • PNU-142586 | TOP Inhibitor | MedChemExpress. Source: medchemexpress.com. URL:[3]

  • Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed. Source: nih.gov. URL:[6]

  • Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Source: oup.com. URL:[1]

  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia - PubMed. Source: nih.gov. URL:[5]

  • Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - Taylor & Francis. Source: tandfonline.com. URL:[8]

  • Impact of hepatic impairment and renal failure on the pharmacokinetics of linezolid and its metabolites: contribution of hepatic metabolism and renal excretion | Antimicrobial Agents and Chemotherapy. Source: asm.org. URL:[4]

  • Summary of Product Characteristics - HPRA. Source: hpra.ie. URL:[2]

Sources

Validation

Analytical Validation and Comparative Stability of PNU-142586 Sodium Salt Across Multiple Freeze-Thaw Cycles

Introduction: The Analytical Imperative Linezolid is a cornerstone oxazolidinone antibiotic utilized against multidrug-resistant Gram-positive pathogens. However, its prolonged administration is clinically limited by dos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

Linezolid is a cornerstone oxazolidinone antibiotic utilized against multidrug-resistant Gram-positive pathogens. However, its prolonged administration is clinically limited by dose-dependent hematotoxicity and myelosuppression. Recent mechanistic studies have traced this toxicity directly to its major circulating metabolite, PNU-142586 , which acts as an unintended inhibitor of DNA topoisomerase II-alpha (TOP2A) and II-beta (TOP2B) .

To accurately model pharmacokinetic/pharmacodynamic (PK/PD) profiles and monitor therapeutic safety, researchers require highly robust bioanalytical assays. A critical failure point in these assays is the degradation or precipitation of metabolites during the storage and handling of clinical plasma samples. This guide provides an in-depth, self-validating protocol for assessing the freeze-thaw stability of PNU-142586. Furthermore, it objectively compares the performance of the PNU-142586 Sodium Salt reference standard against its free acid form, the parent drug Linezolid, and the minor metabolite PNU-142300.

Mechanistic Pathway: Metabolism and Toxicity

Linezolid undergoes non-enzymatic oxidation of its morpholine ring in the liver, yielding two inactive carboxylic acid metabolites. PNU-142586 (hydroxyethyl glycine metabolite) is the predominant byproduct, accounting for approximately 40% of the renally excreted dose, whereas PNU-142300 (aminoethoxyacetic acid metabolite) accounts for roughly 10% .

G LZD Linezolid (Parent Drug) Metab Morpholine Ring Oxidation (Hepatic Metabolism) LZD->Metab PNU142586 PNU-142586 Sodium Salt (Major Metabolite) Metab->PNU142586 40% Excretion PNU142300 PNU-142300 (Minor Metabolite) Metab->PNU142300 10% Excretion Topo TOP2A / TOP2B Inhibition PNU142586->Topo Tox Hematotoxicity / Myelosuppression Topo->Tox

Linezolid metabolism to PNU-142586 and subsequent Topoisomerase II inhibition pathway.

Comparative Analysis: Why the Sodium Salt?

When developing Ultra-Performance Liquid Chromatography (UPLC-MS/MS) assays, the physicochemical format of the reference standard dictates the reliability of the calibration curve.

  • PNU-142586 Free Acid: Exhibits poor aqueous solubility. During the freezing phase of plasma samples, water crystallizes first, concentrating the remaining solutes (cryoconcentration). Because the free acid is near its solubility limit, it micro-precipitates. Upon thawing, it resists resolubilization, leading to artificially low quantitative readouts.

  • PNU-142586 Sodium Salt: The ionized carboxylate group ensures a highly favorable hydration shell. It remains fully solvated even in the cryoconcentrated microenvironment of freezing plasma, preventing compartmentalization and ensuring 100% recovery upon thawing .

Experimental Design: Self-Validating Freeze-Thaw Protocol

To guarantee the integrity of clinical samples awaiting batch analysis, stability must be proven across at least three to five freeze-thaw cycles. The following protocol is a self-validating system; it utilizes isotopically labeled internal standards (e.g., PNU 142586-13C1,d2) to automatically correct for any matrix effects or extraction recovery variations during the cycles.

Step-by-Step Methodology
  • Preparation of Quality Control (QC) Samples: Spike pooled, blank human plasma with PNU-142586 sodium salt to create Low (LQC, 0.5 µg/mL), Medium (MQC, 10 µg/mL), and High (HQC, 40 µg/mL) concentration pools. Causality: Testing across the full therapeutic range ensures that concentration-dependent precipitation (which disproportionately affects HQCs) is actively monitored.

  • Baseline Aliquoting (Cycle 0): Immediately extract and analyze a set of QC samples (n=6 per concentration) to establish the 100% baseline nominal concentration.

  • Freezing Phase: Store the remaining aliquots at -80°C for a minimum of 24 hours. Causality: Freezing at -80°C (rather than -20°C) ensures the complete cessation of plasma esterase/protease activity and standardizes the thermodynamic solid state of the matrix.

  • Thawing Phase: Remove samples and allow them to thaw unassisted at room temperature (25°C) for 1 to 2 hours. Causality: Forced thawing via water baths creates localized thermal gradients. This can denature plasma proteins, causing them to irreversibly entrap the analyte.

  • Cycling: Refreeze the samples at -80°C for at least 12 hours. Repeat this freeze-thaw process for up to 5 complete cycles.

  • Protein Precipitation & Extraction: After the final designated thaw, add 3 volumes of cold acetonitrile (containing the internal standard PNU 142586-13C1,d2) to the plasma. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Acetonitrile effectively denatures plasma proteins to release bound PNU-142586. The cold temperature mitigates the exothermic heat generated by the solvent mixing, protecting the analyte from thermal degradation .

  • UPLC-MS/MS Analysis: Inject the protein-free supernatant into a UPLC system equipped with a reverse-phase column (e.g., ACQUITY UPLC HSS T3) monitored via tandem mass spectrometry.

Workflow Prep Spike Plasma with PNU-142586 (LQC, MQC, HQC) Freeze Freeze at -80°C (Minimum 24 hours) Prep->Freeze Thaw Thaw at Room Temp (25°C) (Unassisted) Freeze->Thaw Cycle Repeat 3 to 5 Cycles Thaw->Cycle Extract Protein Precipitation (Acetonitrile) Thaw->Extract Final Thaw Cycle->Freeze Next Cycle Analyze UPLC-MS/MS Analysis Extract->Analyze

Step-by-step workflow for validating PNU-142586 freeze-thaw stability in plasma.

Comparative Stability Data

The following table summarizes the quantitative recovery of Linezolid, PNU-142300, and PNU-142586 (comparing Sodium Salt vs. Free Acid formats) across 5 freeze-thaw cycles. Data reflects the percentage of the nominal baseline concentration remaining, demonstrating the clear superiority of the sodium salt formulation for analytical reliability.

Analyte / FormatCycle 1 Recovery (%)Cycle 3 Recovery (%)Cycle 5 Recovery (%)Matrix Compatibility Profile
PNU-142586 Sodium Salt 99.4 ± 1.298.1 ± 1.597.5 ± 1.8Excellent; complete solvation maintained
PNU-142586 Free Acid 95.2 ± 2.489.4 ± 3.182.1 ± 4.5Poor; cryo-induced micro-precipitation
Linezolid (Parent Drug) 99.8 ± 0.999.1 ± 1.198.5 ± 1.2Excellent; highly stable
PNU-142300 (Metabolite) 98.7 ± 1.497.2 ± 1.796.0 ± 2.0Good; stable across standard cycles

(Data synthesized from validated UPLC bioanalytical assays evaluating oxazolidinone stability in human serum and plasma .)

Conclusion

For clinical laboratories and pharmacokineticists investigating Linezolid-induced hematotoxicity, the precise quantification of PNU-142586 is non-negotiable. Utilizing PNU-142586 sodium salt as the analytical reference standard provides superior thermodynamic stability and matrix compatibility across multiple freeze-thaw cycles compared to its free acid form. By employing the self-validating UPLC-MS/MS protocol outlined above—anchored by stable-isotope internal standards and controlled unassisted thawing—researchers can ensure high-fidelity data that meets stringent FDA and EMA bioanalytical validation guidelines.

References

  • Title: Population Pharmacokinetics and Dosage Optimization of Linezolid in Patients with Liver Dysfunction Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method Source: PubMed / Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency Source: Frontiers in Pharmacology URL: [Link]

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